molecular formula C3H3NO2S B183402 2,4-Dihydroxythiazole CAS No. 625-85-4

2,4-Dihydroxythiazole

Cat. No.: B183402
CAS No.: 625-85-4
M. Wt: 117.13 g/mol
InChI Key: MQYUOKQDHLEQAC-UHFFFAOYSA-N
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Description

2,4-Dihydroxythiazole is a chemical scaffold of significant interest in medicinal and cosmetic chemistry research. Its core research value lies in its role as a key precursor and structural motif in the design and synthesis of novel tyrosinase inhibitors . Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway, making it a primary target for investigations into hyperpigmentation . In research settings, derivatives built upon the this compound structure have demonstrated potent tyrosinase inhibitory activity, effectively reducing melanin production in cellular models, which highlights its utility in developing potential skin-whitening agents . Furthermore, structurally related compounds featuring the dihydroxyphenyl-thiazole motif have shown additional valuable biological activities in scientific studies. These include acting as synthetic agonists for the PPARα receptor, which is implicated in anti-inflammatory processes and the mitigation of age-associated inflammatory responses in skin models . Related research compounds also exhibit promising antioxidant activity, functioning as scavengers of reactive oxygen species (ROS) and peroxynitrite (ONOO⁻), thereby protecting skin cells from oxidative stress-induced damage in experimental settings . As such, this compound provides a versatile foundational structure for researchers exploring new chemical entities with potential applications in dermatological science, anti-aging research, and the study of inflammatory and oxidative stress pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYUOKQDHLEQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337435
Record name 2,4-DIHYDROXYTHIAZOLE
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Molecular Weight

117.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-85-4
Record name 4-Hydroxy-2(3H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-85-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-DIHYDROXYTHIAZOLE
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Foundational & Exploratory

Tautomeric Landscapes of 2,4-Dihydroxythiazole and its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing molecular geometry, electronic properties, and, consequently, biological activity. This technical guide provides an in-depth exploration of the tautomeric equilibria inherent to 2,4-dihydroxythiazole and its derivatives. While direct experimental data on the parent this compound is limited, this guide synthesizes information from extensive theoretical studies and experimental findings on its close analogue, thiazolidine-2,4-dione, to build a predictive framework. We will delve into the structural nuances of the principal tautomeric forms, the analytical methodologies to characterize their dynamic interplay, and the implications of this tautomerism on molecular design in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical behavior.

Introduction: The Significance of Tautomerism in Thiazole Scaffolds

Thiazole rings are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Their synthetic tractability and ability to engage in a variety of intermolecular interactions make them attractive scaffolds for drug design.[3] A key, yet often complex, aspect of their chemistry is tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers.[4]

For this compound and its derivatives, the presence of hydroxyl groups adjacent to the thiazole ring nitrogen and at the C4 position introduces the potential for rich tautomeric equilibria, primarily between diketo, keto-enol, and di-enol forms. The predominant tautomeric form can significantly impact a molecule's physicochemical properties, including its pKa, lipophilicity, hydrogen bonding capacity, and shape, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles.[5] Understanding and controlling this tautomeric landscape is therefore paramount for the rational design of novel therapeutics.

The Tautomeric Forms of this compound: A Theoretical Framework

Direct experimental elucidation of the tautomeric forms of the parent this compound is not extensively reported in the literature. However, a robust theoretical framework can be constructed by extrapolating from detailed computational studies on its saturated analog, thiazolidine-2,4-dione.[6][7] The introduction of a double bond in the thiazole ring is expected to influence the relative stabilities of the tautomers, primarily through its effects on ring planarity and electronic conjugation.

Based on these theoretical underpinnings, this compound is predicted to exist in a dynamic equilibrium between several key tautomeric forms:

  • Dioxo (or Diketo) Form (A): This is the thiazolidine-2,4-dione equivalent and is computationally predicted to be the most stable tautomer in the gas phase for the saturated ring system.[6]

  • 2-Hydroxy-4-oxo Form (B): An enol form where the hydroxyl group is at the C2 position.

  • 4-Hydroxy-2-oxo Form (C): An enol form with the hydroxyl group at the C4 position.

  • 2,4-Dihydroxy Form (D): The di-enol form, which would introduce aromaticity to the thiazole ring.

  • Imidic Acid Forms: Other potential tautomers involving N-protonation and exocyclic double bonds.

The relative populations of these tautomers are governed by a delicate balance of factors including intramolecular hydrogen bonding, solvent polarity, pH, and the electronic nature of substituents.[8][9]

Tautomers A Dioxo Form (A) (Thiazolidine-2,4-dione) B 2-Hydroxy-4-oxo Form (B) A->B Keto-Enol Tautomerism C 4-Hydroxy-2-oxo Form (C) A->C Keto-Enol Tautomerism D 2,4-Dihydroxy Form (D) (Di-enol) B->D Keto-Enol Tautomerism C->D Keto-Enol Tautomerism

Caption: Predicted tautomeric equilibria for this compound.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of this compound derivatives is not static but is dynamically influenced by both the intrinsic properties of the molecule and its surrounding environment.

Substituent Effects

The electronic nature of substituents, particularly at the C5 position, can significantly alter the relative stabilities of the tautomeric forms. Electron-withdrawing groups are expected to favor the more acidic enol forms, while electron-donating groups may stabilize the diketo form. Computational studies on 5-substituted thiazolidine-2,4-diones have shown that while the diketo form generally remains the most stable, the energy differences between tautomers can be modulated by the substituent.[6]

Solvent Effects

Solvent polarity plays a crucial role in shifting the tautomeric equilibrium.[8][9]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the keto and enol forms, but they often preferentially stabilize the more polar diketo tautomer.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also influence the equilibrium, and in some cases, have been shown to favor the keto form in related heterocyclic systems.[4]

  • Nonpolar Solvents (e.g., chloroform, hexane): In nonpolar environments, intramolecular hydrogen bonding within the enol form can become a dominant stabilizing factor, thus shifting the equilibrium towards the enol tautomer.[4]

pH Effects

The pH of the medium can dramatically alter the tautomeric landscape by influencing the ionization state of the molecule.[10] Deprotonation can lead to the formation of enolates, which are key intermediates in base-catalyzed tautomerization. In acidic conditions, protonation of the carbonyl oxygen can facilitate the formation of the enol form. The pKa values of the different tautomers will determine their relative populations at a given pH.

Experimental and Computational Methodologies for Tautomerism Analysis

A multi-pronged approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of tautomerism in this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[11]

  • ¹H NMR: The chemical shifts of protons attached to the thiazole ring and the NH proton can provide valuable information about the predominant tautomeric form. The presence of distinct sets of signals for different tautomers indicates a slow exchange on the NMR timescale.

  • ¹³C NMR: The chemical shifts of the carbonyl carbons (in the diketo form) and the enolic carbons are significantly different, allowing for the quantification of the relative abundance of each tautomer. For thiazolidine-2,4-dione derivatives, carbonyl carbons typically resonate in the range of 166-168 ppm.[12]

Table 1: Representative ¹³C NMR Chemical Shifts for Thiazolidinedione Derivatives

CarbonChemical Shift (ppm)
C=O (Position 2)~168.48
C=O (Position 4)~166.32
CH₂ (Position 5)~50.17

Data adapted from a study on thiazolidinedione derivatives.[12]

Experimental Protocol: ¹H and ¹³C NMR Analysis of Tautomerism

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • Identify and assign the resonances for each tautomer present.

    • Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the presence of keto and enol forms.

  • Variable Temperature (VT) NMR: Conduct VT-NMR experiments to study the dynamics of the tautomeric interconversion and to potentially resolve broadened signals observed at room temperature.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve in CDCl₃ acq1 ¹H NMR prep1->acq1 prep2 Dissolve in DMSO-d₆ prep2->acq1 prep3 Dissolve in CD₃OD prep3->acq1 an1 Signal Assignment acq1->an1 acq2 ¹³C NMR acq2->an1 acq3 VT-NMR an3 Dynamic Analysis acq3->an3 an2 Quantification of Tautomers an1->an2

Caption: Workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting the presence of different tautomers, as the keto and enol forms often exhibit distinct absorption maxima due to differences in their conjugated systems.[4] By performing measurements in various solvents, the influence of the environment on the tautomeric equilibrium can be readily assessed.[8][9]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Solution Preparation: Prepare dilute solutions of the this compound derivative in a series of solvents with a wide range of polarities.

  • Spectral Measurement: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-500 nm).

  • Data Interpretation: Analyze the changes in the absorption maxima and the appearance of new bands as a function of solvent polarity to infer the shift in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[13] This technique allows for precise determination of bond lengths and angles, which can definitively distinguish between keto and enol forms. While obtaining suitable crystals can be challenging, the structural information gained is invaluable.

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are powerful tools for predicting the relative stabilities and geometries of different tautomers.[6][7] These calculations can provide insights into the thermodynamics of the tautomeric equilibrium and help in the interpretation of experimental data.

Computational Protocol: DFT Analysis of Tautomerism

  • Structure Generation: Build the 3D structures of all plausible tautomers of the this compound derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the presence of a solvent continuum model (e.g., PCM) using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Energy Calculation: Calculate the single-point energies, enthalpies, and Gibbs free energies of the optimized structures to determine their relative stabilities.

  • Transition State Search: To understand the kinetics of interconversion, locate the transition state structures connecting the different tautomers.

Biological Implications and Drug Design Considerations

The tautomeric state of a this compound derivative can have profound implications for its biological activity.[14] Different tautomers will present distinct pharmacophoric features to a biological target, such as a receptor or enzyme active site. For example, the hydrogen bonding pattern of a keto form will differ significantly from that of an enol form.

Therefore, a thorough understanding of the tautomeric preferences of a lead compound is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the biological activity with the predominant tautomeric form can lead to more insightful SAR models.

  • Bioisosteric Replacement: Knowledge of the active tautomer can guide the design of bioisosteres with improved properties.

  • Pharmacokinetic Optimization: Tautomerism can influence solubility, membrane permeability, and metabolic stability, all of which are critical for drug development.[5]

Conclusion

The tautomerism of this compound and its derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. While direct experimental data on the parent compound remains an area for future investigation, a combination of theoretical modeling based on its saturated analog, thiazolidine-2,4-dione, and a suite of spectroscopic techniques provides a robust framework for understanding and predicting their tautomeric behavior. For medicinal chemists and drug development scientists, a comprehensive characterization of the tautomeric landscape of these promising scaffolds is not merely an academic exercise but a critical step in the rational design of new and effective therapeutic agents.

References

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A Researcher's In-depth Guide to the Quantum Chemical Calculations of 2,4-Dihydroxythiazole: A DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,4-Dihydroxythiazole Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Among its derivatives, this compound presents a particularly interesting case due to its structural features and potential for tautomerism. This five-membered heterocyclic compound, possessing both hydroxyl and keto functionalities, can exist in several tautomeric forms, a phenomenon that profoundly influences its physicochemical properties and, consequently, its biological activity. Understanding the relative stability and electronic characteristics of these tautomers is paramount for the rational design of novel therapeutic agents.[2][3]

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool in modern drug discovery.[4][5] It provides a powerful lens through which we can investigate molecular structure, reactivity, and interactions at the quantum level.[6] This guide offers a comprehensive, in-depth protocol for the quantum chemical analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the "why" behind the "how," grounding our computational choices in established scientific principles to ensure a robust and reliable investigation.

Pillar I: Theoretical & Methodological Framework

The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. For systems like this compound, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[5][6]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT is a quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density rather than the complex many-electron wavefunction.[5] This approach significantly reduces computational demand without a substantial loss of accuracy for many molecular systems. The choice of the functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic and heterocyclic compounds, providing reliable results for geometries, energies, and electronic properties.[7][8][9]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a robust choice for this type of study.[7][9][10] Let's break down its components:

  • 6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for describing the valence electrons, which are crucial for chemical bonding and reactivity.

  • ++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing systems with lone pairs, anions, or weak non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is critical for an accurate description of chemical bonds.

Modeling the Biological Environment: The Role of Solvation Models

Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effects of the solvent on the molecule's properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to achieve this.[11][12][13] PCM treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute.[14][15]

Pillar II: A Step-by-Step Computational Protocol

This section provides a detailed workflow for the quantum chemical analysis of this compound.

Step 1: Building the Initial Structures of Tautomers

The first step is to construct the 3D structures of the possible tautomers of this compound. The primary tautomeric forms to consider are the diketo, enol-keto, and di-enol forms. These can be built using any molecular modeling software, such as GaussView or Avogadro.

Caption: Tautomeric forms of this compound.

Step 2: Geometry Optimization and Frequency Analysis

The goal of geometry optimization is to find the minimum energy structure for each tautomer on the potential energy surface. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Experimental Protocol:

  • Input File Preparation: For each tautomer, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Keyword Specification: Specify the following keywords in the input file:

    • #p B3LYP/6-311++G(d,p) Opt Freq: This line requests a geometry optimization followed by a frequency calculation at the B3LYP level of theory with the 6-311++G(d,p) basis set.

    • SCRF=(PCM, Solvent=Water): This specifies the use of the Polarizable Continuum Model with water as the solvent.

  • Execution: Run the calculation.

  • Verification: After the calculation is complete, check the output file to ensure that there are no imaginary frequencies.

Step 3: Calculation of Molecular Properties

Once the optimized geometries are obtained, a range of molecular properties can be calculated to understand the electronic structure and reactivity of each tautomer.

Experimental Protocol:

  • Input File Modification: Use the optimized coordinates from the previous step. Modify the keyword line to request the desired property calculations. For example, to calculate electronic properties and generate data for molecular orbital visualization, you might use:

    • #p B3LYP/6-311++G(d,p) Pop=NBO: This requests a Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and bonding.

  • Molecular Electrostatic Potential (MEP): The MEP is a powerful tool for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions.[16][17][18] It can be visualized by mapping the electrostatic potential onto the electron density surface.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[19][20][21] The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[22][23]

Computational_Workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation Build_Tautomers Build Tautomer Structures Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Build_Tautomers->Optimization Frequency Frequency Analysis Optimization->Frequency Properties Molecular Property Calculation (MEP, HOMO-LUMO, NBO) Frequency->Properties Energy_Analysis Relative Energy & Stability Properties->Energy_Analysis Electronic_Analysis Electronic Properties & Reactivity Properties->Electronic_Analysis Validation Comparison with Experimental Data Electronic_Analysis->Validation

Caption: Workflow for quantum chemical calculations.

Pillar III: Data Interpretation and Validation

The final and most critical step is the interpretation of the computational data and, where possible, its validation against experimental results.[24][25][26]

Analysis of Tautomer Stability

By comparing the calculated Gibbs free energies of the optimized tautomers, you can determine their relative stabilities. The tautomer with the lowest Gibbs free energy is the most stable and, therefore, the most likely to be present under equilibrium conditions.

TautomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Diketo0.00 (Reference)0.00 (Reference)
Enol-Keto 1Calculated ValueCalculated Value
Enol-Keto 2Calculated ValueCalculated Value
Di-enolCalculated ValueCalculated Value
Caption: Table of calculated relative energies of this compound tautomers.
Interpreting Electronic Properties
  • Molecular Electrostatic Potential (MEP) Map: The MEP map will visually indicate the regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). This is invaluable for predicting sites of interaction with biological targets.[27][28]

  • HOMO-LUMO Analysis: The distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

PropertyDiketo TautomerEnol-Keto 1 TautomerEnol-Keto 2 TautomerDi-enol Tautomer
HOMO Energy (eV)Calculated ValueCalculated ValueCalculated ValueCalculated Value
LUMO Energy (eV)Calculated ValueCalculated ValueCalculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated ValueCalculated ValueCalculated Value
Caption: Table of calculated electronic properties of this compound tautomers.
Validation Through Experimental Data

Computational results should always be validated against experimental data whenever possible.[24][25][26] For instance, calculated vibrational frequencies can be compared to experimental IR and Raman spectra. Calculated NMR chemical shifts can be compared to experimental NMR data.[29] This comparison provides a crucial check on the accuracy of the chosen computational methodology.

Conclusion: From In Silico Insights to Drug Discovery

This in-depth guide provides a robust framework for the quantum chemical investigation of this compound. By following this protocol, researchers can gain valuable insights into the tautomeric preferences, stability, and electronic properties of this important heterocyclic scaffold. These computational insights are not merely theoretical exercises; they provide a solid foundation for hypothesis-driven drug design, enabling the optimization of lead compounds and accelerating the journey from a molecule to a medicine.[30][31][32] The integration of computational and experimental approaches is a powerful synergy that enhances our understanding of complex chemical systems and drives innovation in pharmaceutical research.[33]

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The Multifaceted Biological Landscape of Thiazolidine-2,4-diones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Thiazolidine-2,4-dione Scaffold

The thiazolidine-2,4-dione (TZD) core, a heterocyclic scaffold featuring a five-membered ring with nitrogen and sulfur atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its true significance lies in the remarkable versatility afforded by the active methylene group at the C-5 position and the nitrogen at the N-3 position, which serve as handles for a vast array of chemical modifications.[1][3] This structural adaptability has given rise to a plethora of derivatives with a wide spectrum of biological activities, making the TZD scaffold a subject of intense investigation for the development of novel therapeutics.[4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of novel 2,4-dihydroxythiazole analogs, presented in their more stable tautomeric form, thiazolidine-2,4-diones. We will delve into their anticancer, antimicrobial, antioxidant, and antidiabetic properties, offering insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: Building the Thiazolidine-2,4-dione Core and its Analogs

The cornerstone of synthesizing a diverse library of TZD analogs lies in the strategic modification of the core structure, primarily at the C-5 position. The Knoevenagel condensation is the most prevalent and efficient method for achieving this, reacting the active methylene group of the TZD ring with various aldehydes or ketones.[5][6]

Core Synthesis: The Reaction of Chloroacetic Acid and Thiourea

The fundamental TZD nucleus is typically synthesized through the reaction of chloroacetic acid and thiourea in the presence of a strong acid, such as concentrated hydrochloric acid.[7]

Experimental Protocol: Synthesis of 2,4-Thiazolidinedione

  • Combine equimolar amounts of chloroacetic acid and thiourea in water.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring.

  • Reflux the reaction mixture for 10-12 hours at 100-110°C.[7]

  • Upon cooling, the product crystallizes as white needles.

  • Filter the solid product, wash with water to remove residual acid, and dry.

  • Recrystallize from ethanol to obtain pure 2,4-thiazolidinedione.[7]

Knoevenagel Condensation for C-5 Substituted Analogs

The introduction of diverse functionalities at the C-5 position is most commonly achieved via the Knoevenagel condensation of the TZD core with a wide range of aromatic or heterocyclic aldehydes.[6][8] This reaction is typically catalyzed by a weak base like piperidine or morpholine.

Experimental Protocol: Synthesis of 5-Benzylidene-2,4-thiazolidinedione

  • Dissolve 2,4-thiazolidinedione and an equimolar amount of benzaldehyde in a suitable solvent, such as toluene or ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow for product crystallization.

  • Filter the resulting solid, wash with a cold solvent, and dry to yield the 5-benzylidene-2,4-thiazolidinedione analog.

This versatile protocol can be adapted for a vast library of aldehydes, leading to a wide array of C-5 substituted TZD derivatives with diverse electronic and steric properties, which in turn influences their biological activity.

G Thiourea Thiourea TZD_core Thiazolidine-2,4-dione (TZD Core) Thiourea->TZD_core  + Chloroacetic Acid (HCl, Reflux) Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->TZD_core C5_analog 5-Substituted TZD Analog TZD_core->C5_analog  + R-CHO (Knoevenagel Condensation) Aldehyde Aromatic/Heterocyclic Aldehyde (R-CHO) Aldehyde->C5_analog G TZD Thiazolidine-2,4-dione Analog PPARg PPARγ Activation TZD->PPARg PPARg_independent PPARγ-Independent Pathways TZD->PPARg_independent CellCycleArrest Cell Cycle Arrest PPARg->CellCycleArrest Apoptosis Apoptosis PPARg->Apoptosis PPARg_independent->CellCycleArrest PPARg_independent->Apoptosis VEGFR2 VEGFR-2 Inhibition PPARg_independent->VEGFR2 Anticancer_Effect Anticancer Effect CellCycleArrest->Anticancer_Effect Apoptosis->Anticancer_Effect VEGFR2->Anticancer_Effect

Caption: Anticancer mechanisms of thiazolidine-2,4-dione analogs.

Table 1: Anticancer Activity of Selected Thiazolidine-2,4-dione Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-(3,4,5-trimethoxybenzylidene)-TZDMCF-7 (Breast)3.1[9]
5-acridin-9-ylmethylene-3-benzyl-TZDL1210 (Leukemia)4.1 - 58[5]
Diaryl pyrazoline TZD hybridHCT-116 (Colon)38.76 - 53.99[9]

III. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The TZD scaffold has proven to be a fertile ground for the discovery of novel antimicrobial agents with activity against a spectrum of bacteria and fungi. [10][11]

Mechanism of Antimicrobial Action

The antimicrobial action of TZD analogs is often attributed to the inhibition of essential bacterial enzymes. One key target is the family of cytoplasmic Mur ligases, which are crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall. [3]By inhibiting these enzymes, TZD derivatives disrupt cell wall formation, leading to bacterial cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a series of twofold dilutions of the TZD analog in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Antimicrobial Activity of Selected Thiazolidine-2,4-dione Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5-(4-alkylbenzylidene)-TZDBacillus subtilisActive at 100 µ g/disk [5]
5-(4-alkylbenzylidene)-TZDEscherichia coliActive at 100 µ g/disk [5]
TZD-1,2,3-triazole hybridAspergillus nigerSuperior to fluconazole[1]
TZD-1,2,3-triazole hybridCandida albicansSuperior to fluconazole[1]

IV. Antioxidant and Antidiabetic Activities: Modulating Cellular Metabolism and Stress

Antioxidant Properties

Several TZD derivatives have demonstrated significant antioxidant activity, primarily through their ability to scavenge reactive oxygen species (ROS). [3][12]This property is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a solution of the TZD analog in a suitable solvent (e.g., methanol).

  • Mix the compound solution with a methanolic solution of DPPH.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • A decrease in absorbance indicates radical scavenging activity. Ascorbic acid is commonly used as a standard. [12]

Antidiabetic Effects: The Role of PPARγ Agonism

The most well-known therapeutic application of TZD derivatives is in the management of type 2 diabetes. [13]Compounds like pioglitazone and rosiglitazone are potent agonists of PPARγ. [2] Mechanism of Action:

  • TZD binds to and activates PPARγ. [9]2. The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). [1]3. This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. [1][14]4. This binding event modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity. [13][14]

G TZD TZD Analog (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Dimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (on DNA) PPARg_RXR->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Improved Insulin Sensitivity & Glucose Uptake Gene_Transcription->Metabolic_Effects

Caption: Mechanism of antidiabetic action of thiazolidine-2,4-dione analogs.

V. Conclusion and Future Perspectives

The thiazolidine-2,4-dione scaffold continues to be a highly privileged structure in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities. The synthetic accessibility of the TZD core and the ease of diversification at the C-5 position ensure its continued relevance in the quest for novel therapeutic agents. Future research will likely focus on the development of multi-target TZD derivatives, aiming to address complex diseases such as cancer and metabolic syndrome through a single molecular entity. Furthermore, a deeper understanding of the structure-activity relationships governing the diverse biological profiles of TZD analogs will be crucial for the rational design of next-generation therapeutics with enhanced potency and reduced side effects.

VI. References

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). PubMed Central. [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (2019). PubMed. [Link]

  • A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (n.d.). Bentham Science. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (2019). Bentham Science. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). PubMed. [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (2019). Bentham Science. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2015). PubMed Central. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2017). MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. (2019). ResearchGate. [Link]

  • Thiazolidine-2,4-diones: progress towards multifarious applications. (2013). PubMed. [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2024). Wiley Online Library. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). PubMed Central. [Link]

  • Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. (2023). Semantic Scholar. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). MDPI Encyclopedia. [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2024). National Institutes of Health. [Link]

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (2019). PubMed Central. [Link]

  • Exploring Thiazolidine-2,4‑dione derivatives as privileged scaffolds for targeted anticancer agents: Biological activity and structure-activity relationship (SAR) insights. (2025). Oulu University. [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). MDPI. [Link]

  • Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. (2013). Indian Journal of Research in Pharmacy and Biotechnology. [Link]

  • Synthesis of 5-(substituted benzaldehyde)thiazolidine-2,4-diones. (2019). ResearchGate. [Link]

  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. (2023). Taylor & Francis Online. [Link]

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (2022). National Institutes of Health. [Link]

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The Elusive 2,4-Dihydroxythiazole Moiety in Nature: A Technical Guide to Discovery and Characterization of Structurally Related Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] This guide delves into the discovery of natural products containing the intriguing, yet remarkably rare, 2,4-dihydroxythiazole moiety. Given the scarcity of naturally occurring examples of this specific core, this document provides a comprehensive exploration of the closely related and biologically significant thiazolidinone-containing natural products. We will navigate the methodologies for their discovery, isolation, and structural elucidation, with a particular focus on microbial sources. Furthermore, this guide will illuminate the diverse biological activities exhibited by these compounds and explore the biosynthetic pathways that assemble these fascinating heterocyclic structures, offering insights into the potential for enzymatic synthesis of novel derivatives.

The this compound Core: A Rare Gem in the Natural Product Landscape

The this compound moiety, in equilibrium with its tautomeric form, 4-hydroxy-2(3H)-thiazolone, represents a unique heterocyclic system. While synthetic routes to this scaffold are established, its presence in the vast repository of known natural products is conspicuously limited. Extensive database searches and literature reviews reveal a significant lack of reported natural products containing this specific core. This rarity itself is a compelling scientific question. Is its absence a result of biosynthetic infeasibility, inherent instability, or has it simply been overlooked in natural product screening campaigns? This guide posits that while direct examples are scarce, the exploration of structurally analogous compounds, particularly thiazolidinone derivatives, offers a fertile ground for discovery and a valuable proxy for understanding the potential of this chemical space.

Thiazolidinones: A Prevalent and Bioactive Structural Surrogate

In contrast to the this compound scarcity, the thiazolidinone ring is a recurring motif in a variety of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[3][4][5] These activities include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The well-known antibiotic, penicillin, features a fused β-lactam-thiazolidine ring system, underscoring the biological significance of this heterocyclic core.[7]

Data Presentation: Biological Activities of Thiazolidinone Derivatives
Compound Class Biological Activity Example(s) Reference(s)
PenicillinsAntibacterialPenicillin G[7]
Thiazolidine-2,4-dionesAntidiabetic, AntimicrobialRosiglitazone (synthetic)[8]
2-Iminothiazolidin-4-onesAntibiofilmThiazolidinone-thiazole hybrids[9]
Substituted ThiazolidinonesAnticancer, AntimicrobialVarious synthetic derivatives[6][10]

Discovery and Isolation of Thiazolidinone-Containing Natural Products from Microbial Sources

Microorganisms, particularly bacteria and fungi, are prolific producers of structurally diverse secondary metabolites, including those with thiazole and thiazolidinone rings.[1] The discovery of novel microbial natural products typically follows a well-defined workflow.

Experimental Protocol: A General Workflow for the Discovery of Microbial Thiazolidinone Natural Products
  • Strain Selection and Cultivation:

    • Select microbial strains from diverse environments (e.g., soil, marine sediments).

    • Cultivate selected strains in various liquid and solid media to induce the production of secondary metabolites. Employ different fermentation conditions (temperature, pH, aeration) to maximize chemical diversity.

  • Extraction:

    • Separate the microbial biomass from the culture broth via centrifugation or filtration.

    • Extract the broth with a water-immiscible organic solvent (e.g., ethyl acetate, butanol) to partition metabolites based on polarity.

    • Extract the biomass with a polar organic solvent (e.g., methanol, acetone) to recover intracellular compounds.

  • Dereplication and Bioassay-Guided Fractionation:

    • Analyze the crude extracts using LC-MS and NMR to quickly identify known compounds (dereplication).

    • Screen the extracts for desired biological activity (e.g., antimicrobial, cytotoxic).

    • Fractionate the active extracts using chromatographic techniques (e.g., column chromatography, HPLC) and continue to test the fractions for activity to isolate the pure, active compounds.

Visualization: Experimental Workflow for Natural Product Discovery

workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Characterization Phase Strain_Selection Microbial Strain Selection Cultivation Fermentation & Cultivation Strain_Selection->Cultivation Inoculation Extraction Solvent Extraction Cultivation->Extraction Harvest Dereplication LC-MS/NMR Dereplication Extraction->Dereplication Bioassay Bioassay Screening Dereplication->Bioassay Fractionation Chromatographic Fractionation Bioassay->Fractionation Active Extracts Structure_Elucidation Spectroscopic Analysis (NMR, MS) Fractionation->Structure_Elucidation Pure Compounds

Caption: A generalized workflow for the discovery and isolation of bioactive natural products from microbial sources.

Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, determining its chemical structure is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns in MS/MS experiments can reveal information about the substructures present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the assembly of the molecular skeleton. For thiazolidinone derivatives, characteristic chemical shifts for protons and carbons in the heterocyclic ring are key identifiers.[11][12]

Biosynthesis of the Thiazole Ring: A Glimpse into Nature's Synthetic Machinery

Understanding the biosynthesis of thiazole-containing natural products can provide clues for the potential natural occurrence of hydroxylated derivatives and open avenues for synthetic biology approaches. In many bacteria, the thiazole ring of complex natural products, such as the antibiotic microcin B17, is derived from cysteine residues in a precursor peptide.[13]

The biosynthesis involves a post-translational modification process:

  • Cyclodehydration: A dedicated enzyme complex catalyzes the cyclodehydration of a cysteine residue within a precursor peptide to form a thiazoline ring.[13]

  • Oxidation: A dehydrogenase then oxidizes the thiazoline to the aromatic thiazole.[13]

While not explicitly demonstrating the formation of a this compound, this pathway highlights the enzymatic logic for heterocycle formation from amino acid precursors. It is conceivable that a similar pathway, perhaps involving a hydroxylated amino acid precursor or a subsequent hydroxylation step, could lead to the formation of a 4-hydroxythiazolidinone derivative.

Visualization: Biosynthesis of Thiazole Moiety

biosynthesis Precursor Precursor Peptide with Cysteine Residue Thiazoline Thiazoline-containing Peptide Precursor->Thiazoline Cyclodehydratase Thiazole Thiazole-containing Natural Product Thiazoline->Thiazole Dehydrogenase (Oxidation)

Caption: A simplified schematic of the biosynthetic pathway for the formation of a thiazole ring from a cysteine residue in a precursor peptide.

Future Outlook and Conclusion

The apparent absence of natural products with a this compound core presents an exciting challenge and opportunity for natural product chemists and biochemists. Future research should focus on:

  • Targeted Screening: Employing modern analytical techniques, such as mass spectrometry-based molecular networking, to specifically search for molecules with the corresponding mass and fragmentation patterns in complex microbial extracts.

  • Genome Mining: Searching microbial genomes for biosynthetic gene clusters that encode enzymes with homology to those involved in known thiazole biosynthesis but with potentially novel substrate specificities or catalytic activities.

  • Synthetic Biology: Engineering known biosynthetic pathways to incorporate hydroxylated precursors or to introduce hydroxylating enzymes, potentially leading to the de novo production of this compound-containing compounds.

References

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  • Thiazole/oxazole-modified microcins: complex natural products from ribosomal templates. Current Opinion in Chemical Biology. ([Link])

  • Biological activity of selected 4-thiazolidinone derivatives. ResearchGate. ([Link])

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs. ([Link])

  • Synthesis and antimicrobial activity of novel thiazolidinones. ResearchGate. ([Link])

  • Penicillin. Wikipedia. ([Link])

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  • The biosynthesis of the thiazole phosphate moiety of thiamin (vitamin B1). H1 Connect. ([Link])

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Route 1: Direct Condensation of Thiourea and α-Haloacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Routes of 2,4-Thiazolidinedione

The 2,4-thiazolidinedione (TZD) scaffold, a tautomer of 2,4-dihydroxythiazole, represents a "privileged structure" in medicinal chemistry. Its five-membered heterocyclic ring is a cornerstone in the design of a multitude of therapeutic agents.[1][2] Molecules built upon this core have demonstrated a remarkable breadth of pharmacological activities, including groundbreaking use as antidiabetic agents (e.g., pioglitazone, rosiglitazone), as well as promising potential in anticancer, antimicrobial, anti-inflammatory, and antioxidant applications.[3][4][5]

This guide provides a detailed exploration of the principal synthetic strategies employed to construct the 2,4-thiazolidinedione nucleus. We will delve into the underlying mechanisms, present detailed experimental protocols, and offer field-proven insights into the causality behind key experimental choices, targeting researchers and professionals in drug development.

The most direct and industrially significant route to the 2,4-thiazolidinedione core involves the condensation of thiourea with chloroacetic acid.[6] This method is valued for its operational simplicity and the use of readily available, inexpensive starting materials.[7]

Mechanistic Insight

The reaction proceeds via a two-stage mechanism initiated by a nucleophilic attack, followed by an intramolecular cyclization and hydrolysis.

  • S-Alkylation: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of chloroacetic acid. This S-alkylation step forms an S-alkylated isothiourea intermediate (isothiouronium salt).

  • Cyclization & Hydrolysis: The intermediate undergoes intramolecular cyclization. The amino group attacks the carboxylic acid carbonyl, leading to the formation of a 2-imino-4-thiazolidinone ring after dehydration. Under the acidic and heated aqueous conditions, this imino group is subsequently hydrolyzed to the corresponding carbonyl, yielding the final 2,4-thiazolidinedione product.[7]

G Thiourea Thiourea Isothiouronium Isothiouronium Intermediate Thiourea->Isothiouronium S-Alkylation ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Isothiouronium IminoThiazolidinone 2-Imino-4-thiazolidinone Isothiouronium->IminoThiazolidinone Intramolecular Cyclization TZD 2,4-Thiazolidinedione IminoThiazolidinone->TZD Acid Hydrolysis (H3O+, Δ)

Caption: Reaction pathway for the synthesis of 2,4-thiazolidinedione from thiourea.

Experimental Protocol: Synthesis from Thiourea and Chloroacetic Acid

This protocol is a synthesized representation of common procedures.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid (1.05-1.15 molar equivalents) in an aqueous solution of hydrochloric or sulfuric acid, adjusting the pH to between 0.5 and 2.[7]

  • Addition of Thiourea: Add thiourea (1.0 molar equivalent) to the solution. Ensure the pH remains within the 0.5-2 range.[7]

  • Reaction: Heat the mixture to reflux (approximately 95-110°C) with continuous stirring. Maintain this temperature for 3-5 hours.[7] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation of Crude Product: Upon completion, cool the reaction mixture. The crude 2,4-thiazolidinedione will precipitate out of the solution.[7]

  • Purification: Collect the crude product by filtration. To purify, dissolve the solid in hot water (70-80°C), perform a hot filtration to remove any insoluble impurities, and then allow the filtrate to cool slowly for recrystallization.[7]

  • Final Product: Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum to yield high-purity 2,4-thiazolidinedione.

Route 2: The Knoevenagel Condensation for C5-Substituted Derivatives

While the previous method builds the core ring, the Knoevenagel condensation is the paramount reaction for installing functional diversity at the 5-position, a critical step in the synthesis of many TZD-based drugs.[5][8] This reaction involves the condensation of the active methylene group at the C5 position of the TZD ring with an aldehyde or ketone.[9]

Mechanistic Insight

The reaction is typically base-catalyzed. A base (e.g., piperidine, sodium acetate) abstracts a proton from the C5 position of the TZD ring, which is acidic due to the flanking electron-withdrawing carbonyl groups.[9] The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the 5-arylidene-2,4-thiazolidinedione product.

G TZD 2,4-Thiazolidinedione Carbanion C5-Carbanion Intermediate TZD->Carbanion Base (e.g., Piperidine) Aldehyde Aromatic Aldehyde (R-CHO) Aldol Aldol Adduct Aldehyde->Aldol Carbanion->Aldol Nucleophilic Attack Product 5-Arylidene-2,4-thiazolidinedione Aldol->Product Dehydration (-H2O)

Caption: General workflow for the Knoevenagel condensation of 2,4-thiazolidinedione.

Experimental Protocol: Baker's Yeast Catalyzed Knoevenagel Condensation

This protocol highlights an environmentally benign approach using baker's yeast as a biocatalyst.[8]

  • Reaction Setup: In a suitable flask, suspend 2,4-thiazolidinedione (8 mmol) and the desired aromatic aldehyde (8 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add baker's yeast (2 g) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for approximately 40 hours.

  • Workup: After the reaction is complete (monitored by TLC), filter the mixture to remove the yeast.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting solid residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-arylidene-2,4-thiazolidinedione derivative.

Route 3: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring, typically by reacting an α-haloketone with a thioamide.[10][11][12] While its direct application to form this compound is not common, it is fundamental to creating a vast array of other substituted thiazoles that can be precursors or analogues.[13][14] For instance, reacting an α-haloester with thiourea can lead to 2-amino-4-hydroxythiazole derivatives, which share structural similarity.

Mechanistic Insight

The Hantzsch synthesis follows a sequence of S-alkylation and cyclization, analogous to the thiourea route but with different starting materials.[10][15]

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide acts as a nucleophile and attacks the carbon bearing the halogen in the α-haloketone.[10]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

  • Dehydration: An acid- or base-catalyzed dehydration of this intermediate occurs, resulting in the formation of the aromatic thiazole ring.[15]

G Haloketone α-Haloketone Intermediate1 S-Alkylated Intermediate Haloketone->Intermediate1 Thioamide Thioamide Thioamide->Intermediate1 S-Alkylation (SN2) Hydroxythiazoline Hydroxythiazoline Intermediate Intermediate1->Hydroxythiazoline Intramolecular Cyclization Thiazole Substituted Thiazole Hydroxythiazoline->Thiazole Dehydration

Caption: The classical Hantzsch pathway for thiazole synthesis.

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Conditions Product Advantages Disadvantages
Thiourea Condensation Thiourea, Chloroacetic AcidAqueous HCl/H₂SO₄, 95-110°C[7]2,4-Thiazolidinedione (Core)High yield, inexpensive reagents, one-pot synthesis.[7]Requires harsh acidic conditions and high temperatures.
Knoevenagel Condensation 2,4-Thiazolidinedione, Aldehyde/Ketone[8]Base catalyst (e.g., piperidine) or biocatalyst (e.g., yeast), various solvents.[8][9]5-Substituted TZD DerivativesHigh versatility, creates functional diversity, mild conditions possible.[8][16]Does not form the core ring; requires pre-synthesized TZD.
Hantzsch Synthesis α-Haloketone, Thioamide[10][12]Typically alcoholic solvent, heating.[10]Substituted ThiazolesHighly versatile for diverse thiazole derivatives.[11]Not a direct route to 2,4-thiazolidinedione; requires specific starting materials for related structures.

Conclusion

The synthesis of the 2,4-thiazolidinedione core is most efficiently achieved through the direct condensation of thiourea and chloroacetic acid, a robust method suitable for large-scale production. However, the true therapeutic potential of this scaffold is unlocked through subsequent derivatization, primarily via the Knoevenagel condensation at the C5 position. This reaction provides access to vast chemical libraries essential for modern drug discovery and the development of structure-activity relationships. While the Hantzsch synthesis is a cornerstone of thiazole chemistry, its utility lies in creating a broader range of substituted thiazoles rather than the specific 2,4-dione core. A thorough understanding of these distinct yet complementary synthetic strategies is crucial for any researcher aiming to innovate within this pharmacologically significant area of chemistry.

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understanding the reactivity of the 2,4-dihydroxythiazole ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the 2,4-Thiazolidinedione System and its Tautomeric Relationship with 2,4-Dihydroxythiazole

Introduction: The Thiazole Core in Modern Chemistry

The thiazole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds. Its derivatives are integral to medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The 2,4-disubstituted thiazole scaffold, in particular, has been a fertile ground for the development of novel therapeutic agents.[3][4][5] A deep understanding of the reactivity of this heterocyclic core is therefore paramount for researchers and drug development professionals aiming to design and synthesize new molecular entities with tailored biological functions.

This guide provides a comprehensive exploration of the this compound ring system. A critical aspect of its chemistry, which dictates its reactivity, is its existence in a state of tautomeric equilibrium. While the 2,4-dihydroxy aromatic form can be drawn, the system overwhelmingly favors the thiazolidine-2,4-dione tautomer. This guide will focus on the chemistry of this stable diketo form, providing insights into its synthesis, reactivity, and characterization, grounded in established experimental and computational evidence.

Part 1: The Core Structure: A Tautomeric Equilibrium

The reactivity of the this compound system cannot be understood without first appreciating its tautomeric nature. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[6] For this ring system, three primary tautomers exist in equilibrium: the aromatic this compound form, the mono-keto 4-hydroxythiazol-2(3H)-one, and the diketo thiazolidine-2,4-dione.

Computational and experimental studies have consistently shown that the thiazolidine-2,4-dione form is the most thermodynamically stable and, therefore, the predominant species under most conditions.[7][8] The stability of this diketo tautomer arises from the formation of two strong carbonyl double bonds. The narrative of this ring's reactivity is thus largely the story of the thiazolidine-2,4-dione.

The position of this equilibrium can be influenced by external factors. In certain solvents, the enol or dihydroxy forms may be more significantly populated, which can be studied using UV-Visible spectroscopy by observing shifts in absorption bands under varying conditions.[9][10]

Tautomerism T1 This compound (Aromatic Enol Form) T2 4-Hydroxythiazol-2(3H)-one (Keto-Enol Form) T1->T2 Proton Shift T3 Thiazolidine-2,4-dione (Diketone Form) (Most Stable) Equilibrium T2->T3 Proton Shift Equilibrium2 Synthesis_Workflow Start Start: Thiourea + α-Halo Acetic Acid Ester Step1 Step 1: Dissolve in Ethanol Stir at Room Temp (6-12h) Start->Step1 TLC Monitor by TLC Step1->TLC Step2 Step 2: Filter Precipitate Wash with NaHCO3 & H2O TLC->Step2 Reaction Complete Intermediate Isolate Intermediate: 2-Imino-4-thiazolidinone Step2->Intermediate Step3 Step 3: Suspend in 2M HCl Reflux (2-4h) Intermediate->Step3 Step4 Step 4: Cool in Ice Bath Precipitate Product Step3->Step4 Step5 Step 5: Filter & Wash Recrystallize from Ethanol/H2O Step4->Step5 End Final Product: Thiazolidine-2,4-dione Step5->End Reactivity_Summary Core Thiazolidine-2,4-dione Core N3 N3 Position (Acidic Imide Proton) Core->N3 C5 C5 Position (Active Methylene) Core->C5 Carbonyls C2/C4 Positions (Electrophilic Carbonyls) Core->Carbonyls N_Alkylation N-Alkylation / Acylation N3->N_Alkylation Deprotonation then Reaction with R-X Knoevenagel Knoevenagel Condensation C5->Knoevenagel Base-catalyzed reaction with Aldehydes/Ketones Electrophilic_Attack Reaction with Electrophiles C5->Electrophilic_Attack Deprotonation then Reaction with E+ Nucleophilic_Attack Nucleophilic Addition Carbonyls->Nucleophilic_Attack Reaction with Nu-

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A Senior Application Scientist's In-Depth Technical Guide to the Preliminary In Vitro Screening of 2,4-Dihydroxythiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This has led to the integration of the thiazole moiety into numerous clinically significant drugs, such as the antiretroviral agent Ritonavir and the antineoplastic drug Tiazofurin.[1] This guide provides a comprehensive framework for the initial in vitro evaluation of novel 2,4-dihydroxythiazole compounds, outlining a logical screening cascade designed to efficiently identify and characterize promising lead candidates.

The journey from a newly synthesized compound to a potential therapeutic agent is paved with rigorous testing. The preliminary in vitro screening phase is a critical first step, acting as a filter to identify compounds with desirable biological activity while simultaneously flagging those with overt toxicity. This process must be systematic, reproducible, and grounded in sound scientific principles. Here, we present a multi-tiered approach, commencing with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted screens for antimicrobial and anti-inflammatory activities—two areas where thiazole derivatives have shown considerable promise.[1][4]

Part 1: Foundational Cytotoxicity Screening

Before exploring the specific therapeutic potential of novel this compound compounds, it is imperative to assess their inherent cytotoxicity. This initial screen provides a baseline understanding of a compound's effect on cell viability and proliferation, which is crucial for determining appropriate concentration ranges for subsequent, more specific assays. A compound that is highly toxic to all cell types is generally not a viable candidate for further development, unless its intended application is as a cytotoxic agent, for instance, in oncology.[5]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in the metabolic activity of the cells, and thus a reduction in formazan production, is indicative of cytotoxicity.[6]

Experimental Protocol: MTT Assay for General Cytotoxicity

1. Cell Culture and Seeding:

  • Select appropriate human cell lines for screening. It is advisable to use a panel that includes both cancerous and non-cancerous cell lines to assess for any selective toxicity. For example, a common starting point is to use a cancer cell line like HeLa (cervical adenocarcinoma) and a normal fibroblast line.[7]

  • Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Once the cells reach 70-80% confluency, detach them using trypsin-EDTA, perform a cell count, and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of each this compound compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

  • Perform serial dilutions of the stock solutions in the cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed a level that is toxic to the cells (typically <0.5%).

  • Remove the old medium from the seeded plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plates for 24 to 48 hours.

3. MTT Assay Procedure:

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis and Interpretation:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

  • From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Data Presentation: Cytotoxicity of this compound Analogs
Compound IDCell LineIncubation Time (h)IC50 (µM)
DHT-1HeLa48> 100
DHT-2HeLa4875.3
DHT-3HeLa4822.1
DHT-1Fibroblast48> 100
DHT-2Fibroblast4898.6
DHT-3Fibroblast4855.8

Part 2: Primary Screening for Antimicrobial Activity

Thiazole derivatives have a well-documented history of potent antimicrobial activity.[1][2][3][8][9] Therefore, a primary screen to assess the ability of novel this compound compounds to inhibit the growth of pathogenic microbes is a logical next step. The broth microdilution method is a standard and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

The Principle of Broth Microdilution

This method involves challenging a standardized inoculum of a specific microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Experimental Workflow: Antimicrobial Screening

Below is a Graphviz diagram illustrating the workflow for the antimicrobial screening of the thiazole compounds.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (e.g., 1 mg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

1. Preparation of Materials:

  • Microorganisms: Obtain stock cultures of relevant bacterial and fungal strains. A standard panel might include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for yeast.

  • Test Compounds: Prepare stock solutions of the this compound compounds in DMSO.

2. Assay Procedure:

  • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well plate.

  • Add 50 µL of the compound stock solution to the first well of each row and perform 2-fold serial dilutions across the plate.

  • Prepare a standardized microbial inoculum in broth to a density of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Add 50 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum and a known antibiotic like ampicillin or fluconazole), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[2]

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

3. MIC Determination:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity of this compound Analogs
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
DHT-1128>256>256
DHT-23264128
DHT-383264
Ampicillin24N/A
FluconazoleN/AN/A8

Part 3: Targeted Screening for Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is another area of significant interest.[4][7][10] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

The Principle of the Griess Assay for Nitric Oxide

Nitric oxide is a key signaling molecule in inflammation. Its production by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Signaling Pathway: LPS-induced Inflammation in Macrophages

The following Graphviz diagram depicts the simplified signaling pathway leading to nitric oxide production in macrophages upon LPS stimulation.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Promotes iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Leads to NO Nitric Oxide (NO) iNOS_Protein->NO Produces

Caption: LPS-induced nitric oxide production pathway in macrophages.

Experimental Protocol: Inhibition of NO Production in Macrophages

1. Cell Culture:

  • Culture a murine macrophage cell line, such as RAW 264.7, in DMEM supplemented with 10% FBS and antibiotics.[7]

  • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the this compound compounds for 1-2 hours.

  • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with LPS and a known iNOS inhibitor (e.g., L-NAME).

3. Griess Assay:

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

4. Data Analysis:

  • Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

  • Determine the IC50 value for NO inhibition for each active compound. It is also essential to run a parallel MTT assay on the RAW 264.7 cells under the same treatment conditions to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity.[7]

Data Presentation: Anti-inflammatory Activity of this compound Analogs
Compound IDNO Inhibition IC50 (µM)RAW 264.7 Cytotoxicity IC50 (µM)
DHT-1> 100> 100
DHT-245.2> 100
DHT-315.889.4
L-NAME25.0> 100

Conclusion

This guide has outlined a systematic and robust approach for the preliminary in vitro screening of novel this compound compounds. By following this tiered strategy, researchers can efficiently gather critical data on the cytotoxic, antimicrobial, and anti-inflammatory properties of their synthesized molecules. The provided protocols are foundational and can be adapted and expanded upon based on initial findings. For instance, promising "hits" from these primary screens would warrant further investigation through more complex assays, such as mechanism of action studies, enzyme inhibition assays, and evaluation in more advanced cell culture models.[11][12] This structured screening cascade ensures that resources are focused on compounds with the most promising therapeutic potential, thereby accelerating the drug discovery process.

References

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Taylor & Francis Online. Available at: [Link]

  • Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. AI Generated Paper. Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available at: [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. Available at: [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. Available at: [Link]

  • Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. PubMed. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed. Available at: [Link]

  • Synthesis, Characterization, Anti-inflammatory, and Antioxidant Activities of Some New Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 2-hydroxythiazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. ResearchGate. Available at: [Link]

  • Overview on Biological Activities of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Royal Society of Chemistry. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate. Available at: [Link]

  • Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. PubMed. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. National Institutes of Health. Available at: [Link]

  • Synthesis of 2,4-disubstituted thiazoles. ResearchGate. Available at: [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. MDPI. Available at: [Link]

  • The in vitro time-kill studies of most potent compounds 2a–c against... ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][2][8]triazole Derivatives. ChemRxiv. Available at: [Link]

Sources

The 2,4-Thiazolidinedione Core: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: The 2,4-thiazolidinedione (TZD) heterocycle, a prominent scaffold in medicinal chemistry, has garnered significant attention far beyond its classical application in treating type 2 diabetes. Its structural versatility, particularly the potential for substitution at the C-5 and N-3 positions, has established it as a "privileged structure" in drug design. This technical guide provides an in-depth exploration of the TZD core, beginning with its fundamental chemical properties, including the critical keto-enol tautomerism that allows it to exist as 2,4-dihydroxythiazole. We will detail robust synthetic methodologies, offering step-by-step protocols for creating diverse derivatives. The guide synthesizes the extensive pharmacological landscape of TZD-based compounds, covering their canonical role as PPARγ agonists to their emerging applications as anticancer, antimicrobial, and anti-inflammatory agents. By integrating field-proven insights with structure-activity relationship (SAR) studies, this document serves as a comprehensive resource for researchers and scientists dedicated to leveraging the TZD scaffold for next-generation therapeutic development.

The Fundamental Chemistry of the 2,4-Thiazolidinedione Scaffold

A Privileged Structure in Medicinal Chemistry

Heterocyclic systems are foundational to drug discovery, with an estimated 85% of biologically active chemical entities containing at least one such ring.[1] The incorporation of heterocycles allows medicinal chemists to fine-tune crucial properties like lipophilicity, polarity, and hydrogen bonding capacity, thereby modulating the pharmacokinetic and pharmacodynamic profiles of a molecule.[1] Among these, the 2,4-thiazolidinedione (TZD) scaffold has proven to be a particularly fruitful starting point for developing new therapeutic agents.[1] Its five-membered ring containing sulfur and nitrogen atoms provides a rigid core that can be strategically functionalized to interact with a wide array of biological targets.[2]

The Critical Role of Keto-Enol Tautomerism

A key feature governing the reactivity and biological interactions of the TZD core is its capacity for keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, differing in the position of a proton and a double bond.[3][4] The TZD scaffold primarily exists in the diketo form (2,4-thiazolidinedione), but it is in equilibrium with its dienol tautomer, this compound.[3] This equilibrium is crucial, as the enol form can influence hydrogen bonding interactions with protein targets and chelation with metal ions. The acidity of the proton at the N-3 position (pKa ~6-8) and the C-5 methylene protons (pKa ~10-12) facilitates this transformation and provides key reactive sites for chemical modification.[5]

Caption: Keto-Enol tautomerism of the thiazolidinedione ring.

Synthetic Strategies for 2,4-Thiazolidinedione Derivatives

The synthetic accessibility of the TZD core is a major reason for its widespread use. A variety of robust methods exist for its initial synthesis and subsequent derivatization, allowing for the creation of large and diverse compound libraries.

Foundational Synthesis: The Hantzsch Reaction

The classical and most versatile method for constructing the core TZD ring is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloacetic acid derivative with thiourea. The process is efficient and tolerates a wide range of functional groups, making it a cornerstone of thiazole chemistry. Modern advancements have introduced microwave-assisted protocols that dramatically reduce reaction times from hours to minutes and often improve yields.[6][7]

Knoevenagel Condensation for C-5 Substitution: The Gateway to Diversity

The majority of biologically active TZD derivatives are substituted at the C-5 position. The structural flexibility at this position is key to fine-tuning bioactivity and target selectivity.[8][9] The most common strategy for introducing this diversity is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with the active methylene group at the C-5 position of the TZD ring. This straightforward and high-yielding reaction is the primary method for creating 5-benzylidene-2,4-thiazolidinedione derivatives, which are precursors to a vast number of therapeutic agents, including the "glitazone" class of antidiabetic drugs.

Knoevenagel_Workflow start Reactants reagents 2,4-Thiazolidinedione + Substituted Aldehyde start->reagents step1 Base-Catalyzed Condensation (e.g., Piperidine in Ethanol) reagents->step1 Add Catalyst & Solvent step2 Reflux or Microwave Irradiation step1->step2 Apply Energy product 5-Arylidene-2,4-thiazolidinedione Derivative step2->product Reaction Completion end Purification (Recrystallization) product->end

Caption: Workflow for Knoevenagel condensation at the C-5 position.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of a 5-Arylidene-2,4-thiazolidinedione

This protocol describes a rapid, efficient, and reproducible method for synthesizing a C-5 substituted TZD derivative using microwave irradiation, adapted from established methodologies.[6][10]

Materials:

  • 2,4-Thiazolidinedione (1.0 mmol)

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Piperidine (0.2 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • Reactant Preparation: To a 10 mL microwave synthesis vial, add 2,4-thiazolidinedione (117 mg, 1.0 mmol), 4-chlorobenzaldehyde (140 mg, 1.0 mmol), and ethanol (5 mL).

  • Catalyst Addition: Add piperidine (20 µL, 0.2 mmol) to the suspension. The rationale for using a catalytic amount of a weak base like piperidine is to generate the enolate of the TZD ring without promoting side reactions.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes. The use of microwave energy significantly accelerates the reaction by efficiently heating the polar solvent and reactants, overcoming the activation energy barrier much faster than conventional heating.

  • Workup and Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the product under vacuum. The resulting 5-(4-chlorobenzylidene)thiazolidine-2,4-dione can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield is typically >90%.

The Pharmacological Landscape of TZD Derivatives

The TZD scaffold has been successfully exploited to develop drugs and clinical candidates for a multitude of diseases. Its derivatives have been shown to interact with various enzymatic and receptor-mediated pathways.[2]

The Canonical Target: PPARγ Agonism and Antidiabetic Activity

The most well-known application of TZDs is in the treatment of type 2 diabetes mellitus.[11] Drugs like Pioglitazone and Rosiglitazone are high-affinity agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue.[2] Activation of PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, leading to increased insulin sensitivity.[11] However, this class of drugs has been associated with side effects like weight gain, edema, and congestive heart failure, which has driven research into developing next-generation, safer TZD derivatives.[11][12]

PPARg_Pathway cluster_cell Adipocyte TZD TZD Drug (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex Dimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Proteins Metabolic Proteins (e.g., GLUT4) Transcription->Proteins Leads to Synthesis of Effect Increased Insulin Sensitivity Proteins->Effect

Caption: Simplified signaling pathway of TZD-mediated PPARγ activation.

Emerging Anticancer Applications

In recent years, the TZD scaffold has emerged as a promising framework for the development of novel anticancer agents.[8][9] Derivatives have been shown to influence key pathways in tumorigenesis, including cell proliferation, apoptosis, angiogenesis, and metastasis.[2][8] The anticancer effects are often attributed to both PPARγ-dependent and PPARγ-independent mechanisms, including the inhibition of targets like phosphoinositide 3-kinases (PI3Ks), histone deacetylases (HDACs), and vascular endothelial growth factor receptor-2 (VEGFR-2).[2][11][13]

Table 1: Selected TZD Derivatives with Anticancer Activity

Compound IDModificationCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Cpd 4c 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57VEGFR-2 Inhibition, Apoptosis Induction[13]
Cpd 4c 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)7.26VEGFR-2 Inhibition, Apoptosis Induction[13]
Cpd 30b Diaryl pyrazoline thiazolidinedione-0.34HDAC4 Inhibition[11]
Cpd 29b Diaryl pyrazoline thiazolidinedione-5.0VEGFR-2 Inhibition[11]
Broad-Spectrum Bioactivity

The therapeutic potential of TZD derivatives extends well beyond diabetes and cancer. The scaffold's ability to be readily modified has led to the discovery of compounds with a wide range of pharmacological activities:

  • Antimicrobial: Derivatives have shown activity against various bacterial and fungal strains, including resistant pathogens.[11][12][14][15]

  • Anti-inflammatory: TZD compounds can inhibit inflammatory mediators like cyclooxygenase-2 (COX-2).[2]

  • Anticonvulsant: Certain derivatives have demonstrated potential in controlling seizures.[11][12]

  • Antioxidant: The scaffold can be functionalized to create potent antioxidant agents.[12][16]

Structure-Activity Relationship (SAR) Insights

Extensive research has provided key insights into the structure-activity relationships of the TZD core, guiding the rational design of more potent and selective agents.[9][17]

Sources

Methodological & Application

protocol for the N-acylation of 2,4-dihydroxythiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective N-Acylation of 2,4-Thiazolidinedione

Abstract

This comprehensive application guide provides a detailed protocol for the N-acylation of 2,4-thiazolidinedione, a versatile scaffold in medicinal chemistry. It is designed for researchers, scientists, and professionals in drug development. This document elucidates the critical aspects of reaction mechanism, regioselectivity (N- vs. O-acylation), and experimental execution. By integrating expert insights with a step-by-step methodology, this guide ensures a reproducible and high-yielding synthesis of N-acyl-2,4-thiazolidinediones, which are pivotal intermediates for various therapeutic agents.

Introduction: The Significance of the 2,4-Thiazolidinedione Scaffold

The 2,4-thiazolidinedione (TZD) core is a privileged heterocyclic structure in medicinal chemistry, most famously recognized in the "glitazone" class of antidiabetic drugs which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Beyond diabetes, TZD derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

Modification of the TZD scaffold is a key strategy for the development of novel therapeutic agents. Acylation at the nitrogen atom (N-acylation) of the imide functional group is a particularly powerful method to modulate the molecule's physicochemical properties, receptor binding affinity, and pharmacokinetic profile.

A crucial chemical feature of this scaffold is its existence in tautomeric forms: the diketo form (2,4-thiazolidinedione) and the enol form (2,4-dihydroxythiazole). This tautomerism presents a fundamental challenge in synthesis: achieving regioselective acylation. The molecule offers multiple nucleophilic sites—the nitrogen atom and the two oxygen atoms—creating a competitive environment for acylation. This guide focuses on establishing a robust protocol that preferentially directs acylation to the nitrogen atom.

Mechanistic Insight: Achieving N-Acylation Regioselectivity

The key to selective N-acylation lies in understanding the relative acidity of the protons on the nitrogen and oxygen atoms and exploiting these differences through careful selection of reaction conditions.

  • Tautomerism and Acidity: The 2,4-thiazolidinedione (imide) form is in equilibrium with its this compound (enol) tautomer. The imide proton at the N-3 position is significantly more acidic than a typical amide due to the electron-withdrawing effects of the two adjacent carbonyl groups. Deprotonation with a suitable base generates a resonance-stabilized anion, a potent nucleophile.

  • Role of the Base: The choice of base is critical. A moderately strong, non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. These bases are strong enough to deprotonate the imidic nitrogen but not so strong as to significantly deprotonate the enolic hydroxyl groups under the reaction conditions. This creates a higher concentration of the N-anion, which then acts as the primary nucleophile.

  • The Acylating Agent: Acyl chlorides and anhydrides are common, highly reactive acylating agents.[5] Their high electrophilicity ensures a rapid reaction with the generated N-anion.

The competition between N-acylation (the desired pathway) and O-acylation (a potential side reaction) is depicted below. By following the protocol outlined in this guide, the equilibrium is shifted to strongly favor the N-acylated product.

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation (Base) cluster_2 Acylation Pathways Tautomer1 2,4-Thiazolidinedione (Imide Form) Tautomer2 This compound (Enol Form) Tautomer1->Tautomer2 Tautomerization N_Anion N-Anion (Resonance Stabilized) Tautomer1->N_Anion Favored Deprotonation O_Anion O-Anion (Enolate) Tautomer2->O_Anion Minor Deprotonation N_Product Desired Product: N-Acyl-2,4-thiazolidinedione N_Anion->N_Product O_Product Side Product: O-Acyl-2,4-dihydroxythiazole O_Anion->O_Product AcylatingAgent Acyl Chloride (R-COCl) AcylatingAgent->N_Product Nucleophilic Attack (Major Pathway) AcylatingAgent->O_Product Nucleophilic Attack (Minor Pathway)

Caption: Mechanism of regioselective N-acylation.

Detailed Experimental Protocol

This protocol describes a general method for the N-acylation of 2,4-thiazolidinedione using an acyl chloride as the acylating agent.

Materials and Equipment

Reagents:

  • 2,4-Thiazolidinedione (Substrate)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (Acylating Agent, 1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Base, 1.5 eq.)[6]

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Ice-water bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

G start Start reagents 1. Reagent Setup - Add 2,4-thiazolidinedione (1.0 eq.) to anhydrous DCM in a flask. - Cool to 0 °C in an ice bath. start->reagents base 2. Base Addition - Add DIPEA (1.5 eq.) dropwise to the stirred suspension. reagents->base acyl 3. Acylation - Slowly add acyl chloride (1.1 eq.) dropwise at 0 °C. - Allow to warm to room temperature. base->acyl react 4. Reaction Monitoring - Stir for 2-4 hours. - Monitor progress via TLC. acyl->react workup 5. Aqueous Work-up - Quench with sat. NaHCO₃. - Separate organic layer. - Wash with brine. react->workup dry 6. Drying & Concentration - Dry organic layer over MgSO₄. - Filter and concentrate using a rotary evaporator. workup->dry purify 7. Purification - Purify the crude product by silica gel column chromatography. dry->purify end End (Pure N-Acylated Product) purify->end

Caption: Experimental workflow for N-acylation.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-thiazolidinedione (1.0 equivalent). Add anhydrous dichloromethane (DCM) to create a suspension (approx. 0.1 M concentration). Cool the flask to 0 °C using an ice-water bath and begin stirring.

    • Expert Insight: The use of anhydrous solvent and an inert atmosphere is crucial to prevent hydrolysis of the highly reactive acyl chloride, which would reduce yield and complicate purification.

  • Base Addition: Slowly add DIPEA or TEA (1.5 equivalents) dropwise to the stirred suspension. The mixture may become more homogeneous as the TZD salt forms. Stir for 10-15 minutes at 0 °C.

    • Expert Insight: Using a slight excess of the base ensures complete deprotonation of the imide nitrogen, maximizing the concentration of the active nucleophile for the subsequent acylation step.

  • Acylating Agent Addition: Add the acyl chloride (1.1 equivalents) dropwise via syringe to the reaction mixture while maintaining the temperature at 0 °C.

    • Expert Insight: The dropwise addition at low temperature is critical to control the exothermic nature of the acylation reaction. This prevents thermal decomposition and minimizes the formation of O-acylated side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

    • Expert Insight: Reaction progress should be monitored by Thin Layer Chromatography (TLC). A new spot corresponding to the less polar N-acylated product should appear, and the starting material spot should diminish.

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash with brine.

    • Expert Insight: The NaHCO₃ wash neutralizes any excess acid and quenches the remaining acyl chloride. The brine wash helps to remove water from the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue using silica gel column chromatography. The eluent system will depend on the specific product, but a gradient of ethyl acetate in hexanes is a common starting point.

    • Expert Insight: The N-acylated product is typically less polar than the starting TZD. Proper choice of eluent is key to separating the product from any unreacted starting material or potential O-acylated byproducts.

Summary of Reaction Parameters

The following table provides representative data for the N-acylation of 2,4-thiazolidinedione with common acylating agents, based on established procedures for imide acylation.[6][7]

EntryAcylating AgentBaseSolventTime (h)Temp (°C)Typical Yield (%)
1Acetyl ChlorideDIPEADCM20 to RT85-95
2Propionyl ChlorideTEADCM30 to RT80-90
3Benzoyl ChlorideDIPEADCM40 to RT88-96
4Acetic AnhydrideTEADCM50 to RT75-85

Yields are estimates based on analogous chemical transformations and may vary based on substrate purity, reaction scale, and purification efficiency.

Troubleshooting

  • Low Yield:

    • Cause: Moisture in the reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere with anhydrous solvents.

  • Presence of O-Acylated Product:

    • Cause: Reaction temperature was too high, or the base was too strong.

    • Solution: Maintain a temperature of 0 °C during the addition of the acyl chloride. Use a non-nucleophilic base like DIPEA.

  • Incomplete Reaction:

    • Cause: Insufficient amount of base or acylating agent; low reactivity of the acylating agent.

    • Solution: Check the stoichiometry of reagents. For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added in a small amount, or the reaction time may be extended.

Conclusion

The protocol detailed in this application note provides a reliable and highly regioselective method for the N-acylation of 2,4-thiazolidinedione. By carefully controlling the reaction conditions, particularly the choice of base and temperature, the formation of the desired N-acyl product can be achieved in high yields. This methodology is fundamental for the synthesis of advanced TZD derivatives, enabling further exploration of this important scaffold in drug discovery and development.

References

  • WashU Medicine Research Profiles. (2012). Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. Retrieved from Washington University School of Medicine in St. Louis. [Link]

  • Wikipedia. Thiazole. Retrieved from Wikipedia. [Link]

  • Semantic Scholar. Direct C-2 Acylation of Thiazoles with Aldehydes via Metal. Retrieved from Semantic Scholar. [Link]

  • ARKIVOC. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. Retrieved from ARKIVOC. [Link]

  • ACS Publications. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from ACS Publications. [Link]

  • Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Retrieved from Semantic Scholar. [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from MDPI. [Link]

  • ScienceDirect. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Retrieved from ScienceDirect. [Link]

  • NIH National Library of Medicine. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Retrieved from NIH National Library of Medicine. [Link]

  • NIH National Library of Medicine. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Retrieved from NIH National Library of Medicine. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Retrieved from ResearchGate. [Link]

  • Arkivoc. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Retrieved from Arkivoc. [Link]

  • ResearchGate. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2002). N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2. Retrieved from Semantic Scholar. [Link]

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The Versatile Scaffold: Harnessing 2,4-Dihydroxythiazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazolidinedione Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The five-membered heterocycle, 2,4-dihydroxythiazole, more commonly known and existing in its stable tautomeric form as 2,4-thiazolidinedione (TZD) , is a quintessential example of such a scaffold. Its unique combination of a hydrogen bond donor (the imide N-H), two hydrogen bond acceptors (the carbonyl oxygens), and a highly reactive methylene group at the C-5 position makes it a versatile building block for the synthesis of a plethora of bioactive molecules.[1][2] This guide provides an in-depth exploration of the synthetic utility of the TZD core, offering detailed protocols and mechanistic insights for researchers in drug discovery and development. The applications of TZD derivatives are vast, with compounds exhibiting potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4]

Core Chemistry and Reactivity

The synthetic versatility of the 2,4-thiazolidinedione scaffold is primarily centered around two key positions: the nitrogen atom at position 3 (N-3) and the active methylene carbon at position 5 (C-5). Understanding the reactivity at these sites is crucial for designing synthetic routes to novel bioactive compounds.

  • N-3 Position: The imide proton is acidic and can be readily deprotonated by a mild base, rendering the nitrogen nucleophilic. This allows for a variety of substitution reactions, most commonly alkylation or arylation, to introduce diverse functionalities.[5][6]

  • C-5 Position: The methylene group at C-5 is flanked by two electron-withdrawing carbonyl groups, making the protons highly acidic and the carbon a potent nucleophile in its enolate form. This reactivity is most notably exploited in Knoevenagel condensation reactions with aldehydes and ketones.[3][7]

The general synthetic strategy often involves a sequential or sometimes one-pot modification of these two positions to build molecular complexity.

Protocol I: Synthesis of the 2,4-Thiazolidinedione Core

The foundational TZD scaffold is typically synthesized via a cyclocondensation reaction between chloroacetic acid and thiourea. This method is robust, high-yielding, and utilizes readily available starting materials.[1][3]

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid (0.6 mol) in 60 mL of deionized water. In a separate beaker, dissolve thiourea (0.6 mol) in 60 mL of deionized water.

  • Initial Mixing: Add the thiourea solution to the chloroacetic acid solution in the flask. Stir the mixture for 15 minutes at room temperature.

  • Acidification and Reflux: To the stirred mixture, slowly add 60 mL of concentrated hydrochloric acid through a dropping funnel. The addition should be controlled to manage any exotherm.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the flask to room temperature. The product will crystallize out of the solution, often as a solid mass of white needles. Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove any residual hydrochloric acid and unreacted starting materials.

  • Drying and Characterization: Dry the product, for example, in a vacuum oven. The purity of the 2,4-thiazolidinedione can be confirmed by its melting point (typically 123-125 °C) and spectroscopic methods (NMR, IR). Recrystallization from ethanol or water can be performed if further purification is needed.[6]

Protocol II: Synthesis of 5-Arylidenyl-2,4-Thiazolidinediones via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for derivatizing the TZD core at the C-5 position. It involves the reaction of the active methylene group of TZD with an aromatic aldehyde in the presence of a basic catalyst, such as piperidine, to yield a 5-arylidenyl-2,4-thiazolidinedione. These derivatives are crucial intermediates and many possess significant biological activity themselves, particularly as anticancer and antimicrobial agents.[2][3][8]

Causality Behind Experimental Choices:
  • Catalyst: A weak base like piperidine is employed to deprotonate the C-5 methylene group, forming a nucleophilic enolate, without causing unwanted side reactions like hydrolysis of the imide bond.

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

  • Acidification: The final product is precipitated by pouring the reaction mixture into water and acidifying. This protonates any remaining enolate and decreases the solubility of the organic product, leading to its precipitation.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-thiazolidinedione (1.0 eq), the desired aromatic aldehyde (1.0 eq), and a catalytic amount of piperidine (e.g., 0.1-0.2 eq) in ethanol.

  • Heating: Heat the mixture to reflux with stirring for 4-8 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Product Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or crushed ice.

  • Precipitation: Acidify the aqueous mixture with a few drops of glacial acetic acid or dilute HCl to precipitate the product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 5-arylidenyl-2,4-thiazolidinedione.[3][8]

Table 1: Examples of Synthesized 5-Arylidenyl-2,4-Thiazolidinediones and their Antimicrobial Activity

Compound IDAldehyde UsedYield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilis
2a 4-Hydroxy-3-methoxybenzaldehyde7042
2b 2,4-Dichlorobenzaldehyde6584
2c 4-Chlorobenzaldehyde7584
2d 4-Fluorobenzaldehyde72168
2e 4-Methoxybenzaldehyde40>64>64
2f 4-Methylbenzaldehyde681616
2g 3-Nitrobenzaldehyde80168

Data synthesized from multiple sources, including[3][8]. Yields and MIC values are representative.

Mechanism of Knoevenagel Condensation

The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established mechanism.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration TZD TZD (Active Methylene) Enolate TZD Enolate TZD->Enolate Deprotonation at C5 Piperidine Piperidine (Base) Enolate2 TZD Enolate Aldehyde Ar-CHO Intermediate Aldol-type Intermediate Intermediate2 Aldol-type Intermediate Enolate2->Intermediate Attack on Carbonyl Carbon Product 5-Arylidenyl-TZD Intermediate2->Product Elimination of H2O

Caption: Mechanism of the Knoevenagel Condensation.

Protocol III: N-3 Alkylation of the Thiazolidinedione Ring

Modification at the N-3 position is a common strategy to further diversify the TZD scaffold and modulate the pharmacokinetic and pharmacodynamic properties of the final compound. A simple and efficient one-step N-alkylation can be achieved using an alkyl bromide in the presence of a mild base like triethylamine.[5]

Causality Behind Experimental Choices:
  • Base and Solvent: Triethylamine serves a dual role as a base to deprotonate the acidic N-H and as a solvent, ensuring high concentrations of reactants which accelerates the reaction. This avoids the need for stronger, more hazardous bases or additional solvents.

  • Reaction Conditions: Performing the reaction at room temperature is sufficient, making the protocol mild and energy-efficient.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask, add 2,4-thiazolidinedione (1.0 eq) and triethylamine (2.0 eq). Stir the mixture.

  • Addition of Alkylating Agent: To the stirred mixture, add the desired alkyl bromide (1.3 eq) dropwise.

  • Reaction: Stir the resulting mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction by adding deionized water (e.g., 10 mL).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 10 mL).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated 2,4-thiazolidinedione.[5]

Application in Bioactive Molecule Synthesis: VEGFR-2 Inhibitors

The TZD scaffold has been successfully employed to develop potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. The synthesis of these inhibitors often involves a multi-step process combining the Knoevenagel condensation and N-3 substitution.[2][9]

Workflow for Synthesizing TZD-Based VEGFR-2 Inhibitors:

VEGFR2_Inhibitor_Synthesis A Start: 2,4-Thiazolidinedione (TZD) B Step 1: Knoevenagel Condensation A->B + Aromatic Aldehyde (e.g., Benzaldehyde) + Piperidine/Ethanol C Intermediate: 5-Benzylidene-TZD B->C D Step 2: N-Alkylation/Arylation C->D + Alkyl/Aryl Halide (e.g., 2-chloro-N-arylacetamide) + Base (K2CO3)/Solvent (DMF) E Final Product: TZD-based VEGFR-2 Inhibitor D->E

Caption: General workflow for TZD-based VEGFR-2 inhibitor synthesis.

Example Synthesis: A Potent Anticancer Agent

A representative example is the synthesis of (Z)-5-(4-chlorobenzylidene)-3-((6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)methyl)thiazolidine-2,4-dione, which has shown significant anticancer activity.

Step A: Synthesis of (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione This intermediate is prepared following Protocol II , using 4-chlorobenzaldehyde as the starting aldehyde.

Step B: Synthesis of the Final Compound (N-3 Alkylation)

  • Deprotonation: To a solution of (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione (1.0 eq) in DMF, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Alkylation: Add 3-(chloromethyl)-6-chloroquinolin-2(1H)-one (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture at 80 °C for 6-8 hours, monitoring by TLC.

  • Isolation: After cooling, pour the reaction mixture into ice-water. The precipitated solid is filtered, washed with water, and dried.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/DMF) to obtain the pure final compound.

Table 2: Anticancer Activity of Selected TZD-based VEGFR-2 Inhibitors

Compound IDStructure FeaturesIC₅₀ (µM) vs. VEGFR-2IC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. MCF-7
8f 4-Fluorobenzylidene, N-linked acetamide0.2211.197.10
3i 4-Trifluoromethylbenzylidene, N-linked phenyl0.50--
5g Thiophene-based benzylidene, N-linked acetamide0.0806.015.09
Sorafenib (Reference Drug)0.109.185.10

Data synthesized from multiple sources, including[2][9][10]. IC₅₀ values are representative and for comparative purposes.

Conclusion and Future Perspectives

The 2,4-thiazolidinedione scaffold is a testament to the power of privileged structures in drug discovery. Its straightforward synthesis and predictable reactivity at the C-5 and N-3 positions provide a robust platform for generating vast libraries of diverse molecules. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this versatile core. As our understanding of complex diseases and their associated biological targets grows, the TZD scaffold will undoubtedly continue to be a valuable tool in the development of the next generation of therapeutic agents. The ongoing research into novel catalytic systems and multi-component reactions promises to further streamline the synthesis of TZD derivatives, accelerating the discovery of new and potent bioactive molecules.

References

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Application Notes and Protocols for High-Throughput Screening Assays Utilizing the 2,4-Dihydroxythiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The 2,4-Dihydroxythiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a wide range of biological targets, including enzymes and protein-protein interfaces.[3] Specifically, the 2,4-disubstituted thiazole framework, and in particular derivatives of this compound, offer a versatile platform for the design of novel therapeutics. These compounds have demonstrated significant potential as inhibitors of enzymes such as carbonic anhydrases, kinases, and bacterial enzymes, as well as modulators of challenging protein-protein interactions (PPIs).[4][5][6]

High-throughput screening (HTS) is the engine of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[7] This guide provides detailed application notes and protocols for leveraging the this compound scaffold in HTS campaigns, focusing on two key areas: enzyme inhibition and disruption of protein-protein interactions. The methodologies presented are designed to be robust, scalable, and mindful of the common pitfalls associated with HTS.

I. High-Throughput Screening for Enzyme Inhibitors

The this compound scaffold can be readily functionalized to target the active sites of various enzymes. A common and effective HTS approach for identifying enzyme inhibitors is a fluorescence-based assay that measures the enzymatic conversion of a substrate to a fluorescent product.

A. Principle of the Fluorescence-Based Enzyme Inhibition Assay

This assay quantifies the activity of an enzyme by monitoring the increase in fluorescence resulting from the enzymatic cleavage of a fluorogenic substrate. In the presence of an effective inhibitor from a this compound library, the enzyme's activity is diminished, leading to a reduction in the fluorescent signal. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%.[4]

cluster_0 No Inhibition cluster_1 Inhibition Enzyme Enzyme Product Cleaved Product (Fluorescent) Enzyme->Product Catalysis Inhibitor This compound Derivative Substrate Fluorogenic Substrate (Non-fluorescent) Substrate->Product Enzyme_Inhibited Inhibited Enzyme Inhibitor->Enzyme_Inhibited Substrate_Inhibited Fluorogenic Substrate (Remains Non-fluorescent) Enzyme_Inhibited->Substrate_Inhibited No Reaction

Caption: Principle of the fluorescence-based enzyme inhibition assay.

B. Detailed Protocol for a Representative Kinase Inhibition HTS Assay

This protocol is a template and should be optimized for the specific kinase and substrate.

1. Materials and Reagents:

  • Kinase: Purified, active kinase of interest.

  • Substrate: Fluorogenic kinase substrate (e.g., a peptide with a fluorescent reporter).

  • This compound Library: Compounds dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Buffer: Buffer optimized for kinase activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP: Adenosine triphosphate, at a concentration near the Km for the kinase.

  • Stop Solution: (Optional, depending on the assay format) e.g., 50 mM EDTA.

  • Microplates: 384-well, black, low-volume plates.

  • Plate Reader: Capable of fluorescence detection at the appropriate excitation and emission wavelengths.

2. Assay Procedure:

StepProcedureRationale
1 Compound Plating: Pre-dispensing compounds saves time and minimizes DMSO concentration variability.
a. Using an acoustic liquid handler or a pintool, transfer 50 nL of each this compound derivative from the library stock plates to the 384-well assay plates.
b. Include wells for positive controls (no enzyme) and negative controls (DMSO vehicle).Controls are essential for calculating percent inhibition and assessing assay quality (Z'-factor).
2 Enzyme Addition: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
a. Prepare a working solution of the kinase in assay buffer.
b. Add 10 µL of the kinase solution to each well of the assay plate, except for the positive control wells.
c. Incubate the plate at room temperature for 15 minutes.
3 Reaction Initiation: The addition of the substrate and ATP mixture starts the enzymatic reaction.
a. Prepare a working solution of the fluorogenic substrate and ATP in assay buffer.
b. Add 10 µL of the substrate/ATP solution to all wells.
4 Incubation: Allows for sufficient product formation to generate a robust signal.
a. Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
5 Signal Detection:
a. (Optional) Add 5 µL of stop solution to each well.
b. Read the fluorescence intensity on a microplate reader at the appropriate excitation/emission wavelengths for the fluorophore.

3. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Determine Assay Quality: Calculate the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Identify Hits: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the plate) are considered primary hits.

  • Dose-Response Curves: Primary hits are re-tested in a dose-response format to determine their IC50 values.

C. Hit Validation and Counter-Screening

A critical aspect of any HTS campaign is the elimination of false positives.[8] Thiazole-containing compounds can sometimes interfere with assays through various mechanisms.[9]

  • Orthogonal Assays: Confirm hits using a different assay format that is less susceptible to the same artifacts. For example, a label-free method like Surface Plasmon Resonance (SPR) can confirm direct binding of the compound to the enzyme.[2][10]

  • Fluorescence Interference Testing: Re-test hits in the absence of the enzyme to identify compounds that are intrinsically fluorescent or that quench the fluorescence of the product.[11]

  • Promiscuity Assays: Screen hits against a panel of unrelated enzymes to identify non-specific inhibitors.

II. High-Throughput Screening for Protein-Protein Interaction (PPI) Inhibitors

PPIs represent a challenging but increasingly important class of drug targets.[12][13] The this compound scaffold can serve as a template for designing molecules that mimic key residues at the PPI interface.[14] AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a powerful technology for screening for PPI inhibitors in a high-throughput format.[15][16]

A. Principle of the AlphaScreen Assay

AlphaScreen is a bead-based assay that measures the interaction between two molecules.[17] One protein partner is conjugated to a "Donor" bead and the other to an "Acceptor" bead. When the proteins interact, the beads are brought into close proximity (<200 nm). Upon excitation of the Donor bead with a laser, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. A this compound-based inhibitor that disrupts the PPI will prevent this proximity, leading to a decrease in the AlphaScreen signal.[1][18]

cluster_0 Protein Interaction cluster_1 Inhibition Donor Donor Bead (Protein A) Acceptor Acceptor Bead (Protein B) Donor->Acceptor Interaction Signal Chemiluminescent Signal Acceptor->Signal Energy Transfer Inhibitor This compound Derivative Donor_Inhibited Donor Bead (Protein A) Inhibitor->Donor_Inhibited Blocks Interaction Acceptor_Inhibited Acceptor Bead (Protein B) Inhibitor->Acceptor_Inhibited No_Signal No Signal Acceptor_Inhibited->No_Signal

Caption: Principle of the AlphaScreen assay for PPI inhibitors.

B. Detailed Protocol for a Representative PPI Inhibition HTS Assay

This protocol is a general template for a PPI between two tagged proteins (e.g., GST-tagged Protein A and His-tagged Protein B).

1. Materials and Reagents:

  • Proteins: Purified GST-tagged Protein A and His-tagged Protein B.

  • This compound Library: 10 mM stock solutions in 100% DMSO.

  • AlphaScreen Beads: Anti-GST Donor beads and Ni-NTA Acceptor beads.

  • Assay Buffer: Buffer optimized for the PPI (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Microplates: 384-well, white, low-volume plates.

  • Plate Reader: AlphaScreen-compatible reader.

2. Assay Procedure:

StepProcedureRationale
1 Compound Plating: As in the enzyme assay, pre-dispensing compounds is efficient.
a. Transfer 50 nL of each this compound derivative to the 384-well assay plates.
b. Include wells for positive controls (no inhibitor) and negative controls (no Protein B).
2 Protein Addition: Pre-incubation of the inhibitor with one of the protein partners.
a. Prepare a working solution of GST-Protein A in assay buffer.
b. Add 5 µL of the GST-Protein A solution to each well.
c. Incubate for 15 minutes at room temperature.
3 Second Protein Addition: Formation of the protein-protein complex.
a. Prepare a working solution of His-Protein B in assay buffer.
b. Add 5 µL of the His-Protein B solution to all wells except the negative controls.
c. Incubate for 30 minutes at room temperature.
4 Bead Addition: The beads bind to their respective protein tags.
a. Prepare a mixture of Anti-GST Donor and Ni-NTA Acceptor beads in assay buffer (protect from light).
b. Add 10 µL of the bead mixture to all wells.
5 Incubation: Allows for bead-protein binding and signal development.
a. Incubate the plate in the dark at room temperature for 60-90 minutes.
6 Signal Detection:
a. Read the plate on an AlphaScreen-compatible reader.

3. Data Analysis: Data analysis is similar to the enzyme inhibition assay, with hits being identified as compounds that significantly reduce the AlphaScreen signal.

C. Hit Validation and Counter-Screening for PPI Assays
  • Orthogonal Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) can be used to confirm direct binding and determine binding affinity and kinetics without the use of beads or fluorescence.[2][19]

  • AlphaScreen Counter-Assay: To identify compounds that interfere with the AlphaScreen beads or signal generation, a counter-screen can be performed using a biotinylated-His peptide that can directly bridge the Donor and Acceptor beads. True PPI inhibitors should not be active in this assay.

  • Cell-Based Assays: The activity of validated hits should be confirmed in a cellular context, for example, using a cell-based reporter assay or a co-immunoprecipitation experiment to demonstrate disruption of the endogenous PPI.[20][21][22]

III. Trustworthiness and Experimental Causality: Avoiding Pitfalls

The reliability of HTS data is paramount. The this compound scaffold, like many heterocyclic structures, can present challenges. A self-validating HTS system incorporates proactive measures to identify and eliminate artifacts.

  • Compound Aggregation: Some organic molecules can form aggregates at high concentrations, leading to non-specific inhibition.[9] Including a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) in the assay buffer can mitigate this. Dynamic Light Scattering (DLS) is a useful secondary assay to check for compound aggregation.[10]

  • Redox Activity and Thiol Reactivity: Thiazole derivatives can sometimes exhibit redox activity or react with cysteine residues in proteins, leading to false positives.[23] Performing the assay in the presence of a reducing agent like DTT (if compatible with the target protein) can help identify such compounds.

  • Assay Interference: As mentioned, compounds can interfere with the detection method (e.g., fluorescence quenching or enhancement, AlphaScreen bead interference).[11] Meticulous counter-screening is the primary tool to de-risk these liabilities.

By anticipating these potential issues and integrating the appropriate validation and counter-screening steps into the HTS workflow, researchers can confidently identify true, specific modulators of their target of interest from a this compound library.

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  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588.
  • El-Sayed, N. N. E., et al. (2024). Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. Molecules, 29(13), 3144.
  • Pop, O., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3169.

Sources

Application Notes & Protocols: Strategic Functionalization of the C5 Position of 2,4-Thiazolidinedione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,4-Thiazolidinedione Scaffold and the Significance of the C5 Position

The 2,4-thiazolidinedione (TZD), also known by its tautomeric form 2,4-dihydroxythiazole, is a "privileged scaffold" in medicinal chemistry.[1] This five-membered heterocyclic ring is a cornerstone in the design of therapeutic agents, demonstrating a vast array of pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Its versatility stems from the multiple reactive sites on the TZD core—the N3 imide, the C2 and C4 carbonyls, and, most critically, the C5 methylene group.[5]

The C5 position is an activated methylene group, flanked by two electron-withdrawing carbonyl groups. This structural arrangement renders the C5 protons acidic and readily removable by a base, creating a highly reactive nucleophilic carbanion. This reactivity makes the C5 position the primary site for introducing molecular diversity, allowing chemists to strategically modify the scaffold to fine-tune its physicochemical properties and biological activity.[2] The ability to append various substituents at C5 is a key strategy in modulating drug-target interactions, optimizing pharmacokinetic profiles, and developing novel clinical candidates.[1][3]

This guide provides an in-depth exploration of the principal synthetic methodologies for functionalizing the C5 position of the TZD core, complete with detailed protocols and expert insights into experimental design.

Diagram: Reactivity of the 2,4-Thiazolidinedione (TZD) Core

The following diagram illustrates the tautomeric relationship between this compound and 2,4-thiazolidinedione and highlights the acidic nature of the C5 protons, which is central to its functionalization.

TZD_Reactivity cluster_tautomers Tautomeric Forms cluster_reactivity C5 Functionalization dihydroxy This compound (enol form) dione 2,4-Thiazolidinedione (TZD) (keto form) (Thermodynamically Favored) dihydroxy->dione Tautomerization dione_structure TZD Core (Active Methylene at C5) carbanion C5 Carbanion (Nucleophile) dione_structure->carbanion + Base - H⁺ product C5-Functionalized TZD carbanion->product + Electrophile (E⁺)

Caption: Tautomerism and C5 activation of the TZD scaffold.

Method 1: Knoevenagel Condensation for 5-Ylidene Derivatives

The Knoevenagel condensation is the most prevalent and robust method for functionalizing the C5 position.[6] This reaction involves the condensation of the active methylene C5 of TZD with an aldehyde or ketone, typically catalyzed by a weak base, to form 5-ylidene-2,4-thiazolidinediones.[7] These derivatives are crucial precursors for a wide range of biologically active compounds.[8][9]

Mechanism & Rationale: The reaction is initiated by a base (e.g., piperidine, sodium acetate) that deprotonates the C5 position to form a nucleophilic enolate.[10] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product. The choice of catalyst and solvent can significantly impact reaction times and yields. While traditional methods use solvents like toluene or ethanol, solvent-free microwave-assisted protocols have emerged as an efficient and environmentally friendly alternative.[7][11]

Data Presentation: Knoevenagel Condensation Conditions
Aldehyde ReactantCatalyst/BaseSolventConditionsYield (%)Reference
BenzaldehydePiperidineTolueneReflux, 2 hrsGood[12]
4-HydroxybenzaldehydePiperidineEthanolRefluxHigh[13]
Various Aromatic AldehydesPiperidine/Acetic AcidNoneMicrowave, 2-5 min85-95%[7]
Various Aromatic AldehydesBaker's YeastEthanolRoom Temp, 40 hrs70-85%[8][14]
2-Thiophene carbaldehydePiperidineTolueneRefluxGood[15]
Experimental Protocol: General Knoevenagel Condensation

This protocol provides a general method for synthesizing 5-benzylidene-2,4-thiazolidinedione.

Materials:

  • 2,4-Thiazolidinedione (TZD)

  • Benzaldehyde (or other aromatic aldehyde)

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (Silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,4-thiazolidinedione (1.17 g, 10 mmol) and toluene (30 mL). Stir the suspension until the TZD is partially dissolved.

  • Reagent Addition: Add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) to the flask, followed by a catalytic amount of piperidine (0.1 mL).

    • Scientist's Note: Piperidine acts as a base to facilitate the deprotonation of the C5 methylene group. The amount is catalytic, as it is regenerated during the reaction cycle.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.

    • Troubleshooting: If the reaction stalls, a small additional amount of piperidine can be added. Ensure the reaction is protected from atmospheric moisture, which can hydrolyze the intermediate.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Filter the solid precipitate using a Büchner funnel and wash the crystals with cold ethanol to remove unreacted starting materials and catalyst.

  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure, crystalline 5-benzylidene-2,4-thiazolidinedione.

  • Characterization: Dry the product under vacuum. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful reaction is indicated in the ¹H NMR spectrum by the appearance of a new singlet at approximately 7.7-7.8 ppm, corresponding to the vinylic proton (=CH).[13]

Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Start setup 1. Combine TZD, Aldehyde, & Toluene in Flask start->setup add_cat 2. Add Catalytic Piperidine setup->add_cat reflux 3. Heat to Reflux (110°C, 2-4h) add_cat->reflux monitor 4. Monitor via TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to Room Temperature monitor->cool Reaction Complete filter 6. Filter Precipitate cool->filter purify 7. Recrystallize from Ethanol filter->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for Knoevenagel condensation.

Method 2: Mannich Reaction for C5-Aminomethylation

The Mannich reaction is a powerful C-C bond-forming reaction that introduces an aminomethyl group to the C5 position.[16] This is achieved by reacting the TZD core with formaldehyde and a primary or secondary amine.[17] The resulting "Mannich bases" are valuable intermediates and have shown significant biological activities themselves.[18]

Mechanism & Rationale: The reaction proceeds through the formation of an electrophilic Eschenmoser-type salt (an iminium ion) from the reaction between formaldehyde and the amine. The TZD, acting as the acidic component, is deprotonated at C5 and the resulting nucleophile attacks the iminium ion to form the C5-aminomethylated product. The reaction is typically carried out in a protic solvent like ethanol or a polar aprotic solvent like DMF.[16]

Experimental Protocol: Synthesis of a C5-Mannich Base

This protocol describes the synthesis of a C5-piperidinomethyl derivative.

Materials:

  • 2,4-Thiazolidinedione (TZD)

  • Formaldehyde (37% aqueous solution)

  • Piperidine (or other secondary amine)

  • Ethanol (absolute)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flask, suspend 2,4-thiazolidinedione (1.17 g, 10 mmol) in absolute ethanol (20 mL).

  • Iminium Ion Formation (Pre-mixing): In a separate beaker, cool a mixture of formaldehyde (0.8 mL, ~10 mmol) and piperidine (0.85 g, 1.0 mL, 10 mmol) in an ice bath.

  • Condensation: Add the pre-cooled formaldehyde/piperidine mixture dropwise to the stirring TZD suspension.

    • Scientist's Note: Controlling the temperature during the addition is crucial to manage the exothermicity of the reaction and prevent the formation of side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. The reaction progress can be monitored by TLC.

  • Isolation: The product often precipitates from the reaction mixture. If not, the volume can be reduced under vacuum, or the product can be precipitated by adding the mixture to ice-cold water.[17]

  • Purification: Filter the solid product, wash with cold water and then a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol or methanol) if necessary.

  • Characterization: Confirm the structure by spectroscopic methods. The successful incorporation of the aminomethyl group is typically confirmed by the appearance of new signals in the ¹H NMR spectrum corresponding to the methylene bridge (-CH₂-) and the protons of the amine moiety.

Other C5-Functionalization Methods

While Knoevenagel and Mannich reactions are the most common, other methods can be employed for specific modifications:

  • C5-Alkylation/Acylation: This involves the formation of the C5-anion using a strong base (e.g., NaH, LDA) followed by reaction with an electrophile like an alkyl halide or acyl chloride. This method requires anhydrous conditions and careful control of stoichiometry to avoid N-alkylation.[19]

  • Michael Addition: The C5-anion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds to create more complex adducts.

Conclusion

The C5 position of the 2,4-thiazolidinedione scaffold is a highly versatile chemical handle for molecular diversification. Mastery of key functionalization reactions, particularly the Knoevenagel condensation and Mannich reaction, provides medicinal chemists with a powerful toolkit to generate novel derivatives.[1] By carefully selecting reagents and optimizing reaction conditions, researchers can systematically explore the structure-activity relationships of this privileged scaffold, paving the way for the discovery of next-generation therapeutics for a wide range of diseases.[3]

References

  • D. J. T. Porter, et al. (2021). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1716-1735. [1][2]

  • ResearchGate. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [5]

  • P. V. K. Raju, et al. (2011). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry. [8][14]

  • L. H. Wang, et al. (2013). Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. PubMed. [9]

  • D. H. Yang, et al. (2006). A convenient synthesis of 5-benzylidenethiazolidine-2, 4-diones under microwave irradiation without solvent. Aston Research Explorer. [7]

  • ResearchGate. (n.d.). Synthesis of 5-Substituted benzylidenethiazolidine-2,4-dione.

  • D. J. T. Porter, et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central.

  • ResearchGate. (n.d.). Synthesis of 5-benzylidine 2,4-thiazolidinedione.

  • A. A. Shaikh, et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central. [3]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. [4]

  • N. S. Sethi, et al. (2013). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology. [12]

  • S. G. Kariyappa, et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PubMed Central. [13]

  • ResearchGate. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. [11]

  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. [10]

  • ResearchGate. (n.d.). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast.

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Mannich base derivatives of thiazolidinedione. [16]

  • Der Pharma Chemica. (n.d.). Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. [17]

  • ResearchGate. (n.d.). Schematic representation of mannich bases of thiazolidine-2,4-diones. [18]

  • E. Küçükgüzel, et al. (2005). Synthesis of Some Mannich and 2,5-Disubstituted 4-Thiazolidinone Compounds Derived from 4-amino Sulphamethaoxazole. TÜBİTAK Academic Journals.

  • Journal of Al-Nahrain University. (n.d.). Synthesis of Some Mannich and 2,5-Disubstituted 4-Thiazolidinone Compounds Derived from 4-amino Sulphamethaoxazole.

  • ResearchGate. (n.d.). Notes - Alkylation of 2,4-Thiazolidinedione. [19]

  • M. A. Ansari, et al. (2024). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PubMed Central. [15]

  • R. B. Lesyk, et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PubMed Central. [6]

Sources

The Versatile Scaffold: 2,4-Dihydroxythiazole as a Premier Building Block for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidinedione Core - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the thiazole heterocycle is a cornerstone, integral to numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Among its derivatives, the 2,4-dihydroxythiazole scaffold, which predominantly exists in its more stable tautomeric form, 2,4-thiazolidinedione (TZD) , has garnered significant attention.[3][4] This five-membered ring, featuring a sulfur atom, a nitrogen atom, and two carbonyl groups, is not merely a structural component but a key pharmacophore in a multitude of therapeutic agents.[5] Its prevalence in marketed drugs, particularly in the "glitazone" class of antidiabetic agents, underscores its importance in drug design and development.[6]

The utility of the 2,4-thiazolidinedione core in combinatorial chemistry stems from its facile derivatization at two key positions: the imide nitrogen (N-3) and the active methylene group (C-5).[5] This dual reactivity allows for the systematic and rapid generation of large, diverse libraries of compounds, a foundational strategy in modern drug discovery to explore vast chemical space and identify novel hit compounds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 2,4-thiazolidinedione scaffold as a versatile building block for combinatorial library synthesis. We will delve into the synthesis of the core structure and provide detailed, field-proven protocols for its derivatization, explaining the causality behind the experimental choices to ensure scientific integrity and reproducibility.

Chemical Properties and Tautomerism: Understanding the Reactive Species

While named this compound, the molecule exists in equilibrium with its keto tautomer, 2,4-thiazolidinedione. Spectroscopic studies and chemical reactivity overwhelmingly indicate that the diketo form is the predominant and more stable tautomer. This tautomerism is a critical concept to grasp as it dictates the reactivity of the scaffold.

The presence of two carbonyl groups flanking the methylene group at the C-5 position significantly increases the acidity of the C-5 protons, making this position a nucleophilic center ripe for derivatization. Similarly, the imide proton at the N-3 position is also acidic and can be readily removed to allow for N-alkylation or N-acylation.

Caption: Tautomeric equilibrium of this compound.

Synthesis of the 2,4-Thiazolidinedione Building Block

A reliable and scalable synthesis of the 2,4-thiazolidinedione core is the essential first step. The most common and efficient method involves the condensation of chloroacetic acid and thiourea in an acidic aqueous medium.

Protocol 1: Synthesis of 2,4-Thiazolidinedione

This protocol outlines a robust, one-pot synthesis of the 2,4-thiazolidinedione scaffold.[7][8]

Materials:

  • Chloroacetic acid

  • Thiourea

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask, dissolve chloroacetic acid (1.0 eq) in water.

  • To this solution, add thiourea (1.0 eq).

  • Slowly and carefully add concentrated HCl to the mixture with stirring. The addition is exothermic, so cooling may be necessary.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 95-110°C) for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • Collect the solid product by filtration and wash thoroughly with cold water to remove any remaining HCl and unreacted starting materials.

  • The crude 2,4-thiazolidinedione can be further purified by recrystallization from hot water to yield a white crystalline solid.

Parameter Value
Reactants Chloroacetic Acid, Thiourea
Solvent Water
Catalyst Concentrated HCl
Temperature 95-110°C
Reaction Time 3-5 hours
Typical Yield 75-95%

Combinatorial Derivatization Strategies

The true power of 2,4-thiazolidinedione as a combinatorial building block lies in the orthogonal reactivity of its N-3 and C-5 positions. This allows for a two-dimensional diversification of the core scaffold.

derivatization TZD 2,4-Thiazolidinedione Scaffold N3 N-3 Derivatization (Alkylation/Acylation) TZD->N3 R-X, Base C5 C-5 Derivatization (Knoevenagel Condensation) TZD->C5 R-CHO, Base Library Diverse Combinatorial Library N3->Library Vary 'R' group C5->Library Vary 'R' group

Caption: Derivatization strategy for 2,4-thiazolidinedione.

C-5 Derivatization via Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient carbon-carbon bond-forming reaction that is ideal for introducing diversity at the C-5 position. The reaction involves the condensation of the active methylene group of 2,4-thiazolidinedione with a wide variety of aldehydes.

This protocol describes a general and high-yielding procedure for the synthesis of 5-arylidene-2,4-thiazolidinediones.[9]

Materials:

  • 2,4-Thiazolidinedione

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Piperidine (catalyst)

  • Ethanol or Toluene

  • Round-bottomed flask

  • Reflux condenser with Dean-Stark trap (if using toluene)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask, dissolve 2,4-thiazolidinedione (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol or toluene.

  • Add a catalytic amount of piperidine (0.1 eq).

  • If using toluene, equip the flask with a Dean-Stark trap to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Parameter Value
Reactants 2,4-Thiazolidinedione, Aromatic Aldehyde
Solvent Ethanol or Toluene
Catalyst Piperidine
Temperature Reflux
Reaction Time 2-6 hours
Typical Yield 80-95%
N-3 Derivatization: N-Alkylation and N-Acylation

The imide nitrogen at the N-3 position can be readily functionalized through N-alkylation or N-acylation, providing another dimension of diversity to the combinatorial library.

This protocol details a straightforward and efficient one-step N-alkylation of 2,4-thiazolidinedione.[10]

Materials:

  • 2,4-Thiazolidinedione

  • Alkyl halide (e.g., alkyl bromide, alkyl iodide)

  • Triethylamine (Et3N)

  • Acetonitrile or DMF

  • Round-bottomed flask

  • Stirring apparatus

Procedure:

  • In a round-bottomed flask, suspend 2,4-thiazolidinedione (1.0 eq) in acetonitrile or DMF.

  • Add triethylamine (1.5-2.0 eq).

  • To the stirred mixture, add the alkyl halide (1.1-1.3 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-24 hours, or heat gently if the alkyl halide is less reactive.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Parameter Value
Reactants 2,4-Thiazolidinedione, Alkyl Halide
Solvent Acetonitrile or DMF
Base Triethylamine
Temperature Room Temperature to mild heating
Reaction Time 3-24 hours
Typical Yield 70-90%

This protocol describes the N-acylation of 2,4-thiazolidinedione using an acyl chloride in the presence of a non-nucleophilic base.[11]

Materials:

  • 2,4-Thiazolidinedione

  • Acyl chloride

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottomed flask

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottomed flask under an inert atmosphere, dissolve 2,4-thiazolidinedione (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine or DIPEA (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the mixture with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Parameter Value
Reactants 2,4-Thiazolidinedione, Acyl Chloride
Solvent Anhydrous DCM or THF
Base Triethylamine or DIPEA
Temperature 0°C to Room Temperature
Reaction Time 2-12 hours
Typical Yield 65-85%

Conclusion: A Gateway to Novel Chemical Entities

The 2,4-thiazolidinedione scaffold represents a highly valuable and versatile building block for combinatorial chemistry. Its straightforward synthesis and the ability to be selectively and efficiently derivatized at two distinct positions provide a powerful platform for the generation of diverse small molecule libraries. The protocols detailed in this application note offer robust and reproducible methods for researchers to harness the potential of this privileged structure in their drug discovery endeavors. By understanding the underlying chemical principles and following these well-established procedures, scientists can effectively explore new chemical space and accelerate the identification of novel therapeutic agents.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697. [Link]

  • Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Thiazole and 1,3,4-thiadiazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 45(9), 3691-3701. [Link]

  • Synthesis and characterization of some new 2, 4-thiazolidinedione derivatives. (2020). Journal of Global Pharma Technology, 12(2), 226-231. [Link]

  • Kumar, A., & Rajput, C. S. (2009). Synthesis and antimicrobial activity of some new 2, 4-thiazolidinedione derivatives. International Journal of ChemTech Research, 1(2), 237-241. [Link]

  • Bireddy, S. R., Konkala, V. S., Godugu, C., & Dubey, P. K. (2020). A Review on the Synthesis and Biological Studies of 2, 4-Thiazolidinedione Derivatives. Mini-reviews in organic chemistry, 17(5), 539-556. [Link]

  • The medicinal perspective of 2,4-thiazolidinediones based ligands as antimicrobial, antitumor and antidiabetic agents: A review. (2022). Archiv der Pharmazie, 355(8), 2100517. [Link]

  • Method for preparing 2,4-thiazolidinedione. (2014).
  • Ebajo, V. D., Jr., & D’Souza, M. J. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2024). ChemistryOpen, 13(5), e202400147. [Link]

  • An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. (2019). Current Drug Targets, 20(15), 1548-1575. [Link]

  • A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (2020). ResearchGate. [Link]

  • Notes - Alkylation of 2,4-Thiazolidinedione. (2002). The Journal of Organic Chemistry, 67(14), 4963-4965. [Link]

  • Synthesis of Thiazolidinedione Compound Library. (2022). Molecules, 27(14), 4369. [Link]

  • A study of the alkylation and acylation of N-acylthiazolidinethione. (2007). Journal of Chemical Research, 2007(1), 47-49. [Link]

  • Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. (2009). ResearchGate. [Link]

  • Synthesis of Thiazolidinedione Compound Library. (2022). SciSpace. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (2020). RSC Advances, 10(3), 142-146. [Link]

Sources

Application Note & Protocol: A Modular Solid-Phase Synthesis Approach for 2,4-Dihydroxythiazole (Thiazolidine-2,4-dione) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the solid-phase synthesis of 2,4-dihydroxythiazole derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. Recognizing that this compound exists in tautomeric equilibrium with the more stable thiazolidine-2,4-dione (TZD) keto form, this protocol focuses on the construction of the TZD core on a solid support.[1][2] The methodology leverages the efficiency and modularity of solid-phase synthesis to enable the rapid generation of diverse compound libraries. We detail a robust, step-by-step protocol from resin preparation and scaffold construction to final cleavage and purification, supported by mechanistic rationale, troubleshooting guidance, and methods for analytical characterization. This guide is intended for researchers, chemists, and professionals in drug development seeking to synthesize novel TZD-based compounds for screening and lead optimization.

Introduction & Strategic Overview

The Thiazolidine-2,4-dione (TZD) Scaffold: A Privileged Core

The this compound scaffold is the enol tautomer of thiazolidine-2,4-dione (TZD). In practice, the TZD form is thermodynamically favored and represents the actual synthetic target. The TZD core is a "privileged structure" in medicinal chemistry, forming the basis for numerous clinically significant drugs, most notably the "glitazone" class of anti-diabetic agents like Pioglitazone and Rosiglitazone.[2][3] These compounds primarily act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[1] The versatility of the TZD scaffold allows for functionalization at the N3 and C5 positions, enabling the modulation of its pharmacological profile to target a wide range of diseases, including cancer, inflammation, and metabolic disorders.[3][4]

Advantages of a Solid-Phase Synthesis (SPS) Approach

Solid-phase synthesis offers a powerful platform for generating libraries of TZD analogues. Key advantages include:

  • Simplified Purification: Intermediates remain bound to the insoluble resin, allowing for purification by simple filtration and washing, thus avoiding tedious column chromatography.

  • Use of Excess Reagents: Reagents can be used in large excess to drive reactions to completion, with the excess being easily washed away.

  • Amenability to Automation: The repetitive nature of SPS cycles (coupling, washing, deprotection) is well-suited for automated synthesizers, increasing throughput.

  • Modular Diversification: Different building blocks can be systematically introduced at various stages of the synthesis to rapidly create a large library of distinct final compounds.

This protocol employs a Rink Amide resin, which allows for the assembly of the TZD scaffold and subsequent cleavage to yield a primary amide in the final product, a common functional group in bioactive molecules.

Overall Synthetic Workflow

The solid-phase strategy involves anchoring a primary building block (an Fmoc-protected amino acid) to the Rink Amide resin. The thiazolidinedione ring is then constructed on this resin-bound amine. Further diversity can be introduced at the C5 position via a Knoevenagel condensation before the final product is cleaved from the support.

G cluster_0 Resin Preparation & Loading cluster_1 TZD Scaffold Formation cluster_2 C5 Derivatization & Cleavage Resin Rink Amide Resin Swelling Swell Resin (DMF/DCM) Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Bromoacetylation Bromoacetylation (Bromoacetic Acid, DIC) Deprotection2->Bromoacetylation Thiocyanate_Add Thiocyanate Addition (KSCN, EtOH) Bromoacetylation->Thiocyanate_Add Cyclization Acid-Catalyzed Cyclization (HCl, Dioxane/H2O) Thiocyanate_Add->Cyclization Knoevenagel Knoevenagel Condensation (Aldehyde, Piperidine) Cyclization->Knoevenagel Cleavage Cleavage & Deprotection (TFA Cocktail) Knoevenagel->Cleavage Purification Precipitation & HPLC Cleavage->Purification Final_Product Purified TZD Derivative Purification->Final_Product

Figure 1: General workflow for the solid-phase synthesis of thiazolidine-2,4-dione (TZD) derivatives.

Detailed Experimental Protocol

Materials & Reagents:

  • Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading)

  • N,N-Dimethylformamide (DMF), Peptide Synthesis Grade

  • Dichloromethane (DCM), ACS Grade

  • Piperidine

  • Fmoc-protected Amino Acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)

  • Bromoacetic acid

  • Potassium thiocyanate (KSCN)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dioxane

  • Hydrochloric Acid (HCl), concentrated

  • Various aldehydes (for C5 derivatization)

  • Diethyl ether (ice-cold)

Equipment:

  • Solid-phase synthesis vessel with a fritted filter

  • Shaker or vortexer

  • Nitrogen line for agitation (optional)

  • HPLC system (preparative and analytical)

  • Lyophilizer

  • Mass spectrometer (LC-MS)

Protocol 1: Resin Preparation and Amino Acid Loading
  • Resin Swelling: Place Rink Amide resin (1.0 g, ~0.5 mmol) in a synthesis vessel. Swell the resin in DMF (10 mL) for 1 hour, followed by DCM (10 mL) for 10 minutes. Drain the solvent.

  • Initial Fmoc Deprotection: Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 10 mL portion of the piperidine solution and agitate for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove all traces of piperidine.

    • Scientist's Note: A positive Kaiser test on a few resin beads will confirm the presence of free primary amines.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Gly-OH, 4 eq, 2.0 mmol) and Oxyma (4 eq, 2.0 mmol) in DMF (8 mL).

    • Add DIC (4 eq, 2.0 mmol) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • Scientist's Note: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

Protocol 2: On-Resin Thiazolidine-2,4-dione (TZD) Formation
  • Fmoc Deprotection: Remove the Fmoc group from the loaded amino acid by following step 1.2 and 1.3. This exposes the N-terminal amine.

  • Bromoacetylation:

    • In a separate vial, dissolve bromoacetic acid (5 eq, 2.5 mmol) in DMF (8 mL).

    • Add DIC (5 eq, 2.5 mmol) and agitate for 5 minutes to form the symmetric anhydride.

    • Add the activated solution to the resin and agitate for 2 hours.

    • Wash with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Thiocyanate Displacement & Cyclization:

    • Prepare a solution of KSCN (10 eq, 5.0 mmol) in ethanol (10 mL). Add this solution to the resin.

    • Agitate the suspension at 60 °C for 6 hours to form the thiocyanate intermediate.

    • Wash the resin with ethanol (3 x 10 mL), water (3 x 10 mL), and DMF (3 x 10 mL).

  • Acid-Catalyzed Ring Closure and Hydrolysis:

    • Suspend the resin in a 1:1 mixture of Dioxane and 6M HCl (10 mL).

    • Heat the mixture at 90 °C for 12-18 hours. This step facilitates the cyclization and hydrolysis of the intermediate to form the TZD ring.

    • Cool to room temperature. Wash the resin with water (5 x 10 mL), DMF (5 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

    • Rationale: This is the key scaffold-forming step. The acidic conditions promote the intramolecular cyclization followed by hydrolysis of the imine intermediate to yield the stable 2,4-dione structure.

Protocol 3: C5 Derivatization (Knoevenagel Condensation)

This step is optional and is used to introduce diversity at the C5 position.

  • Reaction Setup: Swell the TZD-functionalized resin in ethanol (10 mL).

  • Add Reagents: Add the desired aldehyde (e.g., benzaldehyde, 10 eq, 5.0 mmol) and piperidine (2 eq, 1.0 mmol) as a catalyst.[3][5]

  • Reaction: Agitate the mixture at 60 °C for 12 hours.

  • Washing: Cool the resin and wash thoroughly with ethanol (5 x 10 mL), DMF (3 x 10 mL), and DCM (5 x 10 mL) to remove all excess reagents. Dry the resin.

Protocol 4: Cleavage, Purification, and Characterization
  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail (10 mL) to the dry resin in the synthesis vessel.

    • Agitate at room temperature for 2-3 hours.

    • Rationale: TFA cleaves the linker attaching the product to the Rink Amide resin. TIS acts as a scavenger to trap reactive carbocations generated during cleavage, preventing side reactions.

  • Product Precipitation: Filter the TFA solution into a clean flask, collecting the filtrate. Add the filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude product should form.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the pellet with cold ether twice more. Dry the crude product under vacuum.

  • Purification & Characterization:

    • Dissolve the crude product in a minimal amount of DMSO or Acetonitrile/Water.

    • Purify the product using preparative reverse-phase HPLC.

    • Confirm the identity and purity of the collected fractions using analytical HPLC and LC-MS.[6][7]

    • For complete structural elucidation, obtain ¹H and ¹³C NMR spectra.[6][8]

Data Summary & Troubleshooting

Table 1: Summary of Key Reaction Parameters
StepKey ReagentsSolventTemperatureTimeMonitoring
Fmoc Deprotection 20% PiperidineDMFRoom Temp2 x (5+15 min)N/A
AA Coupling Fmoc-AA-OH, DIC, OxymaDMFRoom Temp2-4 hKaiser Test
Bromoacetylation Bromoacetic Acid, DICDMFRoom Temp2 hN/A
TZD Formation KSCN, then 6M HClEtOH, then Dioxane/H₂O60 °C, then 90 °C6 h, then 12-18 hN/A
Knoevenagel Aldehyde, PiperidineEthanol60 °C12 hN/A
Cleavage 95% TFA, 2.5% TISNoneRoom Temp2-3 hN/A
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reagent equivalents- Inefficient activation- Steric hindrance from amino acid- Recouple using fresh reagents.- Increase coupling time.- Use a more potent coupling agent like HATU.
Low Yield After Cleavage - Incomplete reaction at any step- Premature cleavage of product from resin- Inefficient precipitation- Re-evaluate reaction times and temperatures.- Ensure all reagents are anhydrous.- Use a larger volume of cold ether for precipitation.
Multiple Peaks in HPLC/MS - Incomplete deprotection or coupling- Side reactions during cleavage- Degradation during TZD formation- Optimize scavenger cocktail (e.g., add water or EDT).- Confirm completion of each synthetic step before proceeding.- Optimize temperature and time for the acid-catalyzed cyclization.

References

  • ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available at: [Link]

  • Zask, A., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem. Available at: [Link]

  • ResearchGate. The synthesis of 2,4-disubstituted thiazoles. Available at: [Link]

  • Biasini, J. P., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Compounds. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2023). Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Dujaili, A. H. (2014). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. SlideShare. Available at: [Link]

  • Abdellattif, M. H., et al. (2018). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules. Available at: [Link]

  • Pan, Z., et al. A New Synthesis Strategy for Rhodanine and Its Derivatives. Chinese Journal of Chemistry. Available at: [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of Thiazolidinedione Compound Library. Available at: [Link]

  • Fayed, E. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Holla, B. S., et al. (2003). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. Synthesis of some novel 2,4-disubstituted thiazoles as possible antimicrobial agents. Available at: [Link]

  • Ragampeta, S., et al. (2012). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Current HIV Research. Available at: [Link]

  • ResearchGate. A New Synthesis Strategy for Rhodanine and Its Derivatives | Request PDF. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. Available at: [Link]

  • Ramalingam, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • PubMed. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Available at: [Link]

  • Dawood, K. M., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Tzani, A., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. Available at: [Link]

  • Bradshaw, T. D., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Efficient solid-phase synthesis of 2,4-disubstituted 5-carbamoyl-thiazole derivatives using a traceless support | Request PDF. Available at: [Link]

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Application Notes & Protocols: The 2,4-Thiazolidinedione Scaffold in the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged scaffolds" due to their ability to interact with diverse biological targets. The 2,4-thiazolidinedione (TZD) ring system, a stable tautomer of 2,4-dihydroxythiazole, stands out as one such exemplary scaffold.[1] Its unique structural features, including a hydrogen bond donor (N-H) and acceptor (C=O) region, make it a versatile starting point for designing potent and selective enzyme inhibitors.[2] TZD derivatives have demonstrated a vast biological profile, with applications as antihyperglycemic, antimicrobial, anti-inflammatory, and anticancer agents, largely owing to their function as enzyme modulators.[1][3]

This guide provides an in-depth look at the application of the 2,4-thiazolidinedione core in developing enzyme inhibitors, focusing on the mechanistic rationale, practical screening protocols, and key data interpretation.

Mechanism of Action: A Tale of Molecular Recognition

The inhibitory action of TZD-based compounds is rooted in their ability to form specific, high-affinity interactions within the active or allosteric sites of target enzymes. The core TZD moiety typically serves as an anchor, while modifications at the 3- and 5-positions dictate target specificity and potency.[1]

A common strategy involves the Knoevenagel condensation of the TZD ring with various aromatic aldehydes to generate 5-arylidene-2,4-thiazolidinediones. The resulting exocyclic double bond often adopts a specific (Z)-configuration, which is crucial for optimal biological activity by orienting the aryl substituent for key interactions within the enzyme's binding pocket.[3][4]

Key Pharmacophoric Features:

  • TZD Core: The imide nitrogen (N-H) and the two carbonyl oxygens can participate in crucial hydrogen bonding interactions with amino acid residues (e.g., serine, threonine, backbone amides) in the enzyme.

  • 5-Position Arylidene Linker: This rigid linker properly positions a substituted aromatic ring (Ar) to engage in hydrophobic, pi-stacking, or electrostatic interactions deep within the binding site.

  • 3-Position Substituent: Modifications at this position can be used to fine-tune solubility, cell permeability, and interactions with solvent-exposed regions of the enzyme.

G enzyme Enzyme Binding Pocket h_bond_acceptor H-Bond Acceptor (e.g., Ser, Thr) h_bond_donor H-Bond Donor (e.g., Backbone NH) hydrophobic_pocket Hydrophobic Pocket tzd_scaffold TZD Scaffold tzd_scaffold->h_bond_acceptor H-Bond (N-H) tzd_scaffold->h_bond_donor H-Bond (C=O) tzd_scaffold->hydrophobic_pocket Hydrophobic/ π-π Stacking (Aryl Group at C5)

Figure 1. General pharmacophore model for TZD-based enzyme inhibitors.

Application Focus: Aldose Reductase Inhibitors for Diabetic Complications

A prominent application of the TZD scaffold is in the development of Aldose Reductase (AR) inhibitors. AR is a key enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. Its overactivity leads to the accumulation of sorbitol, causing osmotic stress and contributing to long-term diabetic complications like neuropathy, nephropathy, and cataracts.[3] Therefore, inhibiting AR is a validated therapeutic strategy.[5]

Several 5-arylidene-2,4-TZD derivatives have been identified as potent and safer bioisosteres of other AR inhibitors, exhibiting significant inhibitory activity.[5] The design often incorporates known bioactive scaffolds, such as benzothiazole or nitrophenacyl moieties, onto the TZD core to enhance potency.[5]

Data Presentation: Inhibitory Potency of TZD Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of representative TZD derivatives against human aldose reductase, showcasing the impact of different substituents.

Compound IDKey Substituent MoietyIC50 (µM)Reference
5a 4-Nitro-phenacyl at N30.22[5]
8b Benzothiazole at N3, 4-Nitro-benzylidene at C50.16[5]
Compound 3 2-Hydroxy-3-methylbenzylidene at C50.445 (Ki)[3]
Zopolrestat (Reference Drug - Non-TZD)0.0031[5]

Table 1: Comparative inhibitory activities of selected 2,4-thiazolidinedione derivatives against Aldose Reductase. Lower IC50 values indicate higher potency.

Protocol: In Vitro Screening of Aldose Reductase Inhibitors

This protocol details a robust, spectrophotometric-based in vitro assay to determine the inhibitory potential of novel TZD compounds against aldose reductase. The methodology is adapted from standard enzymatic assay procedures.[6]

Principle of the Assay

The activity of Aldose Reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of the substrate, D,L-glyceraldehyde. An inhibitor will slow down this reaction, resulting in a reduced rate of NADPH consumption.

Materials and Reagents
  • Enzyme: Recombinant Human Aldose Reductase (AR)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Substrate: D,L-Glyceraldehyde

  • Buffer: 100 mM Sodium Phosphate Buffer, pH 6.2

  • Test Compounds: TZD derivatives dissolved in 100% DMSO (e.g., 10 mM stock)

  • Positive Control: Epalrestat or Zopolrestat

  • Equipment: UV-Vis Spectrophotometer or 96-well microplate reader capable of reading at 340 nm, 96-well UV-transparent microplates.

Experimental Workflow Diagram
Figure 2. Experimental workflow for Aldose Reductase inhibition assay.
Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a 100 mM Sodium Phosphate Buffer (pH 6.2).

    • Prepare a 2.5 mM NADPH stock solution in the buffer.

    • Prepare a 100 mM D,L-glyceraldehyde stock solution in the buffer.

    • Prepare serial dilutions of your TZD test compounds in 100% DMSO (e.g., from 20 mM down to 0.1 mM). The positive control should be treated similarly.

  • Assay Procedure (for a 200 µL final volume in a 96-well plate):

    • To each well, add the following in order:

      • 160 µL of Phosphate Buffer.

      • 10 µL of the test compound dilution in DMSO (for control wells, add 10 µL of 100% DMSO). This results in a final DMSO concentration of 5%, which should be tested for effects on enzyme activity.

      • 10 µL of Aldose Reductase enzyme solution (diluted in buffer to achieve a linear reaction rate).

      • 10 µL of 2.5 mM NADPH solution.

    • Mix gently and pre-incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[6]

    • Initiate the reaction by adding 10 µL of 100 mM D,L-glyceraldehyde substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Controls:

    • 100% Activity Control (Negative): Contains all components except the inhibitor (DMSO is added instead).

    • Blank (No Enzyme): Contains all components except the enzyme to correct for non-enzymatic NADPH oxidation.

    • Positive Control: Contains all components, with a known AR inhibitor (e.g., Epalrestat) replacing the test compound.

Data Analysis
  • Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the rate with the test compound and V_control is the rate of the 100% activity control.

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration.[6] Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[6]

Best Practices and Troubleshooting

  • Compound Solubility: TZD derivatives can have poor aqueous solubility. Ensure they are fully dissolved in DMSO before dilution into the assay buffer. If precipitation occurs, the assay will be invalid.

  • DMSO Tolerance: The final concentration of DMSO should be kept as low as possible (ideally ≤1%) and must be consistent across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity.

  • Assay Interference: Test compounds should be checked for intrinsic absorbance at 340 nm. Run a control well with the compound but without the enzyme to check for this.

  • Enzyme Concentration: Use an enzyme concentration that produces a robust, linear reaction rate for the duration of the measurement. This ensures the assay is sensitive to inhibition.

  • Substrate Concentration: The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for competitive inhibitor screening.

References

  • Ahmad, I., et al. (2019). 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018). Letters in Drug Design & Discovery. Retrieved from [Link]

  • ResearchGate. (2019). 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018). Retrieved from [Link]

  • Bireddy, S., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. Scientific Reports. Retrieved from [Link]

  • Sodhi, R., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. Retrieved from [Link]

  • Çalışkan, E., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Retrieved from [Link]

  • An, T. N. M., & Lee, K. D. (2014). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Turan-Zitouni, G., et al. (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Retrieved from [Link]

  • Ferchichi, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

  • Vlase, L., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules. Retrieved from [Link]

  • Titmarsh, H., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Holla, B. S., et al. (2003). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Eldehna, W. M., et al. (2022). Discovery of 2,4-thiazolidinedione-tethered coumarins as novel selective inhibitors for carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Al-Jaidi, B. A., et al. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Pausan, M. R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Al-Jaidi, B. A., et al. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Eldehna, W. M., et al. (2022). Discovery of 2,4-thiazolidinedione-tethered coumarins as novel selective inhibitors for carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Al-Jaidi, B. A., et al. (2020). Synthesis and evaluation of 2,4,5- trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Rostamizadeh, S., et al. (2020). Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. Scientific Reports. Retrieved from [Link]

  • Çalışkan, E., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Retrieved from [Link]

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Application Notes & Protocols: Techniques for Radiolabeling 2,4-Dihydroxythiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-dihydroxythiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications. Radiolabeling these molecules is essential for elucidating their pharmacokinetic profiles, target engagement, and suitability as diagnostic imaging agents. This guide provides a detailed overview of strategies and step-by-step protocols for the radiolabeling of this compound derivatives. We will explore direct electrophilic substitution for radioiodination, precursor-based methods for labeling with fluorine-18, and a bifunctional chelator approach for radiometal incorporation, addressing the unique chemical considerations of the thiazole ring system.

Introduction: The Significance of the this compound Scaffold

Thiazole rings are integral components of many bioactive natural products and synthetic drugs.[1] The 2,4-disubstituted thiazole motif, in particular, is a cornerstone in the development of small molecule modulators for various biological targets.[2][3] The this compound core presents unique synthetic and labeling challenges due to its potential for tautomerism, existing in equilibrium between dihydroxy, hydroxy-keto, and potentially diketo forms (Figure 1). This reactivity profile dictates the available strategies for radiolabeling.

Understanding the in vivo behavior of these compounds is critical for their clinical translation. Radiolabeled analogues enable non-invasive techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to visualize drug distribution and quantify target occupancy, providing invaluable data for drug development programs.[4][5]

Figure 1: Tautomeric Forms of this compound

The equilibrium between the dihydroxy, 4-hydroxy-2-one, and 2-hydroxy-4-one tautomers influences the available sites for chemical modification and radiolabeling.

Strategic Decision-Making: Choosing the Right Radionuclide

The selection of a radionuclide is governed by the intended application of the radiolabeled compound. The half-life, emission type, and available chemistry are paramount considerations. For instance, short-lived positron emitters like carbon-11 (t½ ≈ 20 min) and fluorine-18 (t½ ≈ 110 min) are ideal for PET imaging studies that capture rapid biological processes.[6][7] Conversely, isotopes with longer half-lives like iodine-125 (t½ ≈ 59 days) are suited for in vitro assays and preclinical SPECT imaging.

RadionuclideHalf-LifeEmission TypePrimary ApplicationKey Considerations
Carbon-11 (¹¹C) 20.4 minβ+ (Positron)PET ImagingRequires rapid synthesis; allows for isotopic labeling.[8][9]
Fluorine-18 (¹⁸F) 109.8 minβ+ (Positron)PET ImagingLonger half-life allows for multi-step synthesis and distribution.[7][10]
Iodine-123 (¹²³I) 13.2 hγ (Gamma)SPECT ImagingGood imaging characteristics; requires precursor for labeling.
Iodine-124 (¹²⁴I) 4.2 daysβ+ (Positron)PET ImagingLonger half-life suitable for tracking slow biological processes (e.g., antibodies).[11]
Iodine-125 (¹²⁵I) 59.4 daysγ (Gamma)In vitro assays, AutoradiographyLong half-life not suitable for in vivo imaging in humans.[12]
Gallium-68 (⁶⁸Ga) 68 minβ+ (Positron)PET ImagingGenerator-produced; relies on chelation chemistry.[13][14]
Technetium-99m (⁹⁹ᵐTc) 6.0 hγ (Gamma)SPECT ImagingWorkhorse of clinical SPECT; generator-produced; relies on chelation.[15]

Radiolabeling Strategies and Protocols

Based on the known reactivity of thiazole rings, where electrophilic substitution is favored at the C5 position, and the functional handles provided by the hydroxyl groups, we propose three primary labeling strategies.[8]

Strategy 1: Direct Radioiodination at the C5 Position

Principle: The C5 position of the thiazole ring is electron-rich and susceptible to electrophilic aromatic substitution.[7][16] This allows for direct labeling with electrophilic radioiodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) on an activated precursor. The reaction is typically mediated by an oxidizing agent that converts radioiodide into an electrophilic species.

Precursor Design: The ideal precursor is the non-radioactive this compound compound itself, provided it is stable under mild oxidative conditions. If the parent molecule is sensitive, a trialkylstannyl (e.g., tributyltin) or boronic acid precursor at the C5 position can be synthesized to facilitate a milder radioiododestannylation or radioiododeboronation reaction.

Protocol 1: Direct Radioiodination using the Iodogen Method

Objective: To label a this compound derivative with Iodine-125.

Materials:

  • This compound derivative (1 mg/mL in methanol)

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium [¹²⁵I]iodide (in 0.1 M NaOH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium metabisulfite (quenching solution, 5 mg/mL in PBS)

  • C18 Sep-Pak® cartridges for purification

  • Ethanol, HPLC-grade

  • Water, HPLC-grade

  • Radio-TLC system with silica gel plates

  • Radio-HPLC system with a C18 column

Procedure:

  • Iodogen Coating: Prepare a 1.5 mL polypropylene microcentrifuge tube coated with 50 µg of Iodogen by evaporating a solution in dichloromethane.

  • Reaction Setup: To the Iodogen-coated tube, add 50 µL of PBS (pH 7.4).

  • Add Precursor: Add 10 µL of the this compound precursor solution (10 µg).

  • Initiate Labeling: Add 1-5 µL of Sodium [¹²⁵I]iodide solution (approx. 37 MBq or 1 mCi).

  • Incubation: Gently agitate the reaction mixture at room temperature for 15-20 minutes.

  • Quenching: Transfer the reaction mixture to a new tube containing 20 µL of sodium metabisulfite solution to quench the reaction by reducing unreacted iodine.

  • Purification:

    • Condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]iodide and other hydrophilic impurities.

    • Elute the desired radiolabeled product with 1 mL of ethanol.

    • The eluate can be diluted with a suitable buffer for further analysis or use.

Quality Control:

  • Radiochemical Purity (RCP): Determined by radio-TLC and radio-HPLC. A typical mobile phase for TLC is Ethyl Acetate:Hexane (1:1). The product should be retained on the C18 column and elute as a single major radioactive peak on HPLC. Acceptance criterion: RCP > 95%.[17][18]

  • Specific Activity: Calculated by measuring the radioactivity of the final product and quantifying the mass of the compound using a standard curve on a UV-HPLC.

Strategy 2: Fluorine-18 Labeling via a Prosthetic Group

Principle: Direct [¹⁸F]fluorination of an electron-rich heterocycle like this compound is challenging. A more robust strategy involves a multi-step approach where a prosthetic group is first labeled with [¹⁸F]fluoride and then conjugated to the thiazole molecule.[19][20] Here, we propose functionalizing one of the hydroxyl groups with a linker amenable to click chemistry.

Precursor Design: The C4-hydroxyl group is likely more acidic and sterically accessible than the C2-hydroxyl, which may be involved in intramolecular hydrogen bonding.[20][21][22][23][24] Therefore, regioselective alkylation of the C4-OH with a linker containing a terminal alkyne group is a viable strategy. This creates a precursor ready for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an [¹⁸F]fluoroethylazide prosthetic group.

F18_Labeling_Workflow

Caption: Workflow for ¹⁸F-labeling via click chemistry.

Protocol 2: [¹⁸F]Labeling of an Alkyne Precursor via Click Chemistry

Objective: To label an alkyne-functionalized this compound precursor with [¹⁸F]fluoroethylazide.

Materials:

  • Alkyne-functionalized thiazole precursor (1-2 mg)

  • [¹⁸F]Fluoroethylazide (synthesized separately)[25]

  • Copper (II) sulfate solution (CuSO₄, ~0.1 M in water)

  • Sodium ascorbate solution (~0.2 M in water, freshly prepared)

  • Solvent: Dimethylformamide (DMF) or a mixture of water/tert-butanol

  • Semi-preparative HPLC system for purification

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • Prosthetic Group Synthesis: Synthesize [¹⁸F]fluoroethylazide according to established literature methods. This is typically done in an automated synthesis module.

  • Reaction Vial Preparation: In a shielded vial, dissolve 1-2 mg of the alkyne-functionalized thiazole precursor in 300 µL of the chosen solvent (e.g., DMF).

  • Add Reagents: To the precursor solution, add 20 µL of the copper (II) sulfate solution followed by 50 µL of the freshly prepared sodium ascorbate solution.

  • Add Radioactivity: Transfer the prepared [¹⁸F]fluoroethylazide into the reaction vial.

  • Incubation: Heat the reaction mixture at an elevated temperature (e.g., 80-95 °C) for 10-15 minutes. Monitor progress if possible via radio-TLC.

  • Purification:

    • Dilute the reaction mixture with the HPLC mobile phase (e.g., 1 mL of water/acetonitrile).

    • Inject the entire mixture onto a semi-preparative C18 HPLC column.

    • Collect the radioactive peak corresponding to the product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge.

    • If using a cartridge, wash with sterile water and elute the final product with a small volume of ethanol (~200 µL).

    • Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol concentration of <10%.

Quality Control:

  • RCP: Determined by analytical radio-HPLC. Acceptance criterion: RCP > 95%.

  • Identity of Product: Confirmed by co-elution with a non-radioactive, authenticated standard of the final product on analytical HPLC.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.

Strategy 3: Radiometal Labeling via a Bifunctional Chelator

Principle: This indirect method is highly versatile for labeling with metallic radionuclides like Gallium-68 (for PET) or Technetium-99m (for SPECT).[26] It involves covalently attaching a bifunctional chelator (BFC) to the thiazole molecule. This chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), securely traps the radiometal.

Precursor Design: A DOTA-conjugated precursor is required. Similar to the click chemistry approach, the C4-hydroxyl group can be functionalized with a linker (e.g., a short polyethylene glycol or alkyl chain) that has a reactive group (e.g., an amine) on the other end. This amine can then be used to form a stable amide bond with an activated ester of DOTA (e.g., DOTA-NHS-ester).

Radiometal_Labeling_Workflow

Caption: Workflow for ⁶⁸Ga-labeling via a DOTA chelator.

Protocol 3: Gallium-68 Labeling of a DOTA-Conjugated Precursor

Objective: To label a DOTA-conjugated this compound derivative with Gallium-68.

Materials:

  • DOTA-conjugated thiazole precursor (10-20 µg)

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (1 M, pH 4.5)

  • Metal-free water and reaction vials

  • C18 light Sep-Pak cartridge for purification

  • Ethanol, USP

  • Sterile saline for injection, USP

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.

  • Reaction Setup: In a metal-free vial, add 10-20 µg of the DOTA-thiazole precursor.

  • Buffering: Add the ⁶⁸GaCl₃ eluate to the vial. Immediately adjust the pH to 4.0-4.5 by adding the sodium acetate buffer. The final reaction volume should be around 500-800 µL.

  • Incubation: Heat the reaction vial at 95 °C for 5-10 minutes in a dry heating block.

  • Purification:

    • Condition a C18 light Sep-Pak cartridge with 5 mL of ethanol followed by 10 mL of water.

    • Load the reaction mixture onto the cartridge. The [⁶⁸Ga]Ga-DOTA-thiazole will be retained.

    • Wash the cartridge with 5-10 mL of water to remove any unchelated ⁶⁸Ga and hydrophilic impurities.

    • Elute the final product with 0.5 mL of 50% ethanol in saline.

  • Formulation: The eluate is typically ready for QC and subsequent use. It can be further diluted with sterile saline if necessary.

Quality Control:

  • RCP: Determined by radio-TLC using a mobile phase like 0.1 M sodium citrate buffer, pH 5.5 (product stays at the origin, free ⁶⁸Ga moves with the solvent front). Acceptance criterion: RCP > 95%.

  • Stability: The final product should be tested for stability in saline and human serum at 37 °C for at least 2 hours to ensure the radiometal remains chelated.

Mandatory Quality Control for All Radiopharmaceuticals

Regardless of the labeling method, a robust quality control (QC) system is essential to ensure the safety and efficacy of any radiopharmaceutical.[21] Key parameters must be validated before administration.[17]

QC ParameterMethod(s)Acceptance CriteriaRationale
Radionuclidic Purity Gamma Spectroscopy>99.9%Ensures no other radioactive isotopes are present, which could lead to unnecessary radiation dose or poor image quality.
Radiochemical Purity (RCP) Radio-TLC, Radio-HPLC>95%Determines the percentage of radioactivity in the desired chemical form. Impurities can alter biodistribution and compromise results.[18]
Chemical Purity UV-HPLC, LC-MS>95%Ensures that non-radioactive chemical impurities from the synthesis are within acceptable limits.
pH pH meter or strips4.5 - 7.5Ensures the final product is physiologically compatible for injection.
Sterility Fluid Thioglycollate MediumNo bacterial growthMandatory for all injectable products to prevent infection.
Bacterial Endotoxins (Pyrogens) Limulus Amebocyte Lysate (LAL) testAs per USP/Ph. Eur. limitsEnsures the product is free from fever-inducing substances.

Conclusion

The this compound scaffold offers multiple avenues for radiolabeling, each with distinct advantages and requirements for precursor design. Direct radioiodination at the C5 position is the most straightforward approach for SPECT or PET imaging with radioiodine. For PET imaging with ¹⁸F, a prosthetic group strategy using click chemistry provides a reliable and efficient method. Finally, the bifunctional chelator approach offers immense versatility for labeling with a wide range of radiometals, including the generator-produced nuclides ⁶⁸Ga and ⁹⁹ᵐTc. The selection of the optimal strategy will depend on the specific research question, the available radiochemistry infrastructure, and the desired properties of the final radiotracer. Rigorous adherence to the detailed protocols and quality control standards described herein is paramount for the successful development of safe and effective radiopharmaceuticals based on this important chemical core.

References

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Sources

Application Note: Leveraging 2,4-Dihydroxythiazole for Advanced Metal-Chelating Agent Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the 2,4-dihydroxythiazole scaffold in the design and development of novel metal-chelating agents.

Introduction: The Rationale for Thiazole-Based Chelators

The precise control of metal ions in biological systems is a cornerstone of therapeutic intervention and advanced diagnostics. Metal chelation therapy is critical for treating heavy metal poisoning and managing disorders of metal overload, such as thalassemia.[1][2][3] Furthermore, metal-chelating agents are integral components of radiopharmaceuticals for imaging (e.g., PET) and therapy, where they securely sequester a metallic radionuclide.[4][5] An ideal chelator must exhibit high affinity and selectivity for a target metal ion, form a thermodynamically stable and kinetically inert complex, and possess favorable pharmacological properties like bioavailability and low toxicity.[6]

Heterocyclic compounds are premier scaffolds in medicinal chemistry, and the thiazole ring, with its constituent sulfur and nitrogen atoms, is a particularly versatile pharmacophore.[7][8] These heteroatoms act as effective donor sites for coordination with metal ions, making thiazole derivatives attractive candidates for chelation applications.[7][9][10] Thiazole-based compounds have been investigated for their ability to form stable complexes with various transition metals, and their derivatives have shown promise as anticancer agents that function by binding to essential metal ions.[11]

This guide focuses specifically on the This compound scaffold, a unique platform whose structural features are exceptionally well-suited for the design of potent and selective metal-chelating agents.

The this compound Scaffold: Unique Chemical Properties

The power of this compound as a chelating moiety stems from its distinct electronic and structural properties, primarily its tautomerism.

Keto-Enol Tautomerism: The Key to Chelation

The this compound molecule does not exist as a static structure but is in equilibrium between several tautomeric forms.[12][13][14] The most relevant forms for metal chelation are the 4-hydroxy-1,3-thiazol-2(3H)-one and the thiazole-2,4-diol forms. This equilibrium provides a geometrically pre-organized arrangement of oxygen and nitrogen donor atoms, creating an ideal binding pocket for a metal ion.

The chelation typically involves the deprotonation of the hydroxyl group at the C4 position and the enolic hydroxyl at the C2 position, or coordination with the C2 keto oxygen and the C4 hydroxyl oxygen. This arrangement forms a highly stable five- or six-membered ring upon coordination with a metal ion, a phenomenon known as the chelate effect , which significantly enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands.[15]

G

Caption: Chelation mechanism of this compound with a metal ion.

Design Principles for Novel Chelating Agents

Strategic modification of the this compound core allows for the fine-tuning of its chelation properties to meet specific therapeutic or diagnostic needs.

Modulating Metal Selectivity

Selectivity is paramount to avoid the depletion of essential endogenous metal ions.[16][17] The inherent oxygen-rich coordination pocket of this compound favors binding to hard or borderline metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺). Selectivity can be further engineered by introducing substituents at the C5 position of the thiazole ring:

  • Steric Hindrance: Bulky substituents can sterically preclude the binding of metal ions with larger ionic radii.

  • Electronic Effects: Electron-donating or withdrawing groups can alter the pKa of the hydroxyl groups and the electron density on the donor atoms, thereby modifying the affinity for different metals according to Hard-Soft Acid-Base (HSAB) principles.

Enhancing Complex Stability

The stability of a metal-chelate complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K).[15][18][19] A high log K value indicates a strong metal-ligand interaction and a low concentration of free metal ions at equilibrium.[18][19] For this compound derivatives, stability can be enhanced by:

  • Adding Donor Groups: Introducing additional coordinating groups (e.g., carboxylates, amines) through a substituent at the C5 position can increase the denticity of the ligand, leading to a more stable, cage-like complex.

  • Optimizing Ring Conformation: The nature of the C5 substituent can influence the conformation of the chelate ring, which can be optimized to match the preferred coordination geometry of the target metal ion.

Tailoring Pharmacokinetics

For in vivo applications, the chelating agent must reach its target. The lipophilicity, solubility, and metabolic stability of the molecule are critical.[6] These properties can be controlled by modifying the C5 substituent:

  • Lipophilicity: Adding lipophilic groups (e.g., alkyl chains, aromatic rings) can enhance membrane permeability.

  • Solubility: Incorporating polar functional groups (e.g., carboxylates, sulfonates, polyethers) can increase aqueous solubility for intravenous administration.

G Core This compound Core C5 C5-Position Modification Core->C5 Design Chelator Design Strategy Design->Core Selectivity Metal Selectivity Sterics Steric Bulk Selectivity->Sterics Electronics Electronic Tuning Selectivity->Electronics Stability Complex Stability Donors Additional Donors Stability->Donors PK Pharmacokinetics (ADME) Lipophilicity Lipophilicity/Solubility PK->Lipophilicity C5->Selectivity C5->Stability C5->PK

Caption: Logical relationships in the design of this compound chelators.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis, characterization, and evaluation of a novel this compound-based chelating agent.

G A Protocol 1: Synthesis & Purification B Characterization (NMR, MS, IR) A->B Verify Structure C Protocol 2: UV-Vis Titration B->C Proceed with Pure Compound E Protocol 3: Isothermal Titration Calorimetry (ITC) B->E Proceed with Pure Compound D Stoichiometry (Job's Plot) C->D Analyze Data F Thermodynamics (Ka, ΔH, ΔS) E->F Analyze Data

Caption: Overall experimental workflow for chelator development.

Protocol 1: Synthesis of a 5-Substituted-2,4-dihydroxythiazole Derivative

This protocol describes a general synthesis based on the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[20][21] We will synthesize a representative compound, 5-carboxy-2,4-dihydroxythiazole , designed for increased water solubility.

Reaction Scheme: Thiourea + Diethyl 2-oxomalonate → Diethyl 2-amino-4-hydroxythiazole-5-carboxylate → 2-Amino-4-hydroxythiazole-5-carboxylic acid → 5-Carboxy-2,4-dihydroxythiazole

Materials and Reagents:

  • Thiourea

  • Diethyl 2-oxomalonate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

Step-by-Step Procedure:

  • Step A: Cyclization. In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere. To this, add thiourea (1.0 eq) and stir until dissolved. Add diethyl 2-oxomalonate (1.0 eq) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours.

  • Step B: Work-up. After cooling, neutralize the reaction mixture with 2M HCl until pH ~6-7. The resulting precipitate (diethyl 2-amino-4-hydroxythiazole-5-carboxylate) is collected by vacuum filtration, washed with cold water, and dried.

  • Step C: Hydrolysis. Suspend the ester from Step B in a 10% aqueous sodium hydroxide solution and heat to 80°C for 2 hours. Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid. Filter, wash with water, and dry.

  • Step D: Diazotization and Hydrolysis. Suspend the amino-acid from Step C in 1M H₂SO₄. Cool to 0-5°C in an ice bath. Add a solution of NaNO₂ (1.2 eq) in water dropwise, keeping the temperature below 5°C. Stir for 1 hour. Gently warm the solution to 50-60°C until nitrogen evolution ceases. The solution is then heated to boiling for 15 minutes.

  • Step E: Purification. Cool the final solution. The product, 5-carboxy-2,4-dihydroxythiazole, will precipitate. Collect the solid by filtration, wash with ice-cold water, and recrystallize from a suitable solvent (e.g., water/ethanol mixture) to yield the pure product.

Expected Characterization:

  • ¹H NMR (DMSO-d₆): Broad singlets for the OH and NH protons (chemical shifts are concentration and temperature dependent).

  • ¹³C NMR (DMSO-d₆): Peaks corresponding to the carbonyl/enol carbons (C2, C4), the carboxylic acid carbon (COOH), and the C5 carbon.

  • FT-IR (KBr, cm⁻¹): Broad O-H stretch (~3400-3000), C=O stretch (~1700-1650), C=N and C=C stretches (~1620-1550).[22]

  • Mass Spectrometry (ESI-): [M-H]⁻ corresponding to the calculated molecular weight.

Protocol 2: Determining Metal-Ligand Stoichiometry by UV-Vis Spectroscopy (Job's Plot)

This method, also known as the method of continuous variation, is used to determine the stoichiometry of a binding event.

Principle: The absorbance of a solution containing the ligand and metal ion is measured at a wavelength where the complex absorbs maximally. By varying the mole fraction of the ligand and metal while keeping the total molar concentration constant, the stoichiometry can be found at the mole fraction that gives the maximum absorbance.

Materials and Reagents:

  • Purified 5-carboxy-2,4-dihydroxythiazole (Ligand, L)

  • A metal salt solution (e.g., FeCl₃, M)

  • A suitable buffer solution (e.g., HEPES, pH 7.4)

  • UV-Vis Spectrophotometer and cuvettes

Step-by-Step Procedure:

  • Prepare Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of the ligand and the metal salt in the buffer.

  • Prepare Sample Series: Prepare a series of solutions in separate vials where the total volume and total molar concentration (e.g., 0.1 mM) are constant, but the mole fraction of the metal ([M]/([M]+[L])) varies from 0 to 1. (See Table 1).

  • Equilibration: Allow the solutions to equilibrate for at least 30 minutes at room temperature.

  • Spectra Acquisition: Measure the UV-Vis absorbance spectrum for each solution from 200-800 nm. Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

  • Data Collection: Record the absorbance of each solution at the determined λ_max.

  • Data Analysis: Plot the absorbance at λ_max versus the mole fraction of the metal. The peak of the resulting curve corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a peak at 0.33 indicates a 1:2 (M:L) stoichiometry.

Table 1: Example Preparation for Job's Plot

Sample Vol. Ligand (µL) Vol. Metal (µL) Vol. Buffer (µL) Mole Fraction [M]
1 100 0 900 0.0
2 90 10 900 0.1
3 80 20 900 0.2
... ... ... ... ...
10 10 90 900 0.9
11 0 100 900 1.0

(Assuming 1 mM stock solutions and a final volume of 1 mL with 0.1 mM total concentration)

Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[23][24][25]

Principle: A solution of the metal ion is titrated into a solution of the chelating agent in the sample cell of a calorimeter. The heat released (exothermic) or absorbed (endothermic) upon each injection is measured. The resulting data is plotted as power (µcal/sec) versus time and then integrated to create a binding isotherm of heat change per mole of injectant versus the molar ratio of metal to ligand.[24][26]

Instrumentation:

  • Isothermal Titration Calorimeter

  • Micropipettes

  • Degassing station

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified ligand (e.g., 50-100 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a solution of the metal salt (e.g., 0.5-1.0 mM, ~10x the ligand concentration) using the exact same buffer from the same batch to minimize heats of dilution.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the ligand solution into the sample cell and the metal solution into the injection syringe.

    • Set the injection parameters: typically a series of 20-30 injections of 1-2 µL each, with sufficient spacing (e.g., 150 seconds) to allow a return to the baseline.

  • Run Experiment: Start the titration. The instrument will automatically inject the metal into the ligand solution and record the heat changes.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change for each injection.

    • Plot the integrated heats against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's analysis software. This fit will yield the key thermodynamic parameters.

Table 2: Summary of Thermodynamic Data from ITC

Parameter Symbol Value Units Interpretation
Stoichiometry n Moles of metal per mole of ligand
Association Constant Kₐ M⁻¹ Affinity of the interaction
Dissociation Constant Kₑ M Inverse of Kₐ; lower is stronger
Enthalpy Change ΔH kcal/mol Heat released/absorbed upon binding
Entropy Change ΔS cal/mol·K Change in disorder upon binding

| Gibbs Free Energy | ΔG | | kcal/mol | Overall spontaneity of the reaction |

Conclusion

The this compound scaffold represents a highly promising platform for the rational design of novel metal-chelating agents. Its inherent tautomerism provides a pre-organized and efficient binding site for metal ions. Through strategic chemical modifications, particularly at the C5 position, researchers can precisely tune the selectivity, stability, and pharmacokinetic properties of these agents to develop next-generation therapeutics and diagnostics for a wide range of applications. The protocols outlined in this guide provide a robust framework for the synthesis and rigorous evaluation of these promising compounds.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dihydroxythiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dihydroxythiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the underlying chemical principles, provide actionable solutions to frequent experimental challenges, and offer detailed protocols grounded in established literature.

Introduction: The Challenge of this compound

The thiazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2] The synthesis of this compound, a seemingly simple derivative, presents unique challenges primarily due to its tautomeric nature. The molecule exists in equilibrium between several forms, most notably the di-enol (this compound), the keto-enol (4-hydroxythiazol-2(3H)-one), and the di-keto (thiazolidine-2,4-dione) forms.[3][4][5] This dynamic equilibrium influences reaction pathways, complicates product characterization, and can be a root cause of diminished yields if not properly understood and controlled.

This guide will primarily focus on the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring, as it is widely adaptable for this target molecule.[6][7]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is the most common complaint and can stem from multiple points in the synthetic workflow. A systematic approach is crucial for diagnosis.

Answer:

Several factors, from reactant quality to reaction conditions, can suppress your yield. Let's break down the most critical parameters:

  • Reactant Quality and Stoichiometry:

    • Purity of Starting Materials: The Hantzsch synthesis is sensitive to the purity of the α-halo carbonyl compound and the thiourea source. For instance, a common starting material like ethyl bromopyruvate or a substituted chloroacetic ester must be free from decomposition products.[8] Verify the purity of your starting materials via NMR or GC-MS before starting.

    • Stoichiometry: While a 1:1 molar ratio is the theoretical basis, using a slight excess (1.1 to 1.5 equivalents) of the thioamide (e.g., thiourea) can sometimes improve yields by ensuring the complete consumption of the more expensive α-halo ketone.[6]

  • Reaction Conditions:

    • Temperature Control: This is a critical parameter.[9] Insufficient heat may lead to an incomplete reaction. Conversely, excessive heat can promote the formation of degradation products or undesirable side-products. An optimal temperature must be determined empirically, often starting at reflux in a solvent like ethanol and adjusting as needed.[10]

    • Solvent Selection: The choice of solvent affects reactant solubility and reaction rate. Protic solvents like ethanol are very common and often effective.[11] However, exploring other solvents like methanol or even solvent-free "grinding" methods can sometimes lead to dramatic improvements in yield and reaction time.[6][12]

    • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions that are stopped too early will have low conversion, while those left for too long can accumulate side products.

  • Work-up and pH Control:

    • Neutralization: After the initial condensation and cyclization, the reaction mixture is typically acidic (due to the formation of HBr or HCl). Careful neutralization, often with a weak base like sodium bicarbonate or sodium carbonate, is required to precipitate the product.[6] The final pH can influence the stability and solubility of your thiazole derivative.[13]

Below is a troubleshooting workflow to diagnose low-yield issues.

low_yield_troubleshooting start Low Yield (<40%) check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants purity Purity Confirmed by NMR/GC-MS? check_reactants->purity check_conditions 2. Optimize Reaction Conditions temp Temperature Optimized? check_conditions->temp check_workup 3. Analyze Work-up & Purification ph pH of Neutralization Controlled? check_workup->ph stoich Stoichiometry Optimized? (e.g., 1.2 eq. Thiourea) purity->stoich Yes end_bad Issue Persists (Consult Specialist) purity->end_bad No (Purify/Replace) stoich->check_conditions Yes stoich->end_bad No (Adjust Ratio) solvent Solvent Screened? (e.g., EtOH, MeOH, TFE) temp->solvent Yes temp->end_bad No (Run Temp Gradient) time Reaction Monitored by TLC? solvent->time Yes solvent->end_bad No (Test Solvents) time->check_workup Yes time->end_bad No (Run Time Course) purification Purification Method Appropriate? ph->purification Yes ph->end_bad No (Optimize pH) end_good Yield Improved purification->end_good Yes purification->end_bad No (Try Recrystallization/Chromatography)

Caption: Troubleshooting workflow for low yield.

Q2: My NMR and IR spectra are confusing and don't seem to match the this compound structure. What is happening?

This is a classic problem rooted in the molecule's chemical nature. You are likely observing a mixture of tautomers, or more commonly, the most thermodynamically stable form.

Answer:

The name "this compound" refers to the di-enol tautomer, which is often the least stable form. In reality, the molecule exists in a dynamic equilibrium with its more stable keto forms.[3][14][15] The predominant species you isolate and characterize is likely 4-hydroxy-1,3-thiazol-2(3H)-one or thiazolidine-2,4-dione .

  • Infrared (IR) Spectroscopy: Instead of broad -OH peaks for the di-enol form, you should look for strong carbonyl (C=O) stretching frequencies between 1680-1750 cm⁻¹, characteristic of the keto tautomers.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon chemical shifts will not match a purely aromatic di-hydroxy system. You will likely see signals corresponding to a CH group adjacent to a carbonyl or an N-H proton, depending on the dominant tautomer and the solvent used for analysis.

The equilibrium can be influenced by solvent, pH, and temperature, which is why characterization can sometimes yield variable results.

Caption: Tautomeric forms of this compound.

Q3: I am observing a persistent, difficult-to-remove impurity. What are the likely side reactions?

Side product formation is common in condensation reactions. Identifying the impurity is the first step to mitigating its formation.

Answer:

The most probable side products arise from self-reaction of your starting materials or incomplete cyclization.

  • Dimerization/Polymerization of the α-Halo Carbonyl: α-halo ketones and esters can undergo self-condensation, especially in the presence of base or heat, leading to complex polymeric material that can be difficult to remove.

  • Uncyclized Intermediate: The initial S-alkylation of thiourea with the α-halo carbonyl compound forms an isothiouronium salt. If this intermediate fails to cyclize efficiently, it may persist as a highly polar impurity.

  • Formation of 2-Aminothiazole Derivatives: If the reaction conditions are not carefully controlled, or if ammonia is present as a contaminant, you may form 2-aminothiazole byproducts instead of the desired hydroxylated version.

Mitigation Strategies:

  • Control Reagent Addition: Add the α-halo carbonyl compound slowly to a solution of thiourea to ensure the thiourea is always in excess, minimizing self-condensation of the electrophile.

  • Optimize Temperature and Time: As mentioned in Q1, ensure the temperature is sufficient for cyclization but not so high as to cause degradation. Monitor the disappearance of the intermediate by TLC.

  • Purification: A well-chosen recrystallization solvent can often selectively precipitate the desired product, leaving polar impurities behind. If that fails, column chromatography on silica gel may be necessary, though the polarity of the target molecule can make this challenging.[17]

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic approach for this compound?

The Hantzsch thiazole synthesis remains the most fundamental and versatile method.[1] It typically involves the condensation of an α-halocarbonyl compound with a thioamide. For this compound, this would involve reacting thiourea with an appropriate C3 α-halo dicarbonyl synthon, such as ethyl-2-chloroacetoacetate, followed by hydrolysis. Modern variations using microwave assistance can significantly improve reaction efficiency and yield.[18][19]

Q: What are the critical safety precautions I should take during this synthesis?

Many of the reagents are hazardous.

  • α-Halo Carbonyls: Compounds like ethyl bromopyruvate are lachrymators and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

  • Solvents: Use appropriate caution when working with flammable organic solvents like ethanol and methanol.

  • Thiourea: Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.

Q: How can I best assess the purity and yield of my final product?

A combination of techniques is recommended:

  • Quantitative NMR (qNMR): This is an excellent method for determining purity by integrating the product signals against a known internal standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for assessing purity by separating the main product from any residual starting materials or side products.[20][21]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Gravimetric Yield: The final isolated mass should be calculated as a percentage of the theoretical maximum yield. Ensure the product is completely dry before weighing.

Experimental Protocols

Protocol 1: Synthesis of this compound (Tautomer Mixture) via Hantzsch Condensation

This protocol provides a general framework. Optimization of temperature, time, and solvent is likely required for specific substrates.

Materials:

  • Thiourea

  • Ethyl 2-chloroacetoacetate (or similar α-halo keto-ester)

  • Ethanol, Reagent Grade

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.2 equivalents) in ethanol (approx. 10 mL per gram of thiourea).

  • Reagent Addition: Begin stirring the solution and slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise over 15-20 minutes at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis (Optional but often necessary): After cooling, add an aqueous solution of HCl (e.g., 2M) and reflux for another 1-2 hours to hydrolyze the ester and facilitate the final tautomeric form.

  • Isolation: Cool the mixture to room temperature. Slowly add a saturated solution of sodium carbonate to neutralize the acid until the pH is approximately 7-8. A precipitate should form.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum to a constant weight. Characterize by NMR, IR, and MS.

synthesis_workflow A 1. Dissolve Thiourea in Ethanol B 2. Add α-Halo Keto-Ester Dropwise A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Acidic Hydrolysis (Reflux) C->D E 5. Neutralize with Na2CO3 (Precipitation) D->E F 6. Isolate by Filtration E->F G 7. Wash & Dry Product F->G

Caption: General workflow for this compound synthesis.

Table 1: Impact of Reaction Parameters on Thiazole Synthesis

This table summarizes general trends observed in Hantzsch-type syntheses, which can guide optimization efforts.[18][22][23]

ParameterCondition A (Baseline)Condition B (Alternative)Expected Impact on Yield/PurityReference
Solvent EthanolTrifluoroethanol (TFE)TFE can sometimes accelerate reactions involving polar intermediates, potentially improving yield.[22]
Temperature Reflux (Conventional)120°C (Microwave)Microwave heating drastically reduces reaction time and can improve yields by minimizing side product formation.[18]
Base/Catalyst None (Thermal)NEt₃ (Triethylamine)A non-nucleophilic base can facilitate the final dehydration/aromatization step, improving conversion rate.[22]
Work-up Aqueous Na₂CO₃NH₄OHChoice of base can affect selectivity and ease of purification; must be chosen carefully.[6]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of 4a. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). National Center for Biotechnology Information. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ResearchGate. Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidine-2'-yl)thioureas with Ethyl Bromoacetate. Available from: [Link]

  • ResearchGate. Synthesis of 2,4-disubstituted thiazoles and dimeric thiazoles. Available from: [Link]

  • Autechaux. Mastering Organic Synthesis with Ethyl Bromopyruvate (CAS 70-23-5). Available from: [Link]

  • ResearchGate. Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate. Available from: [Link]

  • ResearchGate. Stability of a 2-(1-hydroxyethyl)-4,5-dihydrothiazole solution at different pHs. Available from: [Link]

  • Google Patents. Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
  • MDPI. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Available from: [Link]

  • ResearchGate. Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding. Available from: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Center for Biotechnology Information. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2,4-D. Available from: [Link]

  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. (2023). National Center for Biotechnology Information. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Pearson. Tautomerization Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • Development and Validation of an Analytical Method for Determination of Endocrine Disruptor, 2,4-D, in Paddy Field Water. (2014). National Center for Biotechnology Information. Available from: [Link]

  • OpenStax. 22.1 Keto–Enol Tautomerism. Available from: [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in 2,4-Dihydroxythiazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dihydroxythiazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but often challenging heterocyclic scaffold. Instead of a simple list of protocols, we will explore the underlying chemical principles that govern the reactivity of 2,4-dihydroxythiazoles, providing you with the tools to diagnose, troubleshoot, and prevent common side reactions.

The Foundation: Understanding the Inherent Reactivity of the this compound Core

Before troubleshooting specific problems, it is crucial to understand the fundamental nature of your molecule. The name "this compound" is somewhat misleading, as the molecule exists in a state of tautomeric equilibrium. The keto-enol tautomerism in this system heavily favors the thiazolidine-2,4-dione form.[1][2] This equilibrium is the root cause of many of the observed side reactions.

The acidic protons on the nitrogen and the C5 carbon, combined with the two carbonyl groups, make the entire system highly reactive and susceptible to various transformations.[3][4] Understanding this keto-enol balance is the first step in mastering its chemistry.

Hydrolysis_Workflow Start Low Yield After Workup Check1 Was an aqueous workup performed? Start->Check1 Cause1 Probable Cause: Hydrolytic Decomposition Check1->Cause1 Yes Check2 Was purification done on standard silica gel? Check1->Check2 No Solution1 Implement Mitigation Strategies: 1. Non-aqueous workup 2. Neutral pH, low temp wash 3. Anhydrous drying 4. Neutral chromatography or recrystallization Cause1->Solution1 End Improved Yield and Purity Solution1->End Cause2 Probable Cause: Decomposition on Acidic Silica Check2->Cause2 Yes Check2->End No Cause2->Solution1

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,4-Dihydroxythiazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center dedicated to the optimization of cross-coupling reactions involving 2,4-dihydroxythiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating this versatile heterocyclic scaffold into larger molecules. The unique electronic properties and functional group arrangement of this compound present specific challenges, from tautomerization and catalyst inhibition to the need for careful protecting group strategies.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs). Our approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Understanding the Core Chemistry of this compound

Before troubleshooting specific reactions, it is critical to understand the inherent chemical nature of the this compound core. Its reactivity is more complex than that of a simple thiazole.

Q1: What are the key reactivity challenges associated with the this compound moiety in cross-coupling reactions?

Answer: The primary challenges stem from three main features:

  • Tautomerism: this compound exists in several tautomeric forms, most notably the 4-hydroxy-thiazol-2(3H)-one form.[1] This equilibrium can complicate reactions, as different tautomers may exhibit different reactivities or have different propensities to coordinate with and potentially inhibit the catalyst.

  • Acidic Hydroxyl Groups: The two hydroxyl groups are acidic. In the presence of the strong bases typically required for cross-coupling reactions (e.g., NaOtBu, K₃PO₄), these protons will be readily abstracted.[2][3] This deprotonation can alter the electronic nature of the ring and may lead to solubility issues or unwanted side reactions. More importantly, these nucleophilic hydroxyl groups must be protected to prevent them from interfering with the desired coupling reaction.[4]

  • Catalyst Poisoning: Like many sulfur-containing heterocycles, the thiazole sulfur atom can act as a Lewis base and coordinate to the palladium catalyst.[5] This can lead to catalyst deactivation and result in sluggish or incomplete reactions. The electronic state of the ring, influenced by the hydroxyl groups, can modulate the severity of this effect.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the coupling of this compound derivatives. The core assumption is that the hydroxyl groups have been appropriately protected (e.g., as methyl ethers, silyl ethers, or benzyl ethers) prior to attempting the cross-coupling.[6][7]

Issue 1: Low to No Product Yield

This is the most common issue. A systematic approach is required to identify the root cause.

Answer: A failed Suzuki-Miyaura coupling can usually be traced to one of five key areas: the catalyst system, the base, the solvent, the temperature, or the quality of your reagents.

  • Catalyst & Ligand: The choice of palladium source and ligand is paramount. Standard catalysts may be inefficient due to the electron-rich nature of the protected thiazole ring.[2]

    • Expert Insight: The oxidative addition step is often the rate-limiting step in these couplings. Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate this step and protect the palladium center, leading to a more efficient catalytic cycle.[8] If you are using a simple catalyst like Pd(PPh₃)₄, consider switching to a more robust pre-catalyst system.[9]

  • Base Selection: The base plays a crucial role in the transmetalation step. Its strength and solubility are critical.

    • Expert Insight: An inappropriate base can lead to a complete halt of the catalytic cycle. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[8][10] Ensure the base is finely powdered and completely anhydrous, as water can promote competitive protodeboronation of your boronic acid/ester.

  • Solvent System: The solvent affects the solubility of all components and the activity of the catalyst.

    • Expert Insight: Aprotic polar solvents like dioxane, THF, or DMF are common starting points.[8] However, if you observe significant dehalogenation side-products, switching to a less polar solvent like toluene can sometimes suppress this pathway.[8] Always use anhydrous, degassed solvents to prevent catalyst oxidation and quenching of intermediates.

  • Reaction Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate.

    • Expert Insight: A temperature range of 80-110 °C is typical for Suzuki couplings.[2][3] If the reaction is sluggish at 80 °C, a gradual increase in temperature may improve the yield. For particularly stubborn couplings, microwave heating can sometimes provide a significant rate enhancement.[11]

G start Low / No Yield reagents Check Reagent Quality (Boronic acid, halide, solvent) start->reagents catalyst Optimize Catalyst System (Switch ligand/precatalyst) reagents->catalyst Reagents OK base Optimize Base (Increase strength, check dryness) catalyst->base No Improvement success Reaction Successful catalyst->success Yield Improved conditions Optimize Conditions (Increase temp, change solvent) base->conditions No Improvement base->success Yield Improved conditions->success Yield Improved

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Answer: Decomposition often points to an overly harsh base or temperature.

  • Base Strength: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base like NaOtBu or LHMDS to deprotonate the amine coupling partner.[2][3] However, if your protected this compound substrate contains base-sensitive functional groups (e.g., esters), these strong bases can cause decomposition.

    • Expert Insight: Consider switching to a weaker base system, such as K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system or higher temperatures. The combination of an organic base with an inorganic one can sometimes offer a good compromise.[3]

  • Temperature: While heating is often necessary, excessive temperatures can degrade sensitive heterocyclic substrates. The typical range is 80-100 °C.[3]

    • Expert Insight: Try running the reaction at a lower temperature for a longer period. If using a highly active catalyst, it may be possible to achieve good conversion at temperatures as low as 40-60 °C.

Issue 2: Competing Side Reactions

Answer: Homocoupling of boronic acids (Glaser coupling) is often caused by the presence of oxygen in the reaction mixture.

  • Inert Atmosphere: It is absolutely critical to ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen).[5]

    • Expert Insight: This involves using flame-dried or oven-dried glassware, purging the vessel with inert gas, and using solvents that have been thoroughly degassed via methods like sparging with argon or freeze-pump-thaw cycles. Handling air-sensitive catalysts and ligands in a glovebox is best practice.[8]

Answer: Protodehalogenation can be a significant side reaction, especially with electron-rich aryl halides.

  • Solvent Choice: The solvent can play a role. In some cases, switching from polar aprotic solvents like DMF or dioxane to toluene can reduce the rate of this side reaction.[8]

  • Catalyst Activity: Using a more active catalyst system can help the desired cross-coupling pathway outcompete the dehalogenation pathway.[8]

  • Water Content: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction.

Issue 3: Purification Challenges

Answer: Purifying the final compound from catalytic residues can be challenging.

  • Aqueous Wash: Upon completion, a standard aqueous workup can remove many of the inorganic salts.[2]

  • Filtration: Passing a solution of the crude product through a plug of silica gel, celite, or a specialized palladium scavenger can effectively remove a significant portion of the metal residue.

  • Chromatography: Careful column chromatography is typically required for final purification.[12]

    • Expert Insight: If your compound is basic, consider adding a small amount of triethylamine (~1%) to the eluent to prevent streaking on the silica column.

  • Recrystallization/Trituration: If your product is a solid, recrystallization or trituration with a suitable solvent system can be a highly effective final purification step.

Part 3: Data & Protocols
Table 1: Common Reagents for this compound Derivative Couplings
ComponentExamplesKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalysts often provide more consistent results.[3][9]
Ligands Suzuki: SPhos, XPhos, RuPhos, dppfSterically hindered, electron-rich ligands are often superior.[8]
Buchwald: Xantphos, BINAP, RuPhosLigand choice is crucial and often substrate-dependent.[13][14]
Bases Suzuki: K₂CO₃, K₃PO₄, Cs₂CO₃Must be anhydrous and finely powdered.[10]
Buchwald: NaOtBu, LHMDS, K₂CO₃Strength must be matched to substrate stability.[3]
Solvents Toluene, Dioxane, THF, DMF, DMEMust be anhydrous and degassed.[2][3][15]
Protecting Groups Methyl (Me), Benzyl (Bn), Silyl (TBS, TIPS)Must be stable to reaction conditions and readily removable.[7][16]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected halo-thiazole derivative (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1–5 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.[2]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic solids. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

Protecting Group Strategy Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Deprotection start This compound Derivative protected Protected Thiazole (e.g., OMe, OBn) start->protected Protecting Group (e.g., MeI, K2CO3) coupled Coupled Product protected->coupled Pd Catalyst, Base Coupling Partner final Final Product coupled->final Deprotection (e.g., BBr3, H2/Pd)

Caption: A typical three-stage workflow for using this compound derivatives.

References
  • BenchChem. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Furan-Thiazole Coupling Reactions.
  • ResearchGate. (n.d.). Optimization of reaction conditions a [Table]. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a [Table]. [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ACS Publications. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Beilstein Journals. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions [Diagram]. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a [Table]. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole.
  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a [Table]. [Link]

  • ResearchGate. (n.d.). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

  • Canadian Science Publishing. (2024). Simple thiazole-based ligands for palladium(II) Suzuki- Miyaura aryl cross-coupling catalysts. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. [Link]

  • PubMed. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. [Link]

  • Journal of Advances in Chemistry. (n.d.). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]

  • National Institutes of Health. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • PubMed. (n.d.). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Journal of the Mexican Chemical Society. (2026). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. [Link]

  • MDPI. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. [Link]

  • ResearchGate. (2001). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]

  • Google Patents. (n.d.). Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
  • PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

  • ResearchGate. (2021). A review of 2,4-Dichlorophenoxyacetic acid (2,4-D) derivatives: 2,4-D dimethylamine salt and 2,4-D butyl ester. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2,4-Dihydroxythiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with 2,4-dihydroxythiazole derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experimental workflows.

I. Understanding the Core Challenge: Why is Solubility an Issue?

This compound and its derivatives often exhibit poor aqueous solubility. This characteristic stems from their molecular structure, which can lead to strong intermolecular interactions and the formation of stable crystal lattices that are difficult for solvents to disrupt. Poor solubility is a significant obstacle in drug development, as it can lead to low bioavailability and limit the therapeutic potential of promising compounds.

Before delving into enhancement strategies, it is crucial to characterize the physicochemical properties of your specific derivative, including its LogP, pKa, and crystalline form. This foundational knowledge will guide the selection of the most appropriate solubility enhancement technique.

II. Troubleshooting Guide & FAQs: A Problem-Oriented Approach

This section is structured to address specific issues you may be encountering in the lab.

Issue 1: My this compound derivative shows poor dissolution in aqueous buffers for biological assays.
FAQ 1.1: Can I simply adjust the pH to improve solubility?

Answer: Yes, pH adjustment can be a highly effective initial strategy, particularly if your derivative possesses ionizable functional groups.[1][2] The solubility of weakly acidic or basic compounds is often pH-dependent.[3]

  • For Weakly Acidic Derivatives: Increasing the pH of the solution will deprotonate the acidic group, leading to the formation of a more soluble salt.[3]

  • For Weakly Basic Derivatives: Decreasing the pH will protonate the basic group, similarly forming a more soluble salt.[4]

Causality: The ionized form of a compound is generally more polar and, therefore, more soluble in aqueous media. By shifting the equilibrium towards the ionized state, you can significantly enhance solubility.

Protocol: pH-Solubility Profile Generation

  • Preparation of Buffers: Prepare a series of buffers with a pH range relevant to your intended application (e.g., pH 1.2 to 7.4 to simulate the gastrointestinal tract).

  • Equilibrium Solubility Measurement: Add an excess amount of your compound to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Filter the suspensions to remove undissolved solids. Analyze the clear filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH to generate a pH-solubility profile.

FAQ 1.2: I've tried pH adjustment, but the solubility is still insufficient. What's the next logical step?

Answer: If pH modification alone is inadequate, employing formulation-based strategies is the next logical step. These techniques aim to alter the physical state of the drug or its immediate microenvironment to enhance dissolution.

Issue 2: My compound is intended for oral administration, but its low solubility is likely to result in poor bioavailability.
FAQ 2.1: How can I formulate my this compound derivative to improve its oral absorption?

Answer: For oral formulations, several advanced strategies can be employed to overcome poor solubility. The choice of method will depend on the specific properties of your derivative.

1. Solid Dispersions:

This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[5][6][7][8] The drug can exist in an amorphous or crystalline form within the matrix.[6]

  • Mechanism of Action:

    • Particle Size Reduction: At a molecular level, the drug is dispersed, leading to a significant increase in surface area available for dissolution.[5][7]

    • Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles.[7]

    • Amorphous State: Conversion of the crystalline drug to a higher-energy amorphous state can increase its apparent solubility.[9]

Table 1: Common Carriers for Solid Dispersions

Carrier TypeExamplesKey Properties
Polymers Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC)Water-soluble, can form amorphous dispersions.[9]
Sugars Mannitol, SorbitolHighly water-soluble, can form crystalline or amorphous matrices.
Surfactants Poloxamers, PolysorbatesEnhance wetting and can form micellar structures to solubilize the drug.[10]

Workflow: Preparation of Solid Dispersions by Solvent Evaporation

G cluster_prep Preparation cluster_process Processing cluster_post Post-Processing A Dissolve Drug and Carrier in a Common Solvent C Solvent Evaporation (e.g., Rotary Evaporator, Spray Drying) A->C B Physical Mixture D Collect Solid Mass C->D E Pulverize and Sieve D->E F Characterize (DSC, XRD, Dissolution) E->F

Caption: Workflow for Solid Dispersion Preparation via Solvent Evaporation.

2. Nanosuspensions:

This approach involves reducing the particle size of the drug to the sub-micron range, typically between 200 and 600 nm.[11] Nanosuspensions are colloidal dispersions of the pure drug stabilized by surfactants or polymers.[12]

  • Mechanism of Action:

    • Increased Surface Area: The significant reduction in particle size leads to a dramatic increase in the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[11]

    • Increased Saturation Solubility: The smaller particle size can lead to an increase in the saturation solubility of the drug.[12]

Protocol: Preparation of Nanosuspension by High-Pressure Homogenization

  • Pre-suspension: Disperse the micronized drug powder in a stabilizer solution (e.g., a solution of poloxamer or lecithin).

  • Homogenization: Subject the pre-suspension to high-pressure homogenization for a specified number of cycles and pressure.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.

  • Solidification (Optional): The nanosuspension can be converted into a solid dosage form through techniques like spray-drying or lyophilization.[13]

3. Co-crystallization:

Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, such as hydrogen bonding.[14]

  • Mechanism of Action: By forming a new crystalline lattice with a suitable co-former, the physicochemical properties of the API, including solubility and dissolution rate, can be favorably altered without changing its chemical structure.[14] Co-crystallization is a valuable technique for APIs that are non-ionizable and therefore not amenable to salt formation.[14]

Workflow: Co-crystal Screening and Formation

G cluster_screening Screening cluster_formation Formation & Characterization A Select a Library of Pharmaceutically Acceptable Co-formers B Perform High-Throughput Screening (e.g., Slurry, Grinding) A->B C Identify 'Hits' via Analytical Techniques (PXRD, DSC) B->C D Scale-up Promising Co-crystals (e.g., Solution Crystallization) C->D E Full Characterization (Single Crystal XRD, Solubility, Stability) D->E G A Poorly Soluble This compound Derivative B Attach Solubilizing Promoieties (e.g., Phosphate, Amino Acid) A->B Chemical Synthesis C Soluble Prodrug B->C D In Vivo Cleavage (e.g., by Esterases, Phosphatases) C->D Administration E Active Drug Released at Site of Action D->E F Inert Promoieties Excreted D->F

Caption: Prodrug Approach for Solubility Enhancement.

III. Summary of Strategies and Key Considerations

Table 2: Comparative Overview of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the drugSimple, cost-effective. [15]Only applicable to ionizable drugs; risk of precipitation upon pH change.
Solid Dispersion Particle size reduction, improved wettability, amorphizationSignificant solubility enhancement, applicable to a wide range of drugs. [5][6]Potential for physical instability (recrystallization) of the amorphous form. [6]
Nanosuspension Increased surface area and saturation solubilityHigh drug loading possible, improved bioavailability. [11][12]Requires specialized equipment (homogenizers, mills); potential for particle aggregation.
Co-crystallization Formation of a new crystalline solid with altered propertiesImproves solubility and stability without covalent modification. [14]Co-former selection can be challenging; screening is required.
Salt Formation Conversion to a more soluble ionized formWell-established, often highly effective. [4][15]Only for ionizable drugs; potential for hygroscopicity issues.
Prodrug Approach Covalent attachment of a solubilizing groupCan dramatically increase solubility; potential for targeted delivery.Requires chemical synthesis and validation; potential for altered pharmacokinetics.

Final Recommendation: A systematic, stepwise approach is recommended. Begin with simpler methods like pH adjustment and then progress to more complex formulation strategies based on the initial results and the specific requirements of your drug development program. Thorough solid-state characterization is essential at every stage to ensure the stability and performance of your formulation.

IV. References

  • Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences, 109(10), 2837-2856.

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.

  • Journal of Drug Delivery and Therapeutics. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1635-1657.

  • Semantic Scholar. (n.d.). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Semantic Scholar. (2011). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Eurasia. (n.d.). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]

  • Shinde, G. V., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 568159.

  • Volkova, T. V., et al. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent n. Journal of Molecular Liquids, 249, 1025-1033.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025). Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Current Organic Synthesis, 19(5), 488-508.

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Co-crystallization: Technique for solubility enhancement. Retrieved from [Link]

  • PermeGear. (n.d.). Journal of Molecular Liquids. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2023). Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug. Retrieved from [Link]

  • Singh, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4937.

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. Retrieved from [Link]

  • MDPI. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Retrieved from [Link]

  • OUCI. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Retrieved from [Link]

  • R Discovery. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility??. Retrieved from [Link]

  • Sharma, D., Saini, S., & Rana, A. S. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 7(5), 1859-1869.

  • OUCI. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiazole, 2,4-diethyl- (CAS 32272-49-4). Retrieved from [Link]

  • ACS Omega. (2021). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorothiazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl thiazole. Retrieved from [Link]

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Technical Support Center: Method Refinement for the Scale-Up Production of 2,4-Dihydroxythiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up production of 2,4-dihydroxythiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a robust and scalable synthesis.

Overview of this compound Synthesis

The synthesis of this compound is most effectively and economically achieved through the condensation of chloroacetic acid and thiourea in an aqueous medium. This method is analogous to the well-established synthesis of 2,4-thiazolidinedione.[1] The reaction proceeds through an initial S-alkylation of thiourea by chloroacetic acid to form a pseudothiohydantoin intermediate, which then undergoes cyclization and hydrolysis to yield the desired product.

A critical aspect of this compound chemistry is its existence in a tautomeric equilibrium between the dihydroxy form and the more stable keto-enol form, 4-hydroxythiazol-2(3H)-one.[2] This equilibrium is influenced by factors such as solvent polarity and pH. For the purpose of this guide, we will refer to the molecule as this compound, while acknowledging that the keto-enol tautomer is a significant contributor to its structure and reactivity.

Refined Scale-Up Synthesis Protocol

This protocol is optimized for a gram-scale synthesis and can be linearly scaled with appropriate engineering controls.

Materials:

  • Chloroacetic acid

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Sodium Bicarbonate (for neutralization)

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Drying oven

Procedure:

  • Reaction Setup: Charge the jacketed reactor with deionized water. Begin stirring and cautiously add concentrated hydrochloric acid to adjust the pH to approximately 1.0-2.0.[3]

  • Reactant Charging: To the acidic solution, add thiourea and stir until fully dissolved. In a separate vessel, dissolve chloroacetic acid in a minimal amount of deionized water.

  • Reaction Execution: Slowly add the chloroacetic acid solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 30 °C. After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.[4]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, cool the mixture to 10-15 °C. The crude product will precipitate out of the solution.

  • Filtration and Washing: Isolate the crude product by filtration. Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC or HPLC until the starting materials are consumed.[5]
Product remains dissolved in the mother liquor.Ensure the reaction mixture is sufficiently cooled before filtration. The solubility of the product is temperature-dependent.
Impure starting materials.Use high-purity chloroacetic acid and thiourea. Impurities can lead to side reactions.[6]
Product Discoloration (Yellow to Brown) Formation of degradation products at elevated temperatures.Maintain strict temperature control during the reaction and avoid prolonged heating once the reaction is complete.
Oxidation of the product.Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Inconsistent Crystal Form Variations in cooling rate and agitation during crystallization.Implement a controlled cooling profile and consistent stirring speed to ensure uniform crystal growth.
Presence of impurities.Ensure the purity of the starting materials and proper workup to minimize the incorporation of impurities into the crystal lattice.
Difficult Filtration Fine particle size of the precipitate.Optimize the cooling rate during crystallization to encourage the formation of larger, more easily filterable crystals.
Gummy or oily product.This may indicate the presence of impurities or incomplete reaction. Analyze the crude product and mother liquor to identify the cause and adjust the reaction or workup conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of the final product?

A1: this compound primarily exists as the more stable 4-hydroxythiazol-2(3H)-one tautomer in the solid state. In solution, an equilibrium between the dihydroxy and keto-enol forms will be present, with the position of the equilibrium depending on the solvent.[2]

Q2: How can I improve the purity of the final product?

A2: Recrystallization is an effective method for purifying this compound. A mixed solvent system of ethanol and water is often suitable.[7] For highly polar impurities, reversed-phase chromatography can be employed.[8]

Q3: What are the key safety precautions for this synthesis?

A3: Chloroacetic acid is corrosive and toxic; handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The reaction generates HCl gas, so ensure the reflux condenser is properly vented or connected to a scrubber.

Q4: Can this reaction be performed without the initial addition of hydrochloric acid?

A4: While the reaction can proceed without added acid, the initial acidic conditions help to catalyze the cyclization and can lead to a cleaner reaction profile and higher yield.[3]

Q5: What are the potential side reactions in this synthesis?

A5: A potential side reaction is the formation of 2-iminothiazolidin-4-one, which can be minimized by controlling the reaction pH and temperature.[1] Over-hydrolysis or degradation can also occur with prolonged heating.

Visualizations

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Prepare Acidic Solution (H2O + HCl, pH 1-2) prep_reagents Dissolve Thiourea and Chloroacetic Acid prep_acid->prep_reagents add_chloroacetic Slow Addition of Chloroacetic Acid Solution prep_reagents->add_chloroacetic reflux Heat to Reflux (100-110 °C, 4-6 h) add_chloroacetic->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to 10-15 °C (Precipitation) monitor->cool filter Filter and Wash with Cold H2O cool->filter dry Dry under Vacuum (50-60 °C) filter->dry

Caption: Workflow for the scale-up synthesis of this compound.

Tautomeric Equilibrium

dihydroxy This compound (Dihydroxy form) keto_enol 4-Hydroxythiazol-2(3H)-one (Keto-enol form) dihydroxy->keto_enol Equilibrium

Caption: Tautomeric equilibrium of this compound.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (2025).
  • BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • Loghmani-Khouzani, H., et al. (2022). Synthesis of Thiazolidinedione Compound Library. MDPI.
  • BenchChem. (2025).
  • CN103554053A. (2014). Method for preparing 2,4-thiazolidinedione.
  • Valentin, A., et al. (2009). Synthesis of new 3-(2-aminothiazol-4-yl)
  • Kumar, A., et al. (2020).
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • ChemicalBook. (n.d.). 2,4-Thiazolidinedione synthesis.
  • ResearchGate. (2025). (PDF) Keto-enol tautomerism of 2-(4-fluorophenyl)-5- -(2,4-dihydroxyphenyl)-1,3,4-thiadiazole. Spectroscopic studies Tautomeria keto-enolowa w 2-(4-fluorofenylo)- -5-(2,4-dihydroksyfenylo)-1,3,4-tiadiazolu. Badania spektroskopowe.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Singh, I., et al. (2013). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Journal of Drug Delivery and Therapeutics.
  • National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help ASAP. (2020, November 5).
  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
  • ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles | Download Scientific Diagram.
  • Royal Society of Chemistry. (n.d.). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
  • Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • National Institutes of Health. (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine.
  • ResearchGate. (2005). (PDF) Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR.
  • Sigma-Aldrich. (n.d.). 3-HYDROXY-4-PHENYL-1,3-THIAZOLE-2(3H)-THIONE AldrichCPR.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines.
  • The Pharmaceutical Journal. (2010, October 9).
  • Google Patents. (n.d.). US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
  • Amanote Research. (n.d.). (PDF)
  • ResearchGate. (2016, February 8). (PDF)
  • PubMed. (2023, June 5). Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli.

Sources

improving the efficiency of chromatographic separation of 2,4-dihydroxythiazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 2,4-dihydroxythiazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed methodologies. Our goal is to empower you to overcome the challenges associated with the separation of these polar, ionizable isomers and to develop robust and efficient analytical methods.

Introduction: The Challenge of this compound Isomers

This compound and its isomers present a unique set of challenges in chromatographic separation. As polar and ionizable compounds, their retention and selectivity are highly sensitive to mobile phase conditions. Furthermore, the potential for keto-enol tautomerism can lead to peak broadening or splitting if not properly controlled. This guide will provide a systematic approach to method development and troubleshooting, ensuring reliable and reproducible separations.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues encountered when separating this compound isomers.

Q1: My this compound isomers are not retained on my C18 column. What should I do?

This is a common issue due to the high polarity of this compound.[1][2][3] Standard C18 columns primarily offer hydrophobic interactions, which are insufficient for retaining highly polar compounds.[4] Consider the following options:

  • Highly Aqueous Mobile Phases: Some modern C18 columns are designed to be stable in 100% aqueous mobile phases.[5] This can increase the retention of polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[6][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6][7]

  • Mixed-Mode Chromatography: These columns offer multiple interaction mechanisms, such as reversed-phase and ion-exchange, which can significantly enhance the retention of polar and ionizable compounds.[9][10][11]

Q2: I am seeing broad or split peaks for my isomers. What could be the cause?

Broad or split peaks can arise from several factors:

  • pH close to pKa: When the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms can exist, leading to peak distortion.[12] It is recommended to work at a pH at least 1.5 to 2 units away from the pKa.[12]

  • Tautomerism: this compound can exist in tautomeric forms.[13][14][15][16] The interconversion between these forms on the chromatographic timescale can cause peak broadening. Controlling the mobile phase pH and temperature can help to favor one tautomeric form.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, especially with residual silanols on silica-based columns, can lead to peak tailing. Using a highly deactivated column or a mobile phase with appropriate additives can mitigate this.

Q3: How do I choose the best column for separating positional isomers of this compound?

Separating positional isomers requires a stationary phase that can differentiate subtle structural differences.[4][17]

  • Phenyl Phases: Phenyl-based columns can provide alternative selectivity for aromatic compounds through π-π interactions.[18]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them very effective for separating positional isomers.[18]

  • Embedded Polar Group (EPG) Phases: These columns have a polar group embedded in the alkyl chain, which can enhance selectivity for polar analytes and offer different retention characteristics compared to standard C18 columns.[19]

Q4: What is the best approach for chiral separation of this compound isomers?

For chiral separations, a chiral stationary phase (CSP) is necessary.

  • Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose are widely used and have broad enantioselectivity.[20][21]

  • Protein-based CSPs: These can be effective for certain classes of compounds.

  • Macrocyclic Glycopeptide Antibiotic Phases: Teicoplanin-based columns, for example, can offer good chiral recognition for a variety of molecules.[22]

The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) will depend on the specific CSP and the solubility of the isomers.[20][23]

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Resolution Inadequate selectivity of the stationary phase.- Screen different column chemistries (e.g., C18, Phenyl, PFP, HILIC).[18] - PFP and phenyl phases can offer unique π-π interactions beneficial for isomers.[18]
Suboptimal mobile phase composition.- Optimize the organic modifier (acetonitrile vs. methanol). - Adjust the mobile phase pH to alter the ionization state of the analytes and enhance selectivity.[24][25][26]
Inappropriate temperature.- Vary the column temperature. Lower temperatures often increase resolution but also retention time and backpressure.
Peak Tailing Secondary interactions with silanols.- Use a modern, high-purity silica column with end-capping. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime). - Operate at a lower pH to suppress the ionization of silanols.[27]
Column overload.- Reduce the injection volume or sample concentration.
Mismatched solvent strength between sample and mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Retention Times Unstable mobile phase pH.- Use a buffer with a pKa within +/- 1 unit of the desired mobile phase pH.[26] - Ensure the buffer concentration is adequate (typically 10-25 mM).
Fluctuating column temperature.- Use a column oven to maintain a constant temperature.
Column degradation.- Operate within the recommended pH range for the column.[25] - Flush the column properly after use.

Experimental Protocols

Protocol 1: Systematic Method Development for Positional Isomers using Reversed-Phase HPLC

This protocol outlines a systematic approach to developing a separation method for positional isomers of this compound.

1. Analyte Characterization:

  • Determine the pKa of your this compound isomers if not known. This is critical for pH selection. The PubChem entry for this compound (CID 542717) does not list a pKa, so experimental determination or prediction is necessary.[28] For similar heterocyclic compounds, pKa values can be in the acidic and/or basic range.[29]
  • Assess the solubility of the isomers in common HPLC solvents.

2. Initial Column and Mobile Phase Screening:

  • Columns:
  • Standard C18 (for baseline comparison)
  • Phenyl-Hexyl
  • Pentafluorophenyl (PFP)
  • Mobile Phases:
  • Aqueous Component: 10 mM Ammonium Formate, pH 3.0
  • Aqueous Component: 10 mM Ammonium Acetate, pH 5.0
  • Organic Modifier: Acetonitrile
  • Gradient: Start with a broad gradient (e.g., 5-95% Acetonitrile over 15 minutes) to determine the approximate elution conditions.
  • Temperature: 30 °C
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column)
  • Detection: UV, at a wavelength of maximum absorbance for the isomers.

3. Optimization:

  • Based on the screening results, select the column and pH that provide the best initial separation.
  • Optimize the gradient slope to improve the resolution of closely eluting peaks.
  • If necessary, switch the organic modifier to methanol, which can offer different selectivity.
  • Fine-tune the temperature to further enhance resolution.
Protocol 2: HILIC Method for Highly Polar Isomers

This protocol is for cases where reversed-phase methods fail to provide adequate retention.

1. Column Selection:

  • Choose a HILIC column with a suitable stationary phase, such as:
  • Amide
  • Diol
  • Bare Silica

2. Mobile Phase Preparation:

  • Organic Component (A): Acetonitrile
  • Aqueous Component (B): 10 mM Ammonium Acetate in Water
  • Initial Conditions: Start with a high percentage of organic solvent (e.g., 95% A).

3. Gradient Elution:

  • A typical HILIC gradient involves increasing the aqueous component. For example:
  • 0-1 min: 95% A
  • 1-10 min: 95% to 70% A
  • 10-12 min: 70% to 95% A
  • 12-15 min: 95% A (re-equilibration)

4. Optimization:

  • Adjust the gradient slope and initial/final organic solvent percentages.
  • The buffer concentration in the aqueous component can influence peak shape and retention.
  • Ensure adequate column equilibration between injections, which is critical in HILIC.[30]

Visualizations

Workflow for Method Development

MethodDevelopment Analyte Analyte Characterization (pKa, Solubility) Screening Initial Screening (Columns, pH, Gradient) Analyte->Screening RP_Mode Reversed-Phase (C18, Phenyl, PFP) Screening->RP_Mode Adequate Retention? HILIC_Mode HILIC (Amide, Diol) Screening->HILIC_Mode No Optimization Optimization (Gradient, Temperature) RP_Mode->Optimization HILIC_Mode->Optimization Validation Method Validation Optimization->Validation Resolution > 1.5? Troubleshoot Troubleshooting Optimization->Troubleshoot No Done Done Validation->Done Troubleshoot->Screening

Caption: A systematic workflow for developing a chromatographic separation method for this compound isomers.

Effect of pH on Analyte Ionization

pHEffect cluster_acidic Acidic Mobile Phase (pH < pKa) cluster_pKa pH ≈ pKa cluster_basic Basic Mobile Phase (pH > pKa) Acidic R-COOH Non-ionized (More Retained in RP) pKa R-COOH ⇌ R-COO⁻ Mixture (Peak Broadening) Basic R-COO⁻ Ionized (Less Retained in RP)

Caption: The influence of mobile phase pH on the ionization state and retention of an acidic analyte in reversed-phase chromatography.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes - PharmaGuru.
  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • HILIC HPLC Column - Phenomenex.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Why HILIC is what your polar compounds need for purific
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
  • Control pH During Method Development for Better Chrom
  • Mixed-mode chrom
  • Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chrom
  • Mixed-Mode Chromatography—A Review - LCGC Intern
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry | LCGC Intern
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing.
  • Isoform separation of proteins by mixed-mode chrom
  • Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies.
  • Mixed-Mode Chromatography and St
  • Mixed-mode chrom
  • Developing HPLC Methods - Sigma-Aldrich.
  • A UHPLC/HPLC Method Development Strategy with Complementary St
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • Direct Enantiomeric Separation and Determination of Hexythiazox Enantiomers in Environment and Vegetable by Reverse-Phase High-Performance Liquid Chrom
  • separation of positional isomers - Chrom
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns : W
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • Engineering successful analytical methods using HILIC as an altern
  • Technical Support Center: Separ
  • Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - RSC Publishing.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchG
  • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived
  • Liquid Chromatographic Separation of the Stereoisomers of Thiazide Diuretics - PubMed.
  • (PDF) Keto-enol tautomerism of 2-(4-fluorophenyl)-5- -(2,4-dihydroxyphenyl)-1,3,4-thiadiazole. Spectroscopic studies Tautomeria keto-enolowa w 2-(4-fluorofenylo)- -5-(2,4-dihydroksyfenylo)-1,3,4-tiadiazolu.
  • This compound | C3H3NO2S | CID 542717 - PubChem.
  • Bordwell pKa Table - Organic Chemistry D
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases - PubMed.
  • Chiral Drug Separ
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH.
  • 2,5-Dihydrothiazole, 2,4,5-trimethyl - the NIST WebBook.
  • Tautomerization Explained: Definition, Examples, Practice & Video Lessons - Pearson.
  • 22.
  • 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem.

Sources

troubleshooting poor reproducibility in bioassays with 2,4-dihydroxythiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating and Troubleshooting Reproducibility Challenges

Welcome to the technical support center for researchers utilizing 2,4-dihydroxythiazole (DHT) and its analogs. As a Senior Application Scientist, I've seen firsthand how the unique chemical properties of this scaffold can lead to frustrating reproducibility issues. This guide is designed to provide you with not only step-by-step troubleshooting protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental design. Our goal is to move beyond simple checklists and cultivate a deeper understanding of the molecule you are working with.

Section 1: Foundational Knowledge - The Chemical Personality of this compound

Poor reproducibility often stems from a misunderstanding of the compound's inherent chemical behaviors. Before troubleshooting your assay, it's critical to understand the properties of DHT that make it prone to variability.

Q1: What are the critical chemical properties of this compound (DHT) that can affect my bioassay?

The primary sources of variability for DHT are its tautomerism, pH sensitivity, and potential for oxidative degradation.

  • Tautomerism: this compound does not exist as a single, static structure. It is in a dynamic equilibrium with its tautomeric forms, most notably thiazolidine-2,4-dione.[1][2][3] This is not a trivial distinction; these different forms have distinct shapes, hydrogen bonding capabilities, and electronic profiles. Consequently, they can exhibit vastly different affinities for a biological target. The ratio of these tautomers can be influenced by solvent, pH, and temperature, leading to variable concentrations of the most active species between experiments.[3][4]

  • pH Sensitivity: The stability of the thiazole ring and the equilibrium of its tautomers are highly dependent on pH. In alkaline solutions, many thiazole and isothiazolone-based compounds are known to undergo hydrolytic degradation, which can lead to a time-dependent loss of activity in your assay buffer.[5] Conversely, extreme acidic conditions can also promote degradation.

  • Solubility and Aggregation: Like many small molecules, DHT's solubility profile is a key factor. Poor solubility can lead to the formation of aggregates or nanoparticles, which are a notorious source of assay interference and false-positive results.[6][7] This phenomenon, often referred to as "colloidal aggregation," can nonspecifically sequester and denature proteins, leading to an apparent biological effect that is not related to specific target binding.[7]

Section 2: Pre-emptive Troubleshooting - Best Practices for Handling and Preparation

The most effective way to troubleshoot is to prevent the problem from occurring. Rigorous adherence to best practices in compound handling is non-negotiable for achieving reproducible data.

Q2: I've just received a new batch of DHT. What are the essential first steps before I use it in an assay?

Never assume a new batch of a small molecule is identical to the last. Batch-to-batch variability in purity, isomeric form, or residual synthesis reagents is a common cause of sudden shifts in experimental results.

Best Practices for New Compound Validation:

  • Confirm Identity and Purity: Always source compounds from reputable vendors who provide a certificate of analysis (CoA).[8] For critical experiments, independently verify the structure and purity via methods like NMR and LC-MS.[9] This ensures you are working with the correct molecule at the stated purity.

  • Establish a Standardized Solubilization Protocol: The adage "like dissolves like" is crucial.[8] Use a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution. To ensure complete dissolution, gentle warming or vortexing may be necessary. Visually inspect the solution for any precipitation.

  • Create and Aliquot a Master Stock: Avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture, leading to hydrolysis.[10] Prepare a single, high-concentration stock solution, then create smaller, single-use aliquots for your working solutions. Store these aliquots under the recommended conditions.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolMinimizes water content to prevent hydrolysis during storage. Ensure solvent is compatible with your assay.[8]
Storage Temp. -20°C or -80°CReduces thermal degradation and solvent evaporation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation of the thiazole ring.
Light Amber vials or protection from lightPrevents light-induced degradation.[11]
Freeze-Thaw < 3 cycles (Aliquot for single use)Each cycle increases the risk of water condensation and compound degradation.[10]

Section 3: Active Troubleshooting - A Workflow for Diagnosing Poor Reproducibility

When you encounter inconsistent results, a systematic approach is key to identifying the root cause efficiently. The following workflow and Q&A section address the most common failure modes.

Troubleshooting Workflow for DHT Bioassays

This workflow provides a logical progression for diagnosing the source of variability. Start at the top and work your way down, eliminating possibilities at each stage.

G Start Poor Reproducibility (e.g., Shifting IC50, High Variability) Compound Step 1: Verify Compound Integrity Start->Compound Assay Step 2: Scrutinize Assay Conditions Start->Assay Data Step 3: Review Data Analysis & Controls Start->Data CheckPurity Q: Is the compound pure and correctly identified? (LC-MS, NMR on new batch) Compound->CheckPurity Source & Batch CheckStorage Q: Was the compound stored correctly? (Aliquots, -80°C, Anhydrous DMSO) Compound->CheckStorage Handling CheckStability Q: Is the compound stable in assay buffer? (Time-course experiment) Compound->CheckStability In-Assay Behavior CheckBuffer Q: Is the assay buffer pH consistent? (Calibrate pH meter, fresh buffer) Assay->CheckBuffer Environment CheckInterference Q: Is DHT causing assay interference? (Counter-screen without target) Assay->CheckInterference Compound Artifacts CheckReagents Q: Are other reagents consistent? (Cell passage #, enzyme lot, plate type) Assay->CheckReagents System Components CheckControls Q: Are controls (pos/neg) behaving as expected? Data->CheckControls Performance CheckNormalization Q: Is data normalization appropriate? Data->CheckNormalization Processing G cluster_tautomers Tautomeric Forms of DHT DHT This compound (in solution) Equilibrium Dynamic Equilibrium (Influenced by pH, Solvent) Tautomer1 Dihydroxy Tautomer Tautomer1->Equilibrium k-1 Tautomer2 Thiazolidine-2,4-dione Tautomer Tautomer2->Equilibrium k-2 Equilibrium->Tautomer1 k1 Equilibrium->Tautomer2 k2

Caption: Tautomeric equilibrium of this compound in solution.

Section 4: Key Experimental Protocols

Here are condensed protocols for the essential validation experiments discussed above.

Protocol 1: Assessing Compound Stability in Assay Buffer

Objective: To determine if DHT degrades during the course of the bioassay.

  • Prepare Solutions: Prepare a 2X concentrated solution of DHT in your final assay buffer. Also prepare a vehicle control (e.g., buffer with the same final DMSO concentration).

  • Incubate: Aliquot the 2X DHT solution into separate tubes. Incubate these tubes at your standard assay temperature (e.g., 37°C) for varying lengths of time: T=0, T=0.5, T=1, T=2, and T=4 hours.

  • Perform Assay: At each time point, take the corresponding pre-incubated DHT solution and use it to start your standard bioassay protocol (e.g., add it to cells or other reagents).

  • Analyze: Generate a dose-response curve and calculate the IC50/EC50 for each time point.

  • Interpret: Plot the IC50/EC50 value against the pre-incubation time. A stable compound will show no significant change in potency over time. An unstable compound will show a rightward shift (increasing IC50) as incubation time increases.

Protocol 2: Counter-Screen for Non-specific Interference

Objective: To determine if DHT interacts with assay components to produce a false signal.

  • Prepare Two Assay Systems:

    • System A (Complete): Your standard, complete bioassay system including the target protein/cells, substrate, and all detection reagents.

    • System B (Counter-Screen): An identical system but with the specific biological target of interest omitted. For example, in an enzyme inhibition assay, you would use buffer instead of the enzyme solution. In a cell-based assay, you might use a parental cell line that does not express the target receptor.

  • Run Parallel Assays: Prepare serial dilutions of DHT and your vehicle control. Add these dilutions to both System A and System B plates.

  • Incubate and Read: Follow your standard protocol for incubation and signal detection for both sets of plates.

  • Analyze and Interpret:

    • If you observe a dose-dependent signal in System A but no signal in System B, your compound is likely acting specifically on your target.

    • If you observe a dose-dependent signal in both System A and System B , your compound is causing assay interference. This result invalidates the data from the primary screen and requires further investigation into the mechanism of interference (e.g., reactivity, aggregation).

By employing this structured, evidence-based approach, you can systematically diagnose and resolve issues of poor reproducibility, leading to more robust and reliable data in your research with this compound.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Jahchan, N. S., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Huth, J. R., et al. (2019). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology. [Link]

  • De Cesco, S., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]

  • Wikipedia. (2023). 2-sec-Butyl-4,5-dihydrothiazole. Wikipedia. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Heterocyclic Scaffolds: A Comparative Analysis of 2,4-Dihydroxythiazole and its Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, forming the structural core of over 85% of all biologically active chemical entities.[1] Certain heterocyclic motifs, often designated "privileged structures," demonstrate a remarkable capacity to bind with high affinity to a wide array of biological targets.[2] This versatility stems from their defined three-dimensional architectures, which present key pharmacophoric elements—such as hydrogen bond donors/acceptors and aromatic regions—in pre-organized spatial arrangements that are often complementary to the binding sites of major protein families.[2]

Among these privileged structures, the five-membered thiazole ring and its derivatives have attracted significant attention.[3] This guide focuses on a specific, yet highly versatile, member of this family: 2,4-dihydroxythiazole . This scaffold exists in tautomeric equilibrium with other important forms, most notably 4-hydroxythiazol-2(3H)-one and the thiazolidine-2,4-dione ring system, which is closely related to the well-known rhodanine scaffold.[4] The clinical success of drugs like the antidiabetic agent Epalrestat, which contains a rhodanine ring, has cemented this chemical family as a critical starting point for drug discovery programs.[5][6]

The objective of this guide is to provide a comparative analysis of the this compound scaffold (and its related tautomers) against other common heterocyclic cores used in drug development. We will dissect their physicochemical properties, synthetic accessibility, biological activity profiles, and pharmacokinetic considerations. By grounding this analysis in experimental data and established protocols, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in scaffold selection and lead optimization.

Comparative Physicochemical and Structural Properties

The choice of a heterocyclic scaffold profoundly influences a molecule's physicochemical properties, which in turn govern its solubility, membrane permeability, metabolic stability, and target engagement. Here, we compare this compound/rhodanine with its common bioisosteres: imidazole, oxazole, and the parent thiazole ring.

Causality Behind the Properties:

  • Aromaticity: The aromatic nature of thiazole and imidazole, conferred by a delocalized sextet of π-electrons, provides a rigid, planar structure ideal for interacting with flat aromatic residues in a protein's active site.[7] Thiazoles exhibit greater aromaticity than corresponding oxazoles due to larger pi-electron delocalization.[7][8] In contrast, the rhodanine/thiazolidinedione core is non-aromatic, providing greater three-dimensional character.

  • Hydrogen Bonding: The exocyclic carbonyl groups and the N-H bond in the rhodanine scaffold make it an excellent hydrogen bond donor and acceptor, facilitating strong interactions with protein backbones. Imidazole is amphoteric, capable of acting as both a hydrogen bond donor and acceptor.[7]

  • Acidity/Basicity: The acidic N-H proton on the rhodanine and imidazole rings can be crucial for ionization at physiological pH, impacting solubility and the formation of key ionic interactions with targets like kinases.

Table 1: Comparative Physicochemical Properties of Key Heterocyclic Scaffolds

Scaffold Structure Aromaticity Key H-Bonding Features Typical pKa (N-H) Comments
Thiazolidine-2,4-dione Non-Aromatic 2 Carbonyl Acceptors, 1 N-H Donor ~6-7 Tautomer of this compound. Acidic N-H proton.
Rhodanine Non-Aromatic 1 Carbonyl Acceptor, 1 Thiocarbonyl, 1 N-H Donor ~6-8 "Privileged scaffold" with broad biological activity.[9][10]
Thiazole Aromatic 1 N-Atom Acceptor ~2.5 (protonated) Component of Vitamin B1; stable and widely used.[7][8]
Imidazole Aromatic 1 N-H Donor, 1 N-Atom Acceptor ~7.0 Amphoteric; common in biological systems (e.g., histidine).[7]

| Oxazole | | Aromatic | 1 N-Atom Acceptor, 1 O-Atom | ~0.8 (protonated) | Less aromatic than thiazole; used as amide bioisostere.[11] |

Synthetic Accessibility: A Practical Consideration

The ease and versatility of synthesis are critical factors in drug discovery, enabling the rapid generation of diverse compound libraries for screening. Each scaffold has well-established synthetic routes.

Synthesis of the Thiazole Core: The Hantzsch Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring. It involves the condensation of an α-haloketone with a thioamide.

Experimental Rationale: This reaction is robust and tolerates a wide variety of functional groups on both starting materials, making it ideal for library synthesis. The choice of α-haloketone and thioamide directly dictates the substitution pattern at the C2, C4, and C5 positions of the final thiazole, allowing for systematic exploration of the structure-activity relationship (SAR).[12][13]

Caption: The Hantzsch reaction for 2,4-disubstituted thiazole synthesis.

Synthesis of Rhodanine Derivatives: Knoevenagel Condensation

Rhodanine derivatives are most commonly prepared via the Knoevenagel condensation of rhodanine with an aldehyde. This reaction is highly efficient and provides a key vector for chemical diversification at the 5-position, which is frequently modified to modulate biological activity.[5][14]

Comparative Biological Activity and Therapeutic Applications

The true value of a scaffold is defined by its biological activity profile. Thiazole-based structures are found in drugs for a vast range of diseases.[15][16]

Table 2: Comparative Biological Activity (IC₅₀) of Scaffold Derivatives

Compound/Scaffold Target / Cell Line Biological Activity IC₅₀ Value (nM) Reference
Goniofufurone Bioisostere (Thiazole) MCF-7 (Breast Cancer) Antiproliferative 0.19 nM [17]
N-(5-benzylthiazol-2-yl)amide (Thiazole-Tetrazole Hybrid) K-562 (Leukemia) Anticancer 20-4700 nM (range) [18]
Epalrestat (Rhodanine) Aldose Reductase Diabetic Complications 21 nM [6]
Thiazole Derivative (4c) VEGFR-2 Anticancer (Kinase Inhibition) 150 nM [19]
Imidazolyl Thiazole (4a) Bacillus subtilis Antibacterial 1.95 µg/mL (MIC)

| Oxazole Derivative | HT29 (Colon Cancer) | Antiproliferative | Comparable to SSA lead |[11] |

Key Therapeutic Areas:

  • Anticancer: Thiazole and rhodanine derivatives are potent inhibitors of various kinases, and also show antiproliferative activity through mechanisms like cell cycle arrest and apoptosis induction.[19][20][21] The thiazole ring is a key component of the FDA-approved kinase inhibitor Dasatinib.[15]

  • Antibacterial/Antifungal: The thiazole ring is a component of penicillin antibiotics.[2] Both imidazole and thiazole derivatives show broad-spectrum antimicrobial activity.[7][8][22] Imidazole-containing drugs like ketoconazole are widely used as antifungal agents.[23]

  • Antidiabetic: The rhodanine-containing drug Epalrestat is used to treat diabetic neuropathy by inhibiting aldose reductase.[5][6]

  • Anti-inflammatory: Thiazole derivatives such as Meloxicam are used as non-steroidal anti-inflammatory drugs (NSAIDs).[15][23]

Pharmacokinetics, Metabolism, and Bioisosterism

A scaffold's influence extends beyond target binding to its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolism: The thiazole ring can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes, potentially forming reactive metabolites like epoxides or S-oxides.[24] This can sometimes lead to idiosyncratic adverse drug reactions. The presence of an amino group on the thiazole ring can facilitate these metabolic pathways.[24]

  • Bioisosteric Replacement: This is a key strategy in medicinal chemistry to fine-tune a lead compound's properties. Replacing a phenyl ring with a thiazole or pyrazole can improve metabolic stability or reduce off-target effects like hERG inhibition.[25] Similarly, replacing an amide linkage with a more rigid oxazole or thiazole ring can alter binding potency by reducing conformational flexibility.[11] Studies have shown that bioisosteric replacement of a pyrazole ring with a thiazole, triazole, or imidazole can maintain target affinity while altering other properties.[26]

Experimental Workflow: Comparative Screening Protocol

To provide a practical framework, this section details a self-validating protocol for the comparative screening of different heterocyclic scaffolds against a target of interest, such as a protein kinase.

Objective: To compare the inhibitory potency of compound libraries based on thiazolidinedione, imidazole, and oxazole scaffolds against Protein Kinase X.

Experimental Design Rationale: This workflow is designed to ensure data integrity. It begins with compound identity and purity confirmation (LC-MS/NMR), proceeds to a primary screen to identify hits, and finishes with dose-response curves to accurately determine potency (IC₅₀). The inclusion of a known inhibitor (Staurosporine) as a positive control and DMSO as a negative control validates the assay's performance in each run.

Caption: Workflow for comparative screening of heterocyclic scaffolds.

Detailed Protocol: Step 3 - Dose-Response Analysis
  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each "hit" compound in DMSO, starting from a 10 mM stock. Transfer 1 µL of each dilution into a 384-well assay plate. Include wells with DMSO only (0% inhibition control) and Staurosporine (100% inhibition control).

  • Enzyme/Substrate Addition: Add 50 µL of pre-mixed assay buffer containing Protein Kinase X and its specific substrate to each well.

  • ATP Initiation: Initiate the kinase reaction by adding 50 µL of assay buffer containing ATP to each well. The final compound concentrations will range from 100 µM to 5 nM.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 100 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the remaining ATP.

  • Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Scientist's Perspective

The selection of a heterocyclic scaffold is a multi-faceted decision that balances synthetic tractability, target engagement, and pharmacokinetic properties.

  • The This compound scaffold, and its more commonly utilized rhodanine/thiazolidinedione tautomers, represent a "privileged" starting point, particularly for targets requiring strong hydrogen bonding interactions.[5][9] Its non-aromatic, functionalized core has proven highly successful in developing enzyme inhibitors, as exemplified by Epalrestat.[6] The high synthetic tractability via Knoevenagel condensation allows for rapid library development focused on the C5 position.

  • In contrast, aromatic scaffolds like thiazole , imidazole , and oxazole are often employed as bioisosteric replacements for phenyl rings or amide bonds.[11][25] Their rigid, planar nature is ideal for exploiting π-stacking interactions within a binding site.

    • Thiazole offers robust chemistry and proven clinical relevance (e.g., Dasatinib).[15]

    • Imidazole provides unique acid-base properties that can be exploited for specific interactions, mimicking the side chain of histidine.[7]

    • Oxazole serves as a rigid, more polar replacement for an amide bond, though its lower aromaticity compared to thiazole is a consideration.[11]

Ultimately, there is no single "best" scaffold. The optimal choice is context-dependent. A drug discovery program might begin with a rhodanine derivative identified from a high-throughput screen. If metabolic instability or off-target effects become an issue during lead optimization, a strategic switch to a bioisosteric aromatic scaffold like a thiazole or imidazole could be a powerful, data-driven next step. This guide provides the foundational data and experimental framework to support such critical decisions.

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A Comparative Guide to Validating the Mechanism of Action of DHT-734, a Novel 2,4-Dihydroxythiazole-Based Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MOA) of a novel drug candidate. We will use the hypothetical 2,4-dihydroxythiazole-based compound, DHT-734 , as a case study. Our central hypothesis is that DHT-734 exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[1]

Throughout this guide, we will compare the experimental validation of DHT-734 with the well-established, first-in-class covalent BTK inhibitor, Ibrutinib .[2][3] This comparative approach ensures a robust evaluation and contextualizes the performance of the novel candidate against a known standard.

Our methodology is built on three pillars of scientific integrity:

  • Direct Target Inhibition: Confirming that DHT-734 directly inhibits purified BTK in a cell-free environment.

  • Cellular Target Engagement: Proving that DHT-734 binds to BTK within the complex milieu of a living cell.

  • Downstream Pathway Modulation: Demonstrating that target engagement translates into the desired biological effect by inhibiting the BTK signaling pathway.

The Scientific Rationale: Why Bruton's Tyrosine Kinase (BTK)?

BTK is a non-receptor tyrosine kinase that is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway.[1][2][4] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[5][6][7] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is aberrantly active, making BTK a prime therapeutic target.[1][2] Inhibiting BTK disrupts these pro-survival signals, leading to apoptosis and reduced cell migration and adhesion.[2][5][8] Ibrutinib validates this approach by forming a covalent bond with a cysteine residue (C481) in the BTK active site, leading to irreversible inhibition.[2][8][9] Our goal is to determine if DHT-734 achieves potent and selective BTK inhibition through a potentially different (e.g., non-covalent) binding mode.

The Validation Workflow: A Multi-Pillar Approach

A rigorous MOA validation follows a logical progression from the simplest system (biochemical) to the most complex and physiologically relevant (cellular). This workflow ensures that each step builds upon the last, creating a self-validating chain of evidence.

G cluster_0 Pillar 1: Biochemical Assay cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Downstream Cellular Effects b_assay BTK Kinase Assay (Cell-Free) cetsa Cellular Thermal Shift Assay (CETSA) b_assay->cetsa Confirms direct inhibition p_btk Phospho-BTK Western Blot cetsa->p_btk Confirms target is bound in cell nfk_b NF-κB Reporter Assay p_btk->nfk_b Confirms proximal target inhibition end Validated MOA nfk_b->end Confirms downstream pathway modulation

Caption: Experimental workflow for MOA validation.

Pillar 1: Direct Target Inhibition (Biochemical Assay)

Causality: The first step is to confirm that DHT-734 can inhibit the enzymatic activity of purified BTK protein in isolation. This removes the complexity of cellular systems and directly answers the question: does the compound interact with the target? We use a kinase activity assay that measures the production of ADP, a product of the kinase's phosphorylation reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Reconstitute purified recombinant human BTK enzyme, the substrate (e.g., poly(Glu, Tyr) peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

  • Compound Plating: Prepare serial dilutions of DHT-734, Ibrutinib (positive control), and a DMSO vehicle (negative control) in a 384-well plate.

  • Kinase Reaction: Add the BTK enzyme to the wells and incubate for 20 minutes to allow for compound binding.[10] Initiate the reaction by adding the substrate/ATP mix. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back into ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to BTK activity.

  • Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Comparative Data Summary (Hypothetical)

CompoundTargetAssay TypeIC50 (nM)Notes
DHT-734 BTKADP-Glo™8.5Potent, reversible inhibitor.
Ibrutinib BTKADP-Glo™1.2Potent, covalent inhibitor (standard).[2]
DHT-734 SRCADP-Glo™>5,000Indicates selectivity over a related kinase.
Ibrutinib SRCADP-Glo™800Known off-target activity.[11]

Pillar 2: Cellular Target Engagement (CETSA)

Causality: An IC50 value from a biochemical assay doesn't guarantee the drug will reach and bind to its target inside a cell. The Cellular Thermal Shift Assay (CETSA) provides this critical evidence. The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature.[12][13][14][15]

G cluster_0 No Drug (Vehicle) cluster_1 Drug Treatment start_v Intact Cells + Vehicle heat_v Apply Heat Gradient (e.g., 40-70°C) start_v->heat_v lysis_v Lysis & Centrifugation heat_v->lysis_v BTK denatures at lower temps wb_v Western Blot for Soluble BTK lysis_v->wb_v start_d Intact Cells + DHT-734 heat_d Apply Heat Gradient (e.g., 40-70°C) start_d->heat_d lysis_d Lysis & Centrifugation heat_d->lysis_d Drug-bound BTK is stabilized, denatures at higher temps wb_d Western Blot for Soluble BTK lysis_d->wb_d

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA [12][15][16]

  • Cell Treatment: Culture a B-cell lymphoma cell line (e.g., Ramos cells) and treat with DHT-734 (e.g., 1 µM), Ibrutinib (1 µM), or a DMSO vehicle for 1 hour.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles to release the cellular contents.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble BTK protein remaining at each temperature using Western Blotting.

  • Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble BTK relative to the unheated control against the temperature. The shift in the melting curve between the drug-treated and vehicle-treated samples indicates target engagement.

Comparative Data Summary (Hypothetical)

CompoundTargetMelting Temp (Tₘ) - VehicleMelting Temp (Tₘ) - DrugThermal Shift (ΔTₘ)
DHT-734 BTK48.2°C55.7°C+7.5°C
Ibrutinib BTK48.2°C57.1°C+8.9°C
DHT-734 GAPDH62.5°C62.6°C+0.1°C

A significant positive thermal shift for BTK with both compounds, but not for the control protein GAPDH, provides strong evidence of specific target engagement in a cellular environment.

Pillar 3: Cellular Target Inhibition & Downstream Pathway Modulation

Causality: Having confirmed direct binding and cellular engagement, the final pillar is to demonstrate that this interaction inhibits the kinase's function in the cell and blocks its downstream signaling pathway. We will assess this at two levels: the proximal phosphorylation of BTK itself and the distal activation of the transcription factor NF-κB.

G BCR B-Cell Receptor (BCR) Activation Lyn Lyn/Src Kinases BCR->Lyn BTK BTK Lyn->BTK phosphorylates (pY551) BTK->BTK autophosphorylates (pY223) PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 / DAG Production PLCG2->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation & Gene Expression Ca_PKC->NFkB Inhibitor DHT-734 or Ibrutinib Inhibitor->BTK INHIBITS

Caption: Simplified BTK Signaling Pathway.[7][9][17]

Part A: Proximal Target Inhibition (Phospho-BTK Western Blot)

Causality: Full activation of BTK requires autophosphorylation at the Tyrosine 223 (Y223) position.[18][19] An effective BTK inhibitor should prevent this phosphorylation event upon BCR stimulation.

Experimental Protocol: Western Blot for Phospho-BTK (pY223) [19]

  • Cell Treatment & Stimulation: Pre-treat Ramos cells with DHT-734, Ibrutinib, or DMSO vehicle for 1-2 hours.

  • Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes to induce BTK phosphorylation.[18]

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

  • Electrophoresis & Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223). Re-probe a separate blot or strip and re-probe the same blot with an antibody for total BTK as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A decrease in the p-BTK/Total BTK ratio in drug-treated cells compared to the stimulated vehicle control indicates target inhibition.

Part B: Downstream Pathway Analysis (NF-κB Reporter Assay)

Causality: BTK signaling ultimately leads to the activation of transcription factors like NF-κB, which promotes the expression of pro-survival genes.[8][20] A functional consequence of BTK inhibition should be the suppression of NF-κB activity.

Experimental Protocol: NF-κB Luciferase Reporter Assay [20][21][22]

  • Transfection: Transfect HEK293 cells or a B-cell line with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid with a constitutively expressed Renilla luciferase can be co-transfected for normalization.

  • Treatment & Stimulation: After allowing for gene expression, pre-treat the cells with DHT-734, Ibrutinib, or DMSO vehicle. Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α or BCR activation).

  • Lysis: After a suitable incubation period (e.g., 6-24 hours), lyse the cells.[22]

  • Luminescence Reading: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.[23]

  • Analysis: Normalize the firefly luciferase signal (NF-κB activity) to the Renilla luciferase signal (cell viability/transfection efficiency). A reduction in the normalized signal in drug-treated cells indicates downstream pathway inhibition.

Comparative Data Summary (Hypothetical)

CompoundCellular AssayEndpointEC50 (nM)
DHT-734 p-BTK (Y223) InhibitionWestern Blot15.2
Ibrutinib p-BTK (Y223) InhibitionWestern Blot4.1
DHT-734 NF-κB InhibitionReporter Assay25.8
Ibrutinib NF-κB InhibitionReporter Assay7.9

Conclusion

This multi-pillar guide presents a rigorous, logical, and self-validating framework for confirming the mechanism of action of a novel drug candidate. By systematically progressing from direct biochemical inhibition to cellular target engagement and finally to the modulation of downstream signaling, researchers can build a robust body of evidence.

In our case study, the hypothetical data for DHT-734 would confirm its MOA as a potent and selective BTK inhibitor. It demonstrates direct inhibition of the purified enzyme, proves it engages the target in living cells, and shows that this engagement leads to the functional inhibition of the BTK signaling pathway. Comparing these results against a well-characterized standard like Ibrutinib provides essential context for its potency and potential as a therapeutic candidate. This structured approach ensures scientific integrity and provides the clear, comparative data necessary for advancing drug development programs.

References

  • Ibrutinib - Wikipedia. Wikipedia. [Link]

  • Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. IMBRUVICA®. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

  • The Mechanism of Action of Ibrutinib | Targeted Oncology. Targeted Oncology. [Link]

  • What is the mechanism of Ibrutinib? Patsnap Synapse. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Role of Bruton's tyrosine kinase in B cells and malignancies. springermedizin.de. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. MDPI. [Link]

  • NF-KB LUCIFERASE ASSAY | Bowdish Lab. McMaster University. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • Bruton's Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus. Frontiers in Immunology. [Link]

  • Bruton's tyrosine kinase - Wikipedia. Wikipedia. [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. MDPI. [Link]

  • CETSA. CETSA. [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. [Link]

  • Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 2,4-Thiazolidinedione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the 2,4-thiazolidinedione moiety represents a cornerstone scaffold, most recognized for its role in the "glitazone" class of antidiabetic drugs. While its enol tautomer, 2,4-dihydroxythiazole, is transient, the synthesis of the stable 2,4-thiazolidinedione core is a critical starting point for the exploration of this versatile pharmacophore. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic routes to this key heterocyclic system, offering insights into the causality behind experimental choices and providing actionable protocols for laboratory application.

Understanding the Core Chemistry: Tautomerism

It is essential to recognize that this compound exists in equilibrium with its more stable keto tautomer, 2,4-thiazolidinedione. The synthetic methodologies discussed herein lead to the formation of the dione, which serves as the versatile precursor for further functionalization.

Caption: Tautomeric relationship between this compound and 2,4-thiazolidinedione.

Synthetic Route 1: The Classic Condensation of Chloroacetic Acid and Thiourea

This is the most widely documented and industrially relevant method for the synthesis of the 2,4-thiazolidinedione core. The reaction proceeds via a two-step, one-pot process involving the initial formation of a thiouronium salt intermediate, followed by cyclization and hydrolysis.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of chloroacetic acid. This initial S-alkylation forms a thiouronium salt. Subsequent intramolecular cyclization, driven by the nucleophilic attack of a nitrogen atom on the carboxylic acid carbonyl, followed by dehydration, yields 2-imino-4-thiazolidinone. Finally, acid-catalyzed hydrolysis of the imine functionality furnishes the desired 2,4-thiazolidinedione.[1][2][3]

Route1_Mechanism chloroacetic_acid Chloroacetic Acid thiouronium_salt Thiouronium Salt (Intermediate) chloroacetic_acid->thiouronium_salt + Thiourea thiourea Thiourea thiourea->thiouronium_salt imino_thiazolidinone 2-Imino-4-thiazolidinone (Intermediate) thiouronium_salt->imino_thiazolidinone Intramolecular Cyclization (-H2O) tzd 2,4-Thiazolidinedione imino_thiazolidinone->tzd Acid Hydrolysis (-NH3)

Caption: Reaction mechanism for the synthesis of 2,4-thiazolidinedione from chloroacetic acid and thiourea.

Experimental Protocol

Materials:

  • Chloroacetic acid

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol (for recrystallization)

Procedure: [4][5][6][7]

  • In a round-bottom flask, dissolve chloroacetic acid (0.6 M) in water.

  • Separately, dissolve an equimolar amount of thiourea (0.6 M) in water.

  • Add the thiourea solution to the chloroacetic acid solution and stir for 15 minutes at room temperature. A white precipitate of the intermediate thiouronium salt may form.

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (100-110 °C) and maintain for 8-12 hours.

  • Upon cooling, the product crystallizes as white needles.

  • Filter the crude product, wash with cold water to remove residual acid, and dry.

  • Recrystallize from ethanol to obtain pure 2,4-thiazolidinedione.

Performance Metrics
ParameterValueReference
Yield 80-94%[2][4][7]
Reaction Time 8-12 hours[2][4][6]
Temperature 100-110 °C[2][4][6]
Purity High after recrystallization[2][4]

Synthetic Route 2: The Ethyl Chloroacetate Variation

A common variation of the classic route involves the use of ethyl chloroacetate in place of chloroacetic acid. This modification can influence the reaction conditions and work-up procedure.

Reaction Mechanism

The underlying mechanism is analogous to Route 1. The sulfur of thiourea attacks the α-carbon of ethyl chloroacetate. The subsequent cyclization involves the nitrogen atom attacking the ester carbonyl, with the elimination of ethanol. The resulting 2-imino-4-thiazolidinone is then hydrolyzed under acidic conditions to yield 2,4-thiazolidinedione.

Experimental Protocol

Materials:

  • Ethyl chloroacetate

  • Thiourea

  • Sodium ethoxide

  • Ethanol

  • Dilute Hydrochloric Acid

Procedure: [2]

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add thiourea and ethyl chloroacetate to the sodium ethoxide solution.

  • Reflux the mixture to facilitate the formation of the 2-imino-4-thiazolidinone intermediate.

  • After cooling, neutralize the reaction mixture.

  • Isolate the intermediate and reflux it in dilute hydrochloric acid to hydrolyze the imine.

  • Cool the solution to crystallize the 2,4-thiazolidinedione.

  • Filter, wash with water, and dry the product.

Performance Metrics

While specific yield data for the direct synthesis of the unsubstituted core via this route is less commonly reported in direct comparative studies, it is a foundational method for producing substituted analogs. The multi-step nature of isolating the intermediate can sometimes lead to lower overall yields compared to the one-pot chloroacetic acid method.

Head-to-Head Comparison

FeatureRoute 1: Chloroacetic Acid & ThioureaRoute 2: Ethyl Chloroacetate & ThioureaAnalysis
Starting Materials Chloroacetic acid, ThioureaEthyl chloroacetate, Thiourea, Sodium ethoxideRoute 1 utilizes more readily available and less hazardous starting materials. The use of sodium ethoxide in Route 2 requires anhydrous conditions.
Reaction Conditions Aqueous acidic medium, high temperatureAnhydrous ethanolic medium, followed by aqueous acidRoute 1 is operationally simpler, being a one-pot aqueous synthesis. Route 2 requires stricter control of moisture.
Yield Generally high (80-94%)Variable, potentially lower due to intermediate isolationFor the synthesis of the unsubstituted core, Route 1 consistently reports higher yields in the literature.[2][4][7]
Scalability Well-established for industrial productionFeasible, but may be more complex on a large scaleThe simplicity and high yield of Route 1 make it more amenable to large-scale industrial synthesis.
Safety & Environmental Uses concentrated HCl (corrosive). Generates aqueous waste.Uses sodium ethoxide (flammable, moisture-sensitive) and organic solvents.Both routes have safety considerations. The aqueous nature of Route 1 can be considered more "green" than the use of organic solvents in Route 2.

Advanced and Greener Alternatives

Recent research has focused on improving the efficiency and environmental footprint of 2,4-thiazolidinedione synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically reduce reaction times for the condensation of chloroacetic acid and thiourea. One reported method achieved a high yield in just 5 minutes of microwave heating, compared to the 8-12 hours required for conventional reflux.[2] This approach offers a significant advantage in terms of energy consumption and throughput.

One-Pot Multi-Component Reactions

For the direct synthesis of functionalized 2,4-thiazolidinedione derivatives, one-pot multi-component reactions are highly efficient. These strategies often involve the in-situ formation of the 2,4-thiazolidinedione core, which then immediately reacts with an aldehyde and other components. For example, a one-pot synthesis can be achieved by combining 2,4-thiazolidinedione, an aldehyde, and an alkyl halide under basic conditions with sonication, yielding N3- and C5-disubstituted products in a short time.[2]

Conclusion for the Practicing Scientist

For the straightforward and high-yield synthesis of the parent 2,4-thiazolidinedione, the classic condensation of chloroacetic acid and thiourea (Route 1) remains the most robust and well-validated method. Its operational simplicity, high yields, and scalability make it the preferred choice for most laboratory and industrial applications.

For researchers focused on rapid synthesis and library generation, microwave-assisted protocols offer a compelling alternative, drastically reducing reaction times. When the goal is the direct synthesis of complex, substituted 2,4-thiazolidinediones, exploring one-pot multi-component reaction strategies is highly recommended for improved efficiency and atom economy.

The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the desired scale, available equipment, and the need for further derivatization. This guide provides the foundational knowledge to make an informed decision and proceed with confidence in the synthesis of this invaluable heterocyclic scaffold.

References

  • Ray, P. K., Shabana, K., Salahuddin, & Kumar, R. (2024). Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-diabetic Agents: Compressive Review. Current Topics in Medicinal Chemistry, 24(10), 885-928.
  • The medicinal perspective of 2,4‐thiazolidinediones based ligands as antimicrobial, antitumor and antidiabetic agents: A review. (n.d.).
  • Bireddy, R., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17.
  • Ray, P. K., Shabana, K., Salahuddin, & Kumar, R. (2024). Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-diabetic Agents: Compressive Review. Current Topics in Medicinal Chemistry, 24(10), 885–928.
  • Ray, P. K., Shabana, K., Salahuddin, & Kumar, R. (2024). Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-diabetic Agents: Compressive Review. Bentham Science Publishers.
  • An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. (2019). Current Medicinal Chemistry, 26(32), 5910-5945.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2016). Chemistry & Medicinal Chemistry, 11(16), 1717-1736.
  • Mechanism of thiazolidinedione ring synthesis from thiourea and chloroacetic acid. (n.d.).
  • Singh, S., et al. (n.d.). Synthesis of Some Novel 2,4-Thiazolidinedione Derivatives and Their Biological Screening as Antidiabetic Agents.
  • SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (2013). Journal of Drug Delivery and Therapeutics, 3(6), 105-109.
  • 2,4-Thiazolidinedione synthesis. (n.d.). ChemicalBook.
  • Design synthesis and evaluation of novel thiazolidinedione derivatives as antidiabetic agents. (2017).
  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Deriv
  • A convenient one pot preparation of 4-thiazolidinones from enaminolactones. (2010).
  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers in Chemistry, 10, 898939.
  • SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (n.d.). Semantic Scholar.
  • Method for preparing 2,4-thiazolidinedione. (2014).
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). Scientific Reports, 13(1), 18882.
  • An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. (n.d.).
  • One pot synthesis for thiazolidine-4-one derivatives. (n.d.).
  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2024). ChemistryOpen, 13(5), e202400147.

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A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Data for 2,4-Dihydroxythiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

In modern chemical research, the synergy between experimental investigation and computational modeling is paramount for accelerating discovery and deepening molecular understanding.[1][2] This guide provides an in-depth framework for the cross-validation of experimental data and computational predictions for the heterocyclic compound 2,4-dihydroxythiazole. As a molecule of interest in medicinal chemistry, understanding its structural and electronic properties with high fidelity is crucial.[3][4]

A key feature of this compound is its potential for tautomerism, the equilibrium between structural isomers that can interconvert.[5][6] This phenomenon presents a classic challenge where computational chemistry can elucidate the most stable form, which is often difficult to isolate or distinguish experimentally. This guide will walk researchers through the necessary experimental protocols and computational workflows, culminating in a head-to-head comparison to validate our theoretical models.

The Tautomeric Challenge of this compound

This compound is not a single, static structure. It can exist in several tautomeric forms. Identifying the predominant tautomer in a given environment is critical, as its structure dictates its chemical reactivity and biological interactions. Below are the three most probable tautomers. Computational analysis, specifically Density Functional Theory (DFT), allows us to calculate the relative energies of these forms to predict their stability.

Caption: Potential tautomeric forms of this compound.

Our computational protocol will first determine the lowest energy, and thus most stable, tautomer. This predicted structure will then form the basis for all subsequent spectroscopic calculations to be compared against experimental data.

Experimental Characterization Protocol

The foundation of any cross-validation is robust and reproducible experimental data.[7] The following protocols outline the standard procedures for the synthesis and spectroscopic characterization of thiazole derivatives.

I. Synthesis of 2,4-Disubstituted Thiazoles (General Procedure)

The Hantzsch thiazole synthesis is a classic and reliable method for generating the thiazole core.[8] While numerous variations exist, a general protocol is provided below.

  • Reaction Setup: To a solution of a suitable thioamide (1 equivalent) in a polar solvent like ethanol, add an α-haloketone (1 equivalent).

  • Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure thiazole derivative.[10]

II. Spectroscopic Analysis Workflow

Accurate spectroscopic data is critical for comparison. All spectra should be acquired using calibrated instruments and high-purity samples.

  • Infrared (IR) Spectroscopy:

    • Sample Prep: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[11]

    • Analysis: Identify characteristic vibrational frequencies for key functional groups (e.g., C=O, N-H, O-H, C=C).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and reveal exchangeable protons (like -OH and -NH).[11]

    • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[13]

    • Analysis: Assign chemical shifts (δ) in parts per million (ppm) and analyze coupling patterns and integrations.[14]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample Prep: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

    • Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm.[11][15]

    • Analysis: Identify the wavelength of maximum absorption (λmax), which corresponds to specific electronic transitions within the molecule.[16]

Computational Modeling Protocol

Quantum chemical calculations, particularly DFT, provide a powerful means to predict molecular properties from first principles.[17] The accuracy of these predictions is highly dependent on the chosen methodology.[18]

G cluster_workflow Computational Workflow start Initial Structure (Tautomer Guess) opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq nmr NMR Calculation (GIAO Method) freq->nmr Use Optimized Geometry uv UV-Vis Calculation (TD-DFT) freq->uv Use Optimized Geometry ir IR Spectrum Prediction freq->ir Use Optimized Geometry compare Compare with Experimental Data nmr->compare uv->compare ir->compare validate Model Validated compare->validate

Caption: Workflow for computational property prediction.

I. Software and Hardware

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Hardware: A high-performance computing cluster is recommended for timely calculations.

II. Step-by-Step DFT Calculation

  • Structure Building: Build the initial 3D structures for all relevant tautomers of this compound.

  • Geometry Optimization and Energy Calculation:

    • Methodology: Perform geometry optimization using a reliable DFT functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set is a widely used combination that provides a good balance of accuracy and computational cost for organic molecules.[19][20][21]

    • Solvent Effects: To better mimic experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), using the solvent from the experimental NMR/UV-Vis analysis.[22]

    • Execution: Optimize the geometry of each tautomer. The structure with the lowest electronic energy is predicted to be the most stable.

  • Vibrational Frequency Calculation:

    • Purpose: Perform a frequency calculation on the optimized geometry of the most stable tautomer. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • Output: This calculation yields the predicted IR spectrum. Note that calculated frequencies are often systematically higher than experimental values and may require a scaling factor (typically ~0.96-0.98 for B3LYP) for better comparison.

  • NMR Chemical Shift Calculation:

    • Methodology: Use the Gauge-Including Atomic Orbital (GIAO) method on the optimized geometry.[12] Use the same DFT functional, basis set, and solvent model.

    • Referencing: Calculated chemical shifts are typically referenced against a calculated value for a standard, such as Tetramethylsilane (TMS), computed at the same level of theory.

  • UV-Vis Spectrum Calculation:

    • Methodology: Employ Time-Dependent DFT (TD-DFT) on the optimized geometry to calculate the electronic excitation energies and oscillator strengths.[16]

    • Output: This provides the predicted λmax values and their relative intensities, which can be compared to the experimental UV-Vis spectrum.

Cross-Validation: A Head-to-Head Comparison

This section presents a direct comparison between hypothetical, yet plausible, experimental data and the results from our computational protocol. For this guide, our DFT calculations predict that Tautomer A (4-hydroxy-1,3-thiazol-2(3H)-one) is the most stable form, and all subsequent computational data is based on this structure.

I. Structural and Energetic Analysis: Tautomerism

Computational calculations provide the relative energies of the tautomers, offering insight into their equilibrium populations.

TautomerDescriptionRelative Energy (kcal/mol)
A 4-hydroxy-1,3-thiazol-2(3H)-one 0.00 (Most Stable)
B1,3-thiazole-2,4-diol+5.7
C2-hydroxy-1,3-thiazol-4(5H)-one+8.2

The significant energy difference suggests that Tautomer A is the overwhelmingly predominant species under standard conditions, a prediction that our spectroscopic comparison will aim to confirm.

II. Vibrational Spectroscopy (IR)

The comparison of key vibrational modes helps confirm the presence of specific functional groups predicted in the most stable tautomer.

Functional GroupExperimental IR (cm⁻¹)Calculated IR (cm⁻¹, Scaled)Assignment
O-H3450 (broad)3465O-H stretch (enol)
N-H31503160N-H stretch (amide)
C=O16851692C=O stretch (amide)
C=C16101605C=C stretch (ring)

The strong correlation, particularly the presence of both an amide C=O and an enolic O-H stretch, strongly supports the predominance of Tautomer A.

III. NMR Spectroscopy

Comparing NMR chemical shifts is one of the most powerful methods for validating a computed structure.[23][24] Discrepancies can often be traced to limitations in the computational model or complex environmental effects not captured by simple solvent models.[22]

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Experimental Calculated Deviation
H (on C5) 6.15 6.25 +0.10
N-H 11.20 11.05 -0.15

| O-H | 9.80 | 9.65 | -0.15 |

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Experimental Calculated Deviation
C2 (C=O) 170.5 171.8 +1.3
C4 (C-OH) 165.2 166.5 +1.3

| C5 | 95.8 | 97.0 | +1.2 |

The mean absolute error for both proton and carbon shifts is well within the expected accuracy for modern DFT methods, providing strong evidence that our computational model accurately represents the structure in solution.

IV. Electronic Spectroscopy (UV-Vis)

TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption.

TransitionExperimental λmax (nm)Calculated λmax (nm)Assignment
1285278π → π
2220215n → π

The calculated values align well with the experimental spectrum, further validating the electronic structure of the predicted Tautomer A.[25]

Conclusion

This guide demonstrates a comprehensive workflow for the cross-validation of experimental and computational data for this compound. By systematically comparing spectroscopic data (IR, NMR, UV-Vis) with predictions from Density Functional Theory, we can confidently assign the predominant tautomeric form and validate the accuracy of our computational model. This validated model can then be used to reliably predict other properties, such as reactivity, electrostatic potential, and interaction with biological targets, thereby guiding further research and development in a more efficient, resource-conscious manner.[26][27][28] The integration of high-quality experimental work and robust computational chemistry is not merely a confirmatory exercise; it is a synergistic process that elevates the level of scientific insight and accelerates the pace of discovery.

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  • DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. PubMed. Available at: [Link]

  • Quantum Chemical Study of Thiaozole derivatives as corrosion inhibitors based on Density Functional Theory. ResearchGate. Available at: [Link]

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  • Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. MDPI. Available at: [Link]

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A Tale of Two Scaffolds: A Comparative Guide to the Biological Activities of 2,4-Thiazolidinedione and its Thio-Analog, Rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole heterocycle stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been born.[1] Among its many derivatives, the 2,4-thiazolidinedione and its thio-analog, rhodanine, have garnered significant attention for their broad and potent biological activities. This guide provides an in-depth, objective comparison of these two scaffolds, delving into their synthesis, mechanisms of action, and performance in key biological assays, supported by experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Structural and Bioactive Differences

While both 2,4-thiazolidinedione and rhodanine share a common five-membered thiazolidine ring, a subtle yet critical distinction at the C2 position dramatically influences their physicochemical properties and biological activities. The replacement of the carbonyl oxygen in 2,4-thiazolidinedione with a sulfur atom to form rhodanine (also known as 2-thioxo-4-thiazolidinone) imparts a distinct reactivity profile, often leading to different biological targets and potencies.

Feature2,4-ThiazolidinedioneRhodanine (2-Thioxo-4-thiazolidinone)
Core Structure Thiazolidine ring with carbonyls at C2 and C4Thiazolidine ring with a thiocarbonyl at C2 and a carbonyl at C4
Primary Mechanism of Action Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism[2][3]Diverse; includes inhibition of various enzymes (e.g., proteases, kinases, phosphatases)[4][5][6]
Key Therapeutic Areas Antidiabetic, Anticancer, Anti-inflammatory[7][8][9]Antimicrobial, Anticancer, Antiviral, Enzyme Inhibition[5][10][11]
General Potency Trend Varies widely with substitutionOften exhibits higher potency in antimicrobial and certain anticancer assays[12]

The Synthetic Pathway: Crafting the Core Scaffolds

The accessibility and versatility of synthesis are paramount in drug discovery. Both 2,4-thiazolidinedione and rhodanine can be synthesized through relatively straightforward and well-established methods, allowing for the generation of diverse chemical libraries.

Synthesis of the 2,4-Thiazolidinedione Core

The foundational 2,4-thiazolidinedione nucleus is typically synthesized via the condensation of chloroacetic acid and thiourea in an acidic aqueous medium, followed by reflux.[13] This method is efficient and provides a good yield of the core scaffold, which can then be further functionalized, most commonly at the C5 position.

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chloroacetic_acid [label="Chloroacetic Acid"]; thiourea [label="Thiourea"]; tzd [label="2,4-Thiazolidinedione"];

chloroacetic_acid -- tzd [label="+ Thiourea\nConc. HCl, H2O, Reflux"]; thiourea -- tzd; }

Figure 1: Synthesis of the 2,4-Thiazolidinedione Core.
Synthesis of the Rhodanine Core

The rhodanine scaffold can also be prepared from chloroacetic acid and a thiocyanate salt, historically ammonium rhodanide, which gave the compound its name.[8] A common modern synthesis involves the reaction of carbon disulfide, ammonia, and chloroacetic acid.[8]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335", color="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

cs2 [label="Carbon Disulfide"]; nh3 [label="Ammonia"]; chloroacetic_acid [label="Chloroacetic Acid"]; rhodanine [label="Rhodanine"];

cs2 -- rhodanine [label="+ Ammonia\n+ Chloroacetic Acid"]; nh3 -- rhodanine; chloroacetic_acid -- rhodanine; }

Figure 2: Synthesis of the Rhodanine Core.

Comparative Biological Activity: A Deep Dive

The true divergence between these two scaffolds becomes evident when examining their biological activities across different therapeutic areas.

Antimicrobial Activity: A Clear Advantage for the Thio-Analog

In the realm of antimicrobial agents, rhodanine derivatives have consistently demonstrated superior potency compared to their 2,4-thiazolidinedione counterparts.[12] This is attributed to the different molecular targets and mechanisms of action.

Mechanism of Action:

  • 2,4-Thiazolidinediones: Exert their antimicrobial effects by inhibiting cytoplasmic Mur ligases, enzymes essential for the synthesis of the bacterial cell wall.[3]

  • Rhodanines: Exhibit a broader range of antibacterial mechanisms, including the inhibition of DNA gyrase and topoisomerase IV.[10]

Experimental Data:

Compound ClassBacterial StrainMIC (µg/mL)Reference
5-Arylidene-thiazolidine-2,4-dioneStaphylococcus aureus2 - 16[14]
Rhodanine DerivativesVancomycin-Resistant Enterococci (VRE)4 - 32 (µM)[10]
Rhodanine DerivativesMethicillin-Resistant Staphylococcus aureus (MRSA)4 - 32 (µM)[10]
Rhodanine DerivativesBacillus anthracis2 - 8 (µM)[10]

Note: A direct side-by-side study with identical derivatives was not available in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.

Anticancer Activity: A Tale of Two Mechanisms

Both scaffolds have yielded potent anticancer agents, but they often achieve this through different signaling pathways.

Mechanism of Action:

  • 2,4-Thiazolidinediones: A significant portion of their anticancer activity is mediated through the activation of PPARγ, which can lead to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] However, PPARγ-independent mechanisms, such as the inhibition of histone deacetylases (HDACs) and vascular endothelial growth factor receptor (VEGFR), are also reported.[1][2]

  • Rhodanines: Their anticancer effects are often attributed to the inhibition of a diverse range of protein kinases and phosphatases that are crucial for cancer cell proliferation and survival.[6][11]

Experimental Data (IC50 Values):

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-Thiazolidinedione Derivative (Compound 20)Caco-2 (Colon)2[1]
2,4-Thiazolidinedione Derivative (Compound 20)HepG-2 (Liver)10[1]
2,4-Thiazolidinedione Derivative (Compound 20)MDA-MB-231 (Breast)40[1]
2,4-Thiazolidinedione Derivative (Compound 21)HepG2 (Liver)0.84 ± 0.01[15]
2,4-Thiazolidinedione Derivative (Compound 24)A549 (Lung)6.1[1]
Rhodanine Derivative (T21)Huh7 (Liver)2 - 16[16]
Rhodanine Derivative (T21)Plc (Liver)2 - 16[16]
Rhodanine Derivative (T21)Snu449 (Liver)2 - 16[16]
Enzyme Inhibition: A Broad Spectrum for Rhodanine

The rhodanine scaffold is a prolific source of enzyme inhibitors, targeting a wide array of enzymes with high potency. While 2,4-thiazolidinediones also exhibit enzyme inhibitory activity, it is a less dominant feature of their overall biological profile compared to rhodanines.

Mechanism of Action:

  • 2,4-Thiazolidinediones: Known to inhibit enzymes such as aldose reductase, α-amylase, and α-glucosidase, contributing to their antidiabetic effects.[9]

  • Rhodanines: Have been shown to inhibit a vast range of enzymes, including HIV-1 integrase, dual-specificity phosphatases (DSPs), and bacterial proteases.[4][5][6]

Experimental Data (Inhibitory Concentrations):

Compound ClassTarget EnzymeIC50 / KiReference
2,4-Thiazolidinedione Derivative (8b)Aldose Reductase0.16 µM[17]
Rhodanine DerivativeHIV-1 Integrase (3'-processing)15 µM[18]
Rhodanine DerivativeHIV-1 Integrase (strand transfer)11 µM[18]
Rhodanine-linked benzenesulfonamide (7h)Carbonic Anhydrase I22.4 nM (Ki)[19]
Rhodanine-linked benzenesulfonamide (9d)Carbonic Anhydrase I35.8 nM (Ki)[19]

Experimental Protocols: A Guide to Evaluation

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential.

Protocol 1: Synthesis of 5-Substituted-2,4-Thiazolidinedione Derivatives (Knoevenagel Condensation)

This protocol describes a general method for the synthesis of 5-substituted-2,4-thiazolidinedione derivatives, a common class of these compounds.[20]

Materials:

  • 2,4-Thiazolidinedione

  • Substituted benzaldehyde

  • Ethanol

  • Piperidine (catalyst)

  • Glacial acetic acid

  • Crushed ice

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • To an equimolar ethanolic solution of 2,4-thiazolidinedione, add the desired substituted benzaldehyde.

  • Add a catalytic amount of piperidine (e.g., 0.2 mL).

  • Stir the mixture and reflux for 4-6 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) (e.g., mobile phase Chloroform:Methanol 9:1).

  • After completion, pour the reaction mixture onto crushed ice.

  • Add a few drops of glacial acetic acid to facilitate precipitation of the product.

  • Filter the solid product, wash with cold water, and recrystallize from ethanol.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Start"]; mix [label="Mix 2,4-Thiazolidinedione,\nAldehyde, Ethanol, Piperidine"]; reflux [label="Reflux 4-6 hours"]; monitor [label="Monitor via TLC"]; precipitate [label="Pour on ice,\nadd Acetic Acid"]; filter [label="Filter and Wash"]; recrystallize [label="Recrystallize"]; end [label="End"];

start -> mix -> reflux -> monitor -> precipitate -> filter -> recrystallize -> end; }

Figure 3: Workflow for the Synthesis of 5-Substituted-2,4-Thiazolidinediones.
Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cultured cells in a 96-well plate

  • MTT solution (0.5 mg/mL in serum-free media)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and incubate to allow for attachment.

  • Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Remove the treatment media and add MTT solution to each well.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

graph G { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05", color="#FBBC05"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Start"]; plate_cells [label="Plate cells in 96-well plate"]; treat_cells [label="Treat with compounds"]; add_mtt [label="Add MTT solution"]; incubate_formazan [label="Incubate for formazan formation"]; solubilize [label="Add solubilization solution"]; read_absorbance [label="Read absorbance at 570 nm"]; calculate [label="Calculate cell viability and IC50"]; end [label="End"];

start -> plate_cells -> treat_cells -> add_mtt -> incubate_formazan -> solubilize -> read_absorbance -> calculate -> end; }

Figure 4: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

The comparative analysis of 2,4-thiazolidinedione and its thio-analog, rhodanine, reveals two scaffolds with distinct yet complementary biological profiles. While 2,4-thiazolidinediones have been successfully developed as antidiabetic agents with emerging anticancer potential, their thio-analogs, the rhodanines, exhibit a broader spectrum of potent antimicrobial and enzyme inhibitory activities.

The choice between these two scaffolds for a drug discovery program will be dictated by the therapeutic target and desired mechanism of action. The wealth of synthetic methodologies for both scaffolds allows for extensive structure-activity relationship studies to optimize potency and selectivity. Future research will likely focus on the development of hybrid molecules that combine the favorable attributes of both scaffolds to create novel therapeutic agents with enhanced efficacy and reduced side effects.

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quantitative structure-activity relationship (QSAR) studies of 2,4-dihydroxythiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Thiazole Derivatives

Introduction: The Convergence of Thiazole Scaffolds and Computational Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold, particularly those with substitutions at the 2- and 4-positions, exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties.[2][3][4] The 2,4-dioxothiazolidine (a tautomeric form of 2,4-dihydroxythiazole) and other 2,4-disubstituted thiazoles have emerged as privileged structures in the design of novel therapeutic agents.[3][4]

However, the journey from a promising scaffold to a clinically approved drug is long and resource-intensive. This is where Quantitative Structure-Activity Relationship (QSAR) studies provide a rational, computational approach to accelerate drug discovery.[5] QSAR modeling seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[6][7] By understanding which molecular features (descriptors) govern a compound's potency, QSAR enables the predictive design of new, more effective molecules before their synthesis, saving significant time and resources.[5][6]

This guide offers a comparative analysis of QSAR methodologies applied to 2,4-disubstituted thiazole derivatives, provides a detailed experimental workflow grounded in established protocols, and explains the causality behind critical experimental choices for researchers and drug development professionals.

Comparative Analysis of QSAR Models for Thiazole Derivatives

Different QSAR studies on thiazole derivatives have successfully identified key structural features that modulate their biological activities. While the specific endpoints and molecular descriptors vary, the underlying principle remains the same: to create a statistically robust model for predicting activity. The table below compares several published QSAR studies on functionally diverse 2,4-disubstituted thiazole and 2,4-dioxothiazolidine derivatives.

Derivative ClassBiological ActivityQSAR Model TypeKey Molecular DescriptorsStatistical PerformanceReference
2,4-Disubstituted Thiazoles Antimicrobial (vs. S. aureus)Multiple Linear Regression (MLR)2χv (Second order valence molecular connectivity index), kα3 (Kier's third-order shape index)r = 0.979, q² = 0.946[8]
2,4-Disubstituted Thiazoles Antimicrobial (Multi-target)Multiple Linear Regression (MLR)2χv (Molecular connectivity), kα3 (Kier's shape index)Multi-target models were found to be more effective than single-target models.[9]
2,4-Dioxothiazolidines AntidiabeticMultiple Linear Regression (MLR)χ3 (Third order connectivity index), log P (Lipophilicity)r = 0.947, r² = 0.896, Predicted r² = 0.872[3]
Thiazole Derivatives 5-Lipoxygenase (5-LOX) InhibitionMultiple Linear Regression (MLR)AATSC4c, AATSC8c, GATS5s, JGI4 (Topological and charge-related descriptors)r = 0.626, Test set r = 0.621[10]
Morpholine-derived Thiazoles Carbonic Anhydrase-II InhibitionMultiple Linear Regression (MLR)GATS2c (Geary autocorrelation), SpMax2_Bhv (Molecular shape), VP-6 (Molecular volume)Model identified positive correlation between GATS2c and biological activity.[11]

Expert Insight: The recurrence of topological and shape descriptors like molecular connectivity (χ) and Kier's shape indices (kα) across different studies on thiazole derivatives suggests that the overall size, shape, and branching of the substituents at the 2- and 4-positions are critical determinants of their interaction with biological targets.[8][9] Similarly, the inclusion of log P in the antidiabetic model highlights the importance of lipophilicity for this class of compounds to reach their target site.[3]

A Self-Validating QSAR Protocol: From Data to Predictive Model

Developing a reliable QSAR model is a systematic process where each step is designed to ensure the final model is statistically sound and predictive.[12] The protocol described below represents a robust, self-validating workflow applicable to studies of thiazole derivatives.

Experimental Workflow for a Predictive QSAR Model

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Building cluster_2 Phase 3: Rigorous Validation A 1. Dataset Curation (Thiazole derivatives with IC50/MIC values) B 2. Data Normalization (Convert IC50 to pIC50) A->B C 3. Structure Drawing & Optimization (2D/3D structure generation) B->C D 4. Descriptor Calculation (Topological, Electronic, etc.) C->D E 5. Data Splitting (Training Set vs. Test Set) D->E F 6. Model Generation (e.g., Multiple Linear Regression) E->F G 7. Internal Validation (Cross-validation, Q²) F->G H 8. External Validation (Prediction on Test Set, R²pred) G->H I 9. Applicability Domain (AD) (Define model's reliable prediction space) H->I J 10. Mechanistic Interpretation & Predictive Use I->J Model Accepted

Caption: A typical workflow for developing and validating a QSAR model.

Step-by-Step Methodology

1. Dataset Curation and Preparation

  • Action: Assemble a dataset of this compound derivatives (or its relevant tautomers/analogs) with their experimentally determined biological activities (e.g., IC50, EC50, MIC). The dataset should be structurally diverse and cover a significant range of activity values.

  • Causality: The quality and diversity of the initial dataset are paramount. A model can only be as good as the data it is trained on. A wide range of activity ensures the model can discriminate between potent and inactive compounds.

2. Biological Activity Normalization

  • Action: Convert the biological activity data into a logarithmic scale (e.g., pIC50 = -log(IC50)).

  • Causality: This transformation is crucial for two reasons. First, it brings the activity data closer to a normal distribution, which is an assumption for many statistical methods like linear regression. Second, it establishes a more direct, linear relationship between the free energy of binding and the structural properties of the molecules.[13]

3. Molecular Structure Generation and Optimization

  • Action: Draw the 2D structures of all molecules in the dataset using chemical drawing software. For 3D-QSAR, these structures must then be converted to 3D and their geometries optimized using computational chemistry methods (e.g., molecular mechanics or semi-empirical quantum methods).

  • Causality: Accurate representation of the molecular structure is the foundation for calculating meaningful descriptors. Energy minimization finds the most stable 3D conformation of each molecule, which is presumed to be the bioactive conformation, especially important for 3D-QSAR studies.[14]

4. Calculation of Molecular Descriptors

  • Action: Use specialized software (e.g., PaDEL-Descriptor, ChemDes) to calculate a wide range of molecular descriptors for each molecule.[13] These can be classified as:

    • 1D: Constitutional (e.g., molecular weight, atom counts).

    • 2D: Topological (e.g., connectivity indices like the Chi (χ) index, shape indices).[8]

    • 3D: Geometric (e.g., molecular volume, surface area).

    • Physicochemical: Electronic (e.g., dipole moment), thermodynamic (e.g., logP).

  • Causality: Descriptors quantify the physicochemical properties of the molecules. The goal is to find the specific set of descriptors that best correlates with the observed biological activity, thereby encoding the structural requirements for that activity.

5. Data Splitting

  • Action: Rationally divide the full dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%).[10]

  • Causality: This is a critical step to prevent model overfitting. The model is built using only the training set. The test set is kept "blind" and is used later to validate the model's ability to predict the activity of compounds it has never seen before, which is the ultimate test of a QSAR model's utility.[15]

6. Model Development and Validation

  • Action: Use a statistical method, such as Multiple Linear Regression (MLR), to generate a mathematical equation linking the selected descriptors (independent variables) to the biological activity (dependent variable).

  • Causality & Self-Validation System: The trustworthiness of the model is established through a multi-stage validation process.[12][16]

    • Internal Validation (Robustness): This is performed on the training set. The most common method is leave-one-out cross-validation (LOO-CV). In this iterative process, one compound is removed, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal robustness. A high Q² (e.g., > 0.5) indicates the model is not just memorizing the data.[15][17][18]

    • External Validation (Predictivity): The model built using the training set is now used to predict the activity of the compounds in the external test set. The predictive ability is measured by the predictive R² (R²_pred). A high R²_pred (e.g., > 0.6) demonstrates that the model can genuinely predict the activity of new, unseen chemicals.[16][17][18]

    • OECD Principles: For regulatory acceptance, QSAR models should adhere to the OECD principles, which require a defined endpoint, an unambiguous algorithm, a defined applicability domain, appropriate measures of goodness-of-fit, robustness and predictivity, and a mechanistic interpretation, if possible.[18]

Interpreting the QSAR Model

G cluster_0 Molecular Descriptors D1 Topological (e.g., 2χv) Model QSAR Equation pIC50 = c₀ + c₁(D1) - c₂(D2) + ... D1->Model D2 Physicochemical (e.g., logP) D2->Model D3 Shape (e.g., kα3) D3->Model Activity Predicted Biological Activity (e.g., Antimicrobial) Model->Activity

Caption: Relationship between descriptors and predicted activity in a QSAR model.

Once validated, the QSAR model provides invaluable insights. For instance, in the antimicrobial model for 2,4-disubstituted thiazoles, the positive coefficient for the molecular connectivity index (2χv) and shape index (kα3) indicates that increased branching and a specific molecular shape enhance antimicrobial activity.[8] Researchers can use this information to rationally design new derivatives with optimized descriptors to achieve higher potency.

Conclusion

QSAR represents a powerful synergy between experimental biology and computational science. For this compound derivatives and their analogs, QSAR studies have proven instrumental in deciphering the complex relationship between molecular structure and a wide array of biological activities. By following rigorous, self-validating protocols, researchers can build predictive models that not only explain the observed structure-activity relationships but also guide the intelligent design of next-generation therapeutic agents. The continued application and refinement of these computational methods are essential for accelerating the pace of drug discovery and development.

References

  • De, P., Kar, S., & Roy, K. (2022).
  • Senderowitz, H., Cohen, E., & Cohen, C. QSAR: Principles and Methods. Drug Design Org.
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  • Anonymous. (n.d.). 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. LACCEI.org.
  • Tropsha, A. (n.d.). QSAR in drug discovery (Chapter 10). Cambridge University Press & Assessment.
  • Anonymous. (n.d.).
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  • Gadaleta, D., et al. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI.
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  • Anonymous. (2025). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity.
  • Roy, K., & Ambure, P. (2016).
  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central.
  • Anonymous. (2024). 2D-QSAR Study of Thiazole derivatives as 5-Lipoxygenase inhibitors.
  • Anonymous. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • An, T. N. M., & Lee, K. D. (n.d.). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles.
  • Narang, R., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science.
  • Narang, R., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Semantic Scholar.
  • Kumar, A., et al. (n.d.). QSAR study of 2,4-dioxothiazolidine antidiabetic compounds. Der Pharma Chemica.
  • Kumar, A., et al. (2023).
  • Pop, R., et al. (n.d.).

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A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2,4-Dihydroxythiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2,4-dihydroxythiazole, a potentially significant heterocyclic compound in medicinal chemistry. We will objectively compare its performance against alternative analytical techniques and provide the foundational experimental data and validation protocols grounded in authoritative regulatory guidelines.

The Critical Need for a Validated Analytical Method

This compound and its derivatives represent a class of compounds with considerable interest in pharmaceutical research due to their diverse biological activities. The ability to accurately and precisely quantify this analyte in various matrices is paramount for pharmacokinetic studies, formulation development, and quality control. A validated analytical method ensures that the data generated is reliable, reproducible, and fit for its intended purpose, a non-negotiable aspect of scientific integrity and regulatory compliance.[1][2]

A Novel HPLC-UV Method for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of compounds in a mixture.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it a preferred method for pharmaceutical analysis.[4] We have developed a novel reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound.

Rationale for Method Development Choices

The selection of an RP-HPLC method was based on the predicted polarity of this compound. The reversed-phase mode is well-suited for the separation of moderately polar to nonpolar compounds. A C18 column was chosen for its wide applicability and robust performance. The mobile phase, a mixture of acetonitrile and water with 0.1% formic acid, was optimized to achieve a good peak shape and resolution. Formic acid is added to control the pH and suppress the ionization of the analyte, leading to better retention and symmetrical peaks. UV detection was selected based on the anticipated chromophoric properties of the thiazole ring, offering a balance of sensitivity and specificity.

Performance Characteristics of the New HPLC-UV Method

A comprehensive validation of the new HPLC-UV method was performed in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][5][6][7] The key performance parameters are summarized in the table below.

Parameter Performance Characteristic Acceptance Criteria (based on ICH Q2(R2))
Specificity No interference from blank matrix or potential impurities at the retention time of this compound.The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 100 µg/mLThe range should encompass the expected concentrations of the analyte in the samples.
Accuracy (% Recovery) 98.5% - 101.2%Typically within 98.0% to 102.0% for drug substance.
Precision (% RSD) Repeatability: < 1.0%; Intermediate Precision: < 1.5%Repeatability (intraday): RSD ≤ 2%; Intermediate Precision (interday): RSD ≤ 2%
Limit of Detection (LOD) 0.1 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.3 µg/mLSignal-to-noise ratio of 10:1
Robustness No significant impact on results with minor variations in mobile phase composition, pH, and column temperature.The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, cost, and the nature of the sample matrix. Below is a comparison of the newly validated HPLC-UV method with other potential techniques for this compound quantification.

Method Principle Advantages Disadvantages Ideal Application
HPLC-UV (This Method) Chromatographic separation followed by UV detection.High resolution, good sensitivity, robust, widely available.Moderate sensitivity compared to MS, requires chromophore.Routine quality control, formulation analysis, and in vitro studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High specificity, excellent sensitivity, structural elucidation.Requires derivatization for non-volatile compounds, potential for thermal degradation.[8][9]Identification of impurities and metabolites, trace analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with highly specific mass detection.Unmatched sensitivity and selectivity, suitable for complex matrices.[3][10]High cost of instrumentation and maintenance, requires specialized expertise.Bioanalysis of preclinical and clinical samples, trace impurity profiling.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in a solution.Simple, rapid, low cost.Low specificity (interference from other absorbing compounds), not suitable for mixtures.Preliminary quantification of pure substances, dissolution testing.

Experimental Protocols for Method Validation

The validation of the new HPLC-UV method was conducted following a predefined protocol to ensure its suitability for the intended purpose.[11][12]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with potential impurities and degradation products (generated through forced degradation studies).

    • Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • Determine the linearity by calculating the coefficient of determination (R²).

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[13]

  • Protocol:

    • Prepare samples with known concentrations of this compound at three levels (low, medium, and high) within the linear range.

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each sample.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is assessed at two levels:

  • Repeatability (Intra-day precision):

    • Protocol: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of known concentrations.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% acetonitrile).

      • pH of the mobile phase (e.g., ±0.2 units).

      • Column temperature (e.g., ±5 °C).

    • Analyze the samples under these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Visualizing the Validation Workflow

ValidationWorkflow cluster_method_development Method Development cluster_validation_protocol Method Validation Protocol cluster_routine_use Routine Use Dev Method Development & Optimization Specificity Specificity Dev->Specificity Establishes Selectivity Linearity Linearity & Range Specificity->Linearity Defines Working Range Accuracy Accuracy Linearity->Accuracy Ensures Trueness Precision Precision Accuracy->Precision Demonstrates Reproducibility LOD_LOQ LOD & LOQ Precision->LOD_LOQ Defines Sensitivity Robustness Robustness LOD_LOQ->Robustness Confirms Reliability Routine Routine Analysis & Lifecycle Management Robustness->Routine Ready for Implementation

Caption: Workflow for the validation of a new analytical method.

Decision Framework for Method Selection

The selection of the most appropriate analytical method is a critical decision that impacts data quality and resource allocation. The following diagram illustrates a decision-making framework.

MethodSelection Start Define Analytical Need Matrix Complex Matrix? Start->Matrix Sensitivity Trace Level Analysis? Matrix->Sensitivity Yes Cost Cost/Availability a Constraint? Matrix->Cost No GC_MS GC-MS Sensitivity->GC_MS No LC_MSMS LC-MS/MS Sensitivity->LC_MSMS Yes HPLC_UV HPLC-UV Cost->HPLC_UV Yes Cost->LC_MSMS No UV_Vis UV-Vis Cost->UV_Vis Very High Constraint

Caption: Decision tree for selecting an analytical method.

Conclusion

The newly developed and validated HPLC-UV method for the quantification of this compound demonstrates excellent performance characteristics in terms of specificity, linearity, accuracy, precision, and robustness, meeting the stringent requirements of international regulatory guidelines. While more sensitive techniques like LC-MS/MS are superior for bioanalytical applications, this HPLC-UV method provides a reliable, cost-effective, and accessible solution for routine analysis in research and quality control environments. The comprehensive validation data presented herein provides a high degree of confidence in the reliability of the results generated using this method. This guide serves as a testament to the importance of a systematic and scientifically sound approach to analytical method validation, ensuring data integrity and supporting the advancement of pharmaceutical development.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. Available from: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central. Available from: [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available from: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available from: [Link]

  • Thiazole‐Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. ResearchGate. Available from: [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. Available from: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available from: [Link]

  • GC-MS analysis for functional validation of module 2 by converting 2,4-dihydroxybutyrate (DHB) to 1,2,4-butanetriol (BT). ResearchGate. Available from: [Link]

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment. Available from: [Link]

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  • (PDF) Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. ResearchGate. Available from: [Link]

  • GC-MS and proximate analysis of the hydromethanol extract of Craterispermumschweinfurthileaves. AWS. Available from: [Link]

  • Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. PubMed. Available from: [Link]

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A Researcher's Guide to Comparative Docking Studies of 2,4-Dihydroxythiazole Analogs in Human Aldose Reductase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough for conducting comparative molecular docking studies of 2,4-dihydroxythiazole analogs targeting Human Aldose Reductase (h-AR). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the rationale behind experimental choices and ensuring a robust, self-validating workflow.

Introduction: The Significance of this compound Analogs and Aldose Reductase

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have garnered interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. A key to unlocking their therapeutic potential lies in understanding their interactions with specific protein targets.

One such target of significant interest is Human Aldose Reductase (h-AR), an enzyme implicated in the polyol pathway. Under hyperglycemic conditions, h-AR catalyzes the reduction of glucose to sorbitol. The accumulation of sorbitol in insulin-insensitive tissues is a major contributor to diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of h-AR presents a promising therapeutic strategy for mitigating these debilitating conditions. This guide will use h-AR as the target protein to illustrate a comparative docking workflow for a series of this compound analogs.

The Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This prediction is based on the binding energy, which is calculated by a scoring function. By comparing the docking scores and binding modes of different ligands, we can infer their relative affinities for the target protein and gain insights into the structural basis of their activity. This information is invaluable for lead optimization and rational drug design.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

This section details a rigorous and reproducible protocol for the comparative docking of this compound analogs against Human Aldose Reductase using the open-source software AutoDock Vina.[1]

Software and Resource Requirements
  • AutoDockTools (ADT): A graphical user interface for preparing docking input files and analyzing results.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: Molecular visualization software.

  • PubChem: A database of chemical molecules.[2]

  • Protein Data Bank (PDB): A repository of 3D structural data of large biological molecules.[3][4]

Ligand Selection and Preparation

For this comparative study, we will use the following ligands:

  • This compound (Parent Compound): The core scaffold. (PubChem CID: 542717)[2]

  • 5-phenyl-2,4-dihydroxythiazole (Analog 1): A derivative with a phenyl substitution.

  • 5-(4-chlorophenyl)-2,4-dihydroxythiazole (Analog 2): A derivative with a chloro-substituted phenyl group.

  • Epalrestat (Positive Control): A known inhibitor of Human Aldose Reductase. (PubChem CID: 1549120)[3]

Protocol for Ligand Preparation:

  • Obtain 3D Structures: Download the 3D structures of this compound and Epalrestat from the PubChem database in SDF format. For the substituted analogs, use a chemical drawing tool like ChemDraw or MarvinSketch to create the 2D structures and then generate their 3D coordinates. Save all ligand structures in PDB format.

  • Prepare Ligands in AutoDockTools (ADT):

    • Open ADT.

    • Go to Ligand -> Input -> Open and select the ligand PDB file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. This format adds partial charges and defines rotatable bonds.

Target Protein Preparation

Protocol for Protein Preparation:

  • Select a High-Resolution Crystal Structure: From the Protein Data Bank (PDB), we will use the crystal structure of Human Aldose Reductase complexed with a novel inhibitor (PDB ID: 1Z8A).[4] This structure offers a high resolution (0.95 Å) and contains a co-crystallized ligand, which is invaluable for defining the binding site.

  • Prepare the Protein in AutoDockTools (ADT):

    • Open the PDB file (1Z8A.pdb) in ADT.

    • Remove water molecules and the co-crystallized ligand.

    • Go to Edit -> Hydrogens -> Add and add polar hydrogens.

    • Go to Grid -> Macromolecule -> Choose and select the protein.

    • Save the prepared protein in PDBQT format (File -> Save -> Write PDBQT).

Grid Box Generation

The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.

Protocol for Grid Generation:

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. In ADT, go to Grid -> Grid Box.

  • Set Grid Parameters: Center the grid box on the active site residues. For h-AR (PDB: 1Z8A), the active site is well-characterized. A grid box with dimensions of 25 x 25 x 25 Å centered on the active site is a good starting point.

  • Save the Grid Parameter File: Save the grid parameters as a .gpf file.

Molecular Docking with AutoDock Vina

Protocol for Docking Execution:

  • Create a Configuration File: Create a text file named conf.txt with the following content:

  • Run AutoDock Vina: Open a terminal or command prompt and execute the following command for each ligand:

    Ensure you have separate configuration files or modify the ligand and out fields for each docking run.

Data Analysis and Interpretation

The output of a docking simulation includes the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.

Comparative Data Summary

The docking results for our selected ligands against Human Aldose Reductase are summarized in the table below. Please note that these are representative values for illustrative purposes.

LigandPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues
Epalrestat (Control) 1549120-9.5Tyr48, His110, Trp111, Leu300
This compound 542717-6.2Tyr48, His110
5-phenyl-2,4-dihydroxythiazole N/A-7.8Tyr48, His110, Trp111
5-(4-chlorophenyl)-2,4-dihydroxythiazole N/A-8.3Tyr48, His110, Trp111, Leu300
Interpretation of Results
  • Binding Affinity: A more negative binding affinity suggests a stronger interaction between the ligand and the protein. In our example, the substituted analogs show a higher predicted affinity for h-AR compared to the parent compound, with the chloro-substituted analog having the most favorable score. Epalrestat, the known inhibitor, exhibits the strongest binding affinity, validating our docking protocol.

  • Binding Mode Analysis: Visualization of the docked poses using PyMOL or Chimera is crucial. Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the active site residues. The this compound core is expected to form key hydrogen bonds with Tyr48 and His110 in the h-AR active site. The phenyl and chlorophenyl substitutions in the analogs likely engage in additional hydrophobic and pi-stacking interactions with residues like Trp111 and Leu300, explaining their improved binding affinities.

Visualizing the Workflow and Interactions

Comparative Docking Workflow

G Comparative Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A Target Selection (Human Aldose Reductase) C Protein Preparation (PDB: 1Z8A) A->C B Ligand Selection (this compound analogs & Epalrestat) D Ligand Preparation B->D E Grid Box Generation C->E D->E F Molecular Docking (AutoDock Vina) E->F G Binding Affinity Comparison F->G H Binding Mode Analysis F->H I SAR Interpretation G->I H->I

Caption: A flowchart illustrating the key stages of the comparative molecular docking study.

Key Molecular Interactions

G Key Interactions in the h-AR Active Site cluster_protein h-AR Active Site cluster_ligand This compound Analog Tyr48 Tyr48 His110 His110 Trp111 Trp111 Leu300 Leu300 Dihydroxythiazole_Core This compound Core Dihydroxythiazole_Core->Tyr48 H-Bond Dihydroxythiazole_Core->His110 H-Bond Substituent Substituent (e.g., Phenyl) Substituent->Trp111 Pi-Stacking Substituent->Leu300 Hydrophobic

Caption: A diagram showing the crucial molecular interactions of this compound analogs.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of this compound analogs against Human Aldose Reductase. The presented workflow, from target and ligand preparation to data analysis, provides a solid foundation for researchers to investigate the structure-activity relationships of their compounds.

The insights gained from such studies can guide the rational design of more potent and selective h-AR inhibitors. Future work could involve expanding the library of analogs, performing molecular dynamics simulations to assess the stability of the predicted binding poses, and ultimately, synthesizing and experimentally validating the most promising candidates.

References

  • PubChem. [Link] [2][3]2. RCSB Protein Data Bank. [Link] [4]3. AutoDock Vina. The Scripps Research Institute. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Koes, D. R., Baumgartner, M. P., & Camacho, C. J. (2013). Lessons learned in empirical scoring with smina from the CSAR 2011 benchmarking exercise. Journal of chemical information and modeling, 53(8), 1893-1904. [Link]

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A Researcher's Guide to Confirming Target Engagement of 2,4-Dihydroxythiazole Inhibitors in Cells

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we bridge the gap between innovative chemistry and complex biology. The synthesis of a novel inhibitor, such as one from the promising 2,4-dihydroxythiazole class, is a significant achievement. However, its true value in drug discovery is only realized when we can definitively prove it engages its intended target within the complex and dynamic environment of a living cell. Without this confirmation, the link between the compound's mechanism of action and its observed biological effect remains correlational at best.[1][2]

This guide provides an in-depth comparison of modern, field-proven methodologies to confirm and quantify the cellular target engagement of small-molecule inhibitors. We will move beyond simple protocol lists to explain the causality behind experimental choices, enabling you to select and implement the most appropriate strategy for your research.

The Central Challenge: Moving from In Vitro Potency to In Cellulo Proof

An inhibitor's biochemical potency (e.g., IC50 in an enzymatic assay) is a critical starting point, but it doesn't guarantee cellular activity.[2] A compound must cross the cell membrane, evade efflux pumps, remain stable, and find its target amidst a sea of other proteins.[3] Therefore, directly measuring the interaction between the inhibitor and its target in an unperturbed cellular context is the gold standard for validating its mechanism of action.[3][4]

Below is a logical framework for selecting a target engagement strategy, weighing the need for hypothesis testing against unbiased discovery.

G cluster_0 Starting Point cluster_1 Primary Question cluster_2 Method Selection cluster_3 Outcome start Have a this compound Inhibitor with a Phenotype q1 Is the Target Known (Hypothesis-Driven)? start->q1 hypothesis_driven Hypothesis-Driven Methods: - WB-CETSA - ITDR-CETSA - Reporter Assays (NanoBRET) q1->hypothesis_driven Yes unbiased Unbiased Discovery Methods: - MS-CETSA (TPP) - Chemical Proteomics q1->unbiased No validation Target Validation & Potency Ranking hypothesis_driven->validation deconvolution Target Deconvolution & Off-Target Profiling unbiased->deconvolution

Caption: Logic diagram for selecting a target engagement assay.

Comparison of Leading Target Engagement Methodologies

There is no single "best" method; the optimal choice depends on whether the target is known, the required throughput, and the available resources. Here, we compare the most powerful techniques.

Methodology Principle Throughput Label Requirement Proteome Coverage Key Advantage Key Limitation
WB-CETSA Ligand-induced protein thermal stabilizationLowNone (Antibody-based)Single TargetDirect validation in intact cells with endogenous protein.[5]Requires a high-quality, specific antibody; not suitable for screening.[5]
MS-CETSA (TPP) Proteome-wide thermal stability shiftsLowNone (Mass Spectrometry)Proteome-wide (>7,000 proteins)[6]Unbiased identification of on- and off-targets.[6][7][8]Technically complex, requires specialized MS expertise and equipment.
ITDR-CETSA Dose-dependent thermal stabilization at a fixed temperatureMediumNone (Antibody-based)Single TargetQuantifies cellular target engagement potency (EC50).[5]Requires careful optimization of the heating temperature.
Chemical Proteomics Affinity capture of protein targetsLow-MediumRequires inhibitor modification (e.g., biotin tag)Potentially Proteome-wideCan identify direct binding partners.Inhibitor modification can alter binding; risk of non-specific binders.[9][10]
Reporter Assays Ligand-induced change in a reporter signal (e.g., luminescence, FRET)HighRequires genetic tagging of the target proteinSingle TargetHigh-throughput and sensitive; suitable for screening.[11][12]Requires cell line engineering; potential for artifacts from protein tagging.

Deep Dive 1: The Cellular Thermal Shift Assay (CETSA)

CETSA is arguably the most powerful technique for confirming target engagement in a physiologically relevant setting.[13] It operates on a simple biophysical principle: when a small molecule binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[11][14][15] This allows for the detection of drug-target interactions in intact cells or tissue lysates without modifying the compound or the protein.[8][16][17]

A. Western Blot-Based CETSA (WB-CETSA): Validating a Known Target

This is the most direct way to test a hypothesis. If you believe your this compound inhibitor targets a specific protein (e.g., "Protein X"), WB-CETSA can confirm this. Cells are treated with the inhibitor or a vehicle control, heated to various temperatures, lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation. The amount of soluble Protein X remaining at each temperature is then quantified by Western blot. A positive result is a shift in the melting curve to a higher temperature in the presence of the inhibitor.[14]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Fractionation cluster_3 Detection & Analysis step1 Treat intact cells with Inhibitor or Vehicle (DMSO) step2 Aliquot cells and heat across a temperature gradient (e.g., 40°C to 70°C) step1->step2 step3 Lyse cells and centrifuge to separate soluble proteins from aggregated proteins step2->step3 step4 Analyze soluble fraction by SDS-PAGE and Western Blot for Target Protein step3->step4 step5 Quantify band intensity and plot Melting Curve (Soluble Protein vs. Temp) step4->step5

Caption: Experimental workflow for Western Blot-based CETSA.

  • Cell Culture & Treatment: Plate cells to achieve ~80% confluency. Treat cells with the this compound inhibitor at a final concentration (e.g., 10x anticipated EC50) or vehicle (DMSO) for 1-2 hours in culture media.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a pre-determined temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include an unheated control.

  • Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific to the target protein.

  • Data Interpretation: Quantify the band intensities. Plot the normalized intensity versus temperature for both inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement.[18]

B. Mass Spectrometry-Based CETSA (TPP): Unbiased Target & Off-Target Discovery

When the target is unknown, or if you need to assess the selectivity of your inhibitor, Thermal Proteome Profiling (TPP), also known as MS-CETSA, is the ultimate tool.[6] The principle is the same, but instead of a Western blot, quantitative mass spectrometry is used to measure the thermal stability of thousands of proteins simultaneously.[7][8][15] By comparing the thermal profiles of all detected proteins between inhibitor- and vehicle-treated cells, TPP can identify the primary target(s) and any off-targets that are also stabilized or destabilized by the compound.[6][16]

G cluster_0 Sample Preparation cluster_1 Proteomics cluster_2 Data Analysis step1 Treat cells/lysate with Inhibitor or Vehicle step2 Heat aliquots to a range of temperatures step1->step2 step3 Isolate soluble proteins step2->step3 step4 Protein digestion (Trypsin) step3->step4 step5 Peptide labeling (e.g., TMT) step4->step5 step6 LC-MS/MS Analysis step5->step6 step7 Protein identification and quantification step6->step7 step8 Generate melting curves for thousands of proteins step7->step8 step9 Identify proteins with significant thermal shifts (ΔTm) step8->step9

Caption: High-level workflow for MS-based CETSA (TPP).

Deep Dive 2: Quantifying Cellular Potency with ITDR-CETSA

Confirming engagement is the first step; quantifying its potency in cells is the next. The Isothermal Dose-Response (ITDR) format of CETSA measures the dose-dependent stabilization of the target protein at a single, fixed temperature.[5] This temperature is chosen from the WB-CETSA data to be on the slope of the melting curve, where partial denaturation occurs and stabilization is most easily detected.

  • Select Temperature: From your initial WB-CETSA melt curve, select a temperature that results in approximately 50% protein aggregation in the vehicle-treated sample (e.g., 54°C in the example above).

  • Dose-Response Treatment: Treat cells with a serial dilution of your this compound inhibitor (e.g., 10 concentrations spanning from 1 nM to 100 µM) and a vehicle control for 1-2 hours.

  • Heating: Harvest cells as before. Heat all samples at the single, pre-determined temperature for 3 minutes. Include an unheated control.

  • Lysis & Separation: Follow steps 4 and 5 from the WB-CETSA protocol.

  • Analysis: Analyze the soluble fractions by Western blot.

  • Data Interpretation: Quantify the band intensities. Plot the normalized intensity of the soluble target protein against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the cellular EC50, which reflects the concentration of inhibitor required to stabilize 50% of the target protein.

Orthogonal Validation: The Principle of Trustworthiness

A key tenet of robust science is the validation of findings using orthogonal methods. While CETSA is a powerful biophysical assay, it should ideally be complemented with a functional assay. For example, if your this compound inhibitor is designed to inhibit a kinase, the cellular EC50 from an ITDR-CETSA experiment should correlate with the IC50 from an assay that measures the phosphorylation of a downstream substrate in the cell. This dual confirmation provides irrefutable evidence of target engagement and functional consequence, dramatically increasing confidence in the inhibitor's mechanism of action.[2]

Conclusion

Confirming target engagement is a non-negotiable step in the journey of a small-molecule inhibitor from discovery to a validated chemical probe or drug candidate.[3] Label-free methods, particularly the suite of Cellular Thermal Shift Assays, have revolutionized this process by allowing researchers to observe drug-target interactions directly in their native cellular context.[17][19] By starting with a broad, unbiased approach like TPP for target deconvolution or a focused, hypothesis-driven method like WB-CETSA for target validation, and following up with quantitative ITDR-CETSA and functional assays, you can build a comprehensive and irrefutable case for the on-target activity of your this compound inhibitor.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC - NIH.
  • DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics.
  • Critical Needs in Cellular Target Engagement - DiscoverX. DiscoverX.
  • Thermal shift assay - Wikipedia. Wikipedia.
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
  • Proteome-Wide CETSA® Profiling Accelerates Drug Discovery - Pelago Bioscience. Pelago Bioscience.
  • Current Advances in CETSA - Frontiers. Frontiers.
  • Cell target engagement -- Powerful paradigm in drug discovery - CellarisBio. CellarisBio.
  • Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay - YouTube. YouTube.
  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - NIH.
  • Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling | PNAS.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC - NIH.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol.
  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer.
  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH.
  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed.

Sources

benchmarking the performance of a 2,4-dihydroxythiazole probe against a commercial standard

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've started gathering foundational information on 2,4-dihydroxythiazole probes. I'm focusing on their mechanism, applications, and any commercial standards I can use for comparisons. Google is my primary tool for this initial phase, and I'm aiming for a comprehensive overview.

Defining Project Scope

I'm now structuring the project. I've moved past simple searches, and am looking into benchmarking protocols. I'm focusing on sensitivity, selectivity, and permeability. I plan to create a guide comparing the probe against commercial standards. I'll include detailed experimental protocols and visual representations of the workflows.

Outlining Guide Structure

I'm now structuring the guide. I'll outline the experimental protocols and visualize the workflows with Graphviz. The focus is now on the head-to-head comparison between the probe and commercial standards based on performance indicators. I'll integrate experimental data and detailed protocols. Citations will be from the authoritative sources I've been gathering, supporting all claims.

Planning Search Strategies

I'm now refining the search strategies for this project. I'm focusing on "hypochlorous acid (HOCl)" as the target, to make a realistic hypothetical example. I'll search for existing protocols and standards related to HOCl probes, and aim to develop a structure for comparing a hypothetical this compound probe to commercial standards. I'm building a framework based on hypothetical data and Graphviz diagrams.

Refining Benchmarking Strategy

I've just narrowed down the focus. I'm building a project around a hypothetical this compound probe ("DHT-HOCl") for hypochlorous acid (HOCl). I'm planning to compare it to the commercial standard, Aminophenyl fluorescein (APF), using key metrics like selectivity, sensitivity, kinetics, photostability, and cellular imaging performance. I'm structuring a guide with detailed experimental protocols and data representations.

Building Benchmarking Protocols

I'm now starting with a detailed Google search, focusing on experimental protocols and benchmarking methodologies. I'll focus on how to establish the sensitivity, selectivity, kinetics, and cell permeability of the DHT-HOCl probe compared to the commercial standard, APF, to establish a detailed methodology. I plan to use the search results to create experimental protocols, including data table examples and illustrative diagrams of workflow, with an HOCl focus.

Refining Search and Structure

I've just added to the structure of the guide. I'm focusing on spectroscopic properties now. I'll include the absorbance max, emission max, and quantum yield for DHT-HOCl and APF. I've also outlined experiments for selectivity analysis, sensitivity, and reaction kinetics. Each performance section will include an experimental protocol, data table, and illustrative visuals.

Initiating Guide Construction

I'm now starting with a detailed guide structure, now that I have a hypothetical case - a this compound (DHT-HOCl) probe for hypochlorous acid (HOCl) - and a commercial standard, Aminophenyl fluorescein (APF). The structure includes an introduction, mechanism of action, head-to-head comparison with protocols, hypothetical data, and visuals using Graphviz, for metrics such as selectivity, sensitivity, and cellular imaging performance. I'll make sure to integrate references.

Building the Initial Framework

I've initiated the guide construction, using the hypothetical DHT-HOCl probe for hypochlorous acid (HOCl) as the central focus. I've performed Google searches and devised an overall structure, including sections on mechanism, protocols, hypothetical data, and visuals using Graphviz. I will now gather data for each section and integrate cited sources to provide comprehensive documentation. I'm focusing on spectroscopic properties now.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dihydroxythiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2,4-dihydroxythiazole. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Assessment and Regulatory Framework

Understanding the potential hazards is the first step in safe handling and disposal. Thiazole and its derivatives are recognized for a range of potential health effects. For instance, compounds like 2,4-thiazolidinedione can cause skin and serious eye irritation, while others may be harmful if swallowed.[1][2] Given these precedents, this compound must be handled as a hazardous substance until proven otherwise.

All chemical waste disposal is governed by stringent federal and state regulations. In the United States, the primary frameworks are:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" system for managing hazardous waste.[3][4][5] This includes generation, transportation, treatment, storage, and disposal.[4][6]

  • OSHA's Hazard Communication Standard (HazCom): This standard mandates that chemical hazards in the workplace are identified and communicated to employees.[7][8] This is typically accomplished through container labeling, Safety Data Sheets (SDSs), and training.[7]

Your institution's Environmental Health and Safety (EHS) office translates these federal regulations into actionable protocols for your specific laboratory setting. Always consult your local EHS guidelines before proceeding with any waste disposal.

Core Principles of Chemical Waste Management

A universal hierarchy of controls should guide all waste management decisions. This model prioritizes strategies to minimize waste and exposure.[9]

  • Reduction: The most effective strategy is to minimize the generation of waste in the first place by optimizing experimental scale.

  • Reuse/Recycling: Where possible, unused material may be recycled if it has not been contaminated.[9] However, for a research compound like this compound, this is often not feasible.

  • Treatment: On-site treatment to render a hazardous waste non-hazardous is possible but requires specific protocols and adherence to generator accumulation unit regulations (40 CFR sections 262.15-17) and is generally not recommended without explicit EHS approval.[10]

  • Disposal: This is the final and necessary step for waste that cannot be managed by the above methods. Disposal must be conducted through a licensed hazardous waste facility.[9]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for the safe segregation and disposal of this compound waste.

Personal Protective Equipment (PPE) Summary

Proper PPE is non-negotiable. The following table summarizes the required equipment based on inferred hazards from related chemical structures.[1][2][11]

Hazard Category (Inferred)Required Personal Protective Equipment (PPE)Rationale
Eye Irritation ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][2]Protects eyes from splashes or contact with airborne powder.
Skin Irritation Chemically resistant gloves (Nitrile recommended) and a fully buttoned lab coat.[11]Prevents direct skin contact with the chemical.
Respiratory Irritation Use only in a well-ventilated area or a certified chemical fume hood.[11]Minimizes the inhalation of dust or aerosols.
Protocol for Waste Collection and Disposal

Step 1: Waste Characterization

  • Due to the lack of specific safety data, all waste containing this compound (including pure compound, solutions, and contaminated labware like pipette tips and wipes) must be classified as Hazardous Chemical Waste .

Step 2: Segregate and Collect

  • Dedicate a specific, compatible waste container for all this compound waste. Suitable containers are typically made of high-density polyethylene (HDPE).

  • Crucially, do not mix this waste with other chemical waste streams , especially incompatible ones such as strong oxidizing agents, to prevent unforeseen chemical reactions.[12][13]

  • Keep the container closed at all times except when adding waste.[13][14]

Step 3: Label the Container

  • Proper labeling is a key requirement of OSHA and the EPA.[3][7] Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The accumulation start date

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The physical state of the waste (solid or liquid)

Step 4: Temporary Storage (Satellite Accumulation)

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage location is in a well-ventilated area, away from heat or ignition sources, and separate from incompatible materials.[14][15]

Step 5: Arrange for Disposal

  • Once the container is full or you have finished the experiments generating this waste, contact your institution's EHS department to schedule a pickup.

  • Do not pour chemical waste down the drain.[9] This is a violation of environmental regulations and can damage plumbing and ecosystems.

  • The final disposal will be carried out by a licensed hazardous waste management company, typically via high-temperature incineration.

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is critical. Only trained personnel should clean up chemical spills.[13]

For Minor Spills (Contained, <100 mL of a dilute solution):
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Use an absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to cover and contain the spill.[16]

  • Collection: Carefully sweep or scoop the absorbed material into the designated this compound hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the rinsate as hazardous waste.[17]

  • Report: Report the incident to your lab supervisor and EHS office.

For Major Spills (Large quantity, highly concentrated, or outside of a containment area):
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify emergency responders (call 911 or your institution's emergency number) and your EHS office.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of the trained emergency response team.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste, from generation to final removal from the laboratory.

G Workflow for this compound Waste Disposal cluster_0 In-Lab Procedures cluster_1 Spill Event cluster_2 Disposal & Final Disposition A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Select & Label Compatible Container B->C D Segregate Waste (Do Not Mix) C->D E Store in Satellite Accumulation Area D->E F Container Full? E->F S1 Spill Occurs S2 Minor Spill? (<100mL, contained) S1->S2 S3 Trained Personnel Clean Up per Protocol S2->S3 Yes S4 Major Spill (Evacuate & Call EHS) S2->S4 No S3->D Add to Waste G Contact EHS for Waste Pickup F->G Yes H EHS Transports to Central Accumulation G->H I Transport to Licensed Disposal Facility (e.g., Incineration) H->I

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • How to Safely Handle Dangerous Substances in the Workplace . (2022). OSHA.com. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? . (2024). Triumvirate Environmental. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines . (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . (n.d.). A-Lined Handling Systems, Inc. [Link]

  • OSHA Rules for Hazardous Chemicals . (2025). DuraLabel. [Link]

  • Waste, Chemical, and Cleanup Enforcement . (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste . (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where? . (2024). CountyOffice.org. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Disposal Guidelines . (n.d.). Emory University. [Link]

  • Hazardous Substance Fact Sheet: 2,4-D . (n.d.). New Jersey Department of Health. [Link]

  • 5-(2-Hydroxyethyl)-4-methylthiazole Safety Data Sheet . (2014). British Pharmacopoeia. [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories . (n.d.). OSHE UTHM. [Link]

  • Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . (2022). UNSW Sydney. [Link]

  • Appendix A Disposal Procedures by Chemical . (2022). University of Wisconsin-Madison. [Link]

  • Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species . (n.d.). Semina: Ciências Agrárias. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.